molecular formula C25H43N7NaO17P3S B10814248 Butyryl Coenzyme A (sodium salt)

Butyryl Coenzyme A (sodium salt)

Cat. No.: B10814248
M. Wt: 861.6 g/mol
InChI Key: FUZMXJHZRGSPRR-HTJRHWBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyryl Coenzyme A (sodium salt) is a useful research compound. Its molecular formula is C25H43N7NaO17P3S and its molecular weight is 861.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyryl Coenzyme A (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyryl Coenzyme A (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H43N7NaO17P3S

Molecular Weight

861.6 g/mol

IUPAC Name

sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate;hydride

InChI

InChI=1S/C25H42N7O17P3S.Na.H/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;/q;+1;-1/t14-,18-,19-,20+,24-;;/m1../s1

InChI Key

FUZMXJHZRGSPRR-HTJRHWBRSA-N

Isomeric SMILES

[H-].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+]

Canonical SMILES

[H-].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+]

Origin of Product

United States

Foundational & Exploratory

The Biological Role of Butyryl-CoA in Fatty Acid β-Oxidation: Mechanisms, Pathologies, and Epigenetic Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyryl-CoA, a four-carbon acyl-coenzyme A thioester, has historically been viewed strictly through the lens of energy metabolism as the terminal intermediate in the mitochondrial β-oxidation of fatty acids. However, recent advances in metabolomics and chromatin biology have redefined Butyryl-CoA as a critical signaling nexus. It bridges diet-derived short-chain fatty acids (SCFAs), mitochondrial energetics, and nuclear epigenetic regulation. This technical guide provides an in-depth analysis of Butyryl-CoA’s biochemical trajectory, the pathophysiology of its metabolic blockade, and the self-validating experimental methodologies required to quantify its activity in research and drug development.

Mechanistic Framework: The Terminal β-Oxidation Spiral

The mitochondrial β-oxidation of long- and medium-chain fatty acids is an iterative, four-step cycle that progressively shortens the aliphatic chain by two carbons per revolution. When the acyl chain is reduced to exactly four carbons, it enters the terminal cycle as Butyryl-CoA.

The successful cleavage of Butyryl-CoA into two molecules of Acetyl-CoA requires a highly specific enzymatic cascade:

  • Dehydrogenation (The Rate-Limiting Step): Short-chain acyl-CoA dehydrogenase (SCAD), encoded by the ACADS gene, catalyzes the desaturation of Butyryl-CoA to Crotonyl-CoA[1][2]. This reaction introduces a trans-double bond between the C2 (

    
    ) and C3 (
    
    
    
    ) carbons. The reaction is FAD-dependent; electrons are transferred from Butyryl-CoA to the enzyme's FAD prosthetic group, and subsequently to the electron-transfer flavoprotein (ETF)[3].
  • Hydration: Enoyl-CoA hydratase adds water across the double bond of Crotonyl-CoA, yielding L-3-hydroxybutyryl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming Acetoacetyl-CoA while reducing NAD

    
     to NADH.
    
  • Thiolytic Cleavage: Short-chain 3-ketoacyl-CoA thiolase cleaves Acetoacetyl-CoA, incorporating a free Coenzyme A (CoA-SH) to release two molecules of Acetyl-CoA[4][5].

These Acetyl-CoA molecules subsequently enter the Tricarboxylic Acid (TCA) cycle, driving ATP synthesis via oxidative phosphorylation.

Pathway Butyrate Butyrate (Gut-Derived) ButyrylCoA Butyryl-CoA (4-Carbon Thioester) Butyrate->ButyrylCoA ACSS2 / ACSS3 (ATP -> AMP + PPi) CrotonylCoA Crotonyl-CoA ButyrylCoA->CrotonylCoA SCAD (ACADS) (FAD -> FADH2) Histone Histone Modifications (Butyrylation / Crotonylation) ButyrylCoA->Histone Acyltransferases (Epigenetic Regulation) HydroxybutyrylCoA L-3-Hydroxybutyryl-CoA CrotonylCoA->HydroxybutyrylCoA Enoyl-CoA Hydratase (H2O) CrotonylCoA->Histone Acyltransferases (Epigenetic Regulation) AcetoacetylCoA Acetoacetyl-CoA HydroxybutyrylCoA->AcetoacetylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) AcetylCoA 2 x Acetyl-CoA (TCA Cycle Entry) AcetoacetylCoA->AcetylCoA Thiolase (CoA-SH)

Mitochondrial β-oxidation of Butyryl-CoA and its dual role in energy metabolism and epigenetics.

Pathophysiology: SCAD Deficiency (SCADD)

Short-chain acyl-CoA dehydrogenase deficiency (SCADD) is an autosomal recessive disorder caused by inactivating mutations in the ACADS gene (most commonly R171W and G209S)[1][6].

When SCAD is functionally impaired, Butyryl-CoA accumulates within the mitochondrial matrix. Because the thioester bond is highly reactive, the excess Butyryl-CoA is shunted into alternative, pathological metabolic pathways to free up depleted pools of unesterified CoA[1][7].

Causality of Biomarker Generation:

  • Butyrylcarnitine (C4-carnitine): Carnitine acetyltransferase promiscuously transfers the butyryl group from CoA to carnitine, allowing the molecule to exit the mitochondria and enter the bloodstream.

  • Ethylmalonic Acid (EMA): Accumulated Butyryl-CoA undergoes erroneous carboxylation by propionyl-CoA carboxylase, forming ethylmalonyl-CoA, which is subsequently hydrolyzed to EMA and excreted in the urine[1][7].

Table 1: Quantitative Biomarkers and Metabolic Byproducts of SCAD Deficiency
BiomarkerBiosynthetic OriginClinical SignificanceDetection Modality
Butyryl-CoA Terminal β-oxidation intermediatePrimary accumulated substrate in SCADDLC-MS/MS (Tissue/Cells)
Butyrylcarnitine (C4) Transesterification of Butyryl-CoAPrimary newborn screening markerMS/MS (Dried Blood Spot)
Ethylmalonic Acid (EMA) Carboxylation of Butyryl-CoAHallmark urinary biomarker for SCADDGC-MS (Urine)
Butyrylglycine Conjugation with glycineSecondary urinary biomarkerGC-MS / LC-MS (Urine)

The Epigenetic Frontier: Butyryl-CoA in Drug Development

Beyond energy production, Butyryl-CoA serves as the direct acyl donor for histone butyrylation (Kbu) , a post-translational modification that relaxes chromatin architecture and promotes active gene transcription[8][9].

In the gut-liver-brain axis, microbiome-derived butyrate is absorbed by colonocytes and converted into Butyryl-CoA via acyl-CoA synthetase short-chain family members (ACSS2/ACSS3)[8]. The intracellular ratio of Butyryl-CoA to Crotonyl-CoA is tightly governed by SCAD activity. Consequently, SCAD acts as an epigenetic rheostat: inhibiting SCAD increases Butyryl-CoA pools, driving histone butyrylation, whereas active SCAD drives Crotonyl-CoA production, promoting histone crotonylation (Kcr)[8][9]. Drug development professionals are currently exploring SCAD inhibitors and butyrate prodrugs to therapeutically modulate these epigenetic marks in oncology and inflammatory bowel disease (IBD).

Experimental Methodologies & Self-Validating Protocols

To rigorously investigate Butyryl-CoA metabolism, researchers must employ highly controlled, self-validating assays. Below are two field-standard protocols.

Protocol 1: In Vitro SCAD Enzymatic Activity Assay

Causality & Logic: Direct measurement of SCAD activity via FADH


 production is optically difficult because FADH

remains tightly bound to the ETF complex. To bypass this, this protocol utilizes p-iodonitrotetrazolium violet (INT) as an artificial terminal electron acceptor. As Butyryl-CoA is oxidized, electrons flow from FADH


ETF

INT. The reduction of INT produces a red formazan dye, providing a direct, colorimetric readout at 500 nm that is strictly proportional to fatty acid oxidation (FAO) activity[10].

Self-Validating System: The assay is validated internally by a "No-Substrate" blank (to subtract background endogenous dehydrogenase activity) and a "SCAD-Inhibitor" well (to prove signal specificity).

Step-by-Step Methodology:

  • Mitochondrial Isolation: Homogenize tissue/cells in cold isolation buffer (250 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4). Centrifuge at 800

    
     g for 10 min to remove debris, then centrifuge the supernatant at 10,000 
    
    
    
    g for 15 min to pellet mitochondria.
  • Reaction Mixture Preparation: In a 96-well plate, combine 50 µg of mitochondrial protein with FAO Assay Buffer (containing 50 mM Tris-HCl pH 8.0, 0.5 mM FAD, and 2 mM INT)[10].

  • Substrate Initiation: Add Butyryl-CoA to a final concentration of 100 µM in the sample wells. Add an equivalent volume of water to the "No-Substrate" control wells.

  • Kinetic Readout: Immediately place the plate in a spectrophotometer at 37°C. Measure absorbance at 500 nm every minute for 30 minutes.

  • Data Analysis: Calculate the specific activity (

    
    A
    
    
    
    /min/mg protein) using the molar extinction coefficient of INT-formazan.

Workflow S1 1. Sample Prep (Mitochondrial Isolation) S2 2. Substrate Addition (Butyryl-CoA + INT) S1->S2 S3 3. SCAD Catalysis (FAD & NADH Generation) S2->S3 S4 4. Colorimetric Readout (Formazan at 500nm) S3->S4 S5 5. Data Validation (Specific Activity & Controls) S4->S5

Step-by-step experimental workflow for validating SCAD enzymatic activity using INT reduction.

Protocol 2: LC-MS/MS Quantification of Butyryl-CoA

Causality & Logic: Acyl-CoAs are highly polar, water-soluble, and prone to rapid hydrolysis. Traditional liquid-liquid extraction fails. Therefore, we utilize Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) under acidic conditions to stabilize the thioester bond and selectively retain the negatively charged phosphate groups of the CoA moiety.

Self-Validating System: The protocol mandates the spike-in of


C

-Butyryl-CoA prior to extraction. Because the heavy isotope behaves identically to endogenous Butyryl-CoA during extraction and chromatography, its recovery rate mathematically corrects for matrix ion suppression and physical extraction losses, ensuring absolute quantification.

Step-by-Step Methodology:

  • Metabolic Quenching: Rapidly lyse cells in 1 mL of ice-cold 10% trichloroacetic acid (TCA) to instantly halt enzymatic hydrolysis.

  • Internal Standard Spike: Add 50 pmol of

    
    C
    
    
    
    -Butyryl-CoA to the lysate.
  • SPE Purification: Condition a WAX SPE cartridge with methanol, followed by water. Load the quenched lysate. Wash with 50 mM ammonium acetate (pH 4.0) to remove neutral lipids. Elute the Acyl-CoAs using 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of 5% acetonitrile in water.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transition for Butyryl-CoA (m/z 838.1

    
     331.0) and the internal standard (m/z 842.1 
    
    
    
    335.0), which corresponds to the neutral loss of the 507 Da ADP moiety.

References

  • Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency The Medical Biochemistry Page URL:[Link]

  • Short-chain acyl-CoA dehydrogenase Wikipedia URL:[Link]

  • Short-chain acyl-CoA dehydrogenase deficiency MedlinePlus Genetics URL:[Link]

  • Short-chain Acyl-CoA Dehydrogenase Deficiency (SCADD) AccessPediatrics URL:[Link]

  • Kinetic methods for the study of the enzyme systems of beta-oxidation PubMed (National Institutes of Health) URL: [Link]

  • Oxidation of Fatty Acids Al-Mustaqbal University College URL:[Link]

  • β Oxidation of fatty acid SlideShare URL:[Link]

  • Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery PubMed Central (PMC10662923) URL:[Link]

  • Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism PubMed Central (PMC9913988) URL:[Link]

  • BMR Fatty Acid Oxidation Assay Kit Biomedical Research Service URL:[Link]

Sources

metabolic pathway of butyryl-CoA to butyrate in gut microbiome

Author: BenchChem Technical Support Team. Date: March 2026

The Terminal Enzymatic Divergence of Butyrogenesis: A Technical Whitepaper on Butyryl-CoA to Butyrate Pathways in the Human Gut Microbiome

Executive Summary

Short-chain fatty acids (SCFAs), particularly butyrate, are critical mediators of host-microbiome crosstalk. As the primary energy source for colonocytes and a potent histone deacetylase (HDAC) inhibitor, butyrate maintains gut barrier integrity and modulates immune homeostasis[1]. While the upstream metabolic precursors of butyrate vary, the terminal conversion of butyryl-CoA to butyrate dictates the ecological dynamics, energy yield, and cross-feeding dependencies of the gut microbiota. This whitepaper provides an in-depth mechanistic analysis of the two primary terminal pathways—the butyryl-CoA:acetate CoA-transferase (but) pathway and the butyrate kinase (buk) pathway—and outlines self-validating experimental workflows for their elucidation.

Mechanistic Overview of Microbial Butyrogenesis

Microbial butyrate synthesis in the human colon primarily originates from the fermentation of non-digestible carbohydrates, though amino acids (glutarate, 4-aminobutyrate, and lysine) can also serve as substrates[2][3]. Regardless of the initial substrate, these four distinct metabolic routes converge at a universal intermediate: crotonyl-CoA .

The reduction of crotonyl-CoA to butyryl-CoA is catalyzed by the butyryl-CoA dehydrogenase electron-transferring flavoprotein complex (Bcd-Etfαβ), a highly conserved step that drives energy generation via electron bifurcation[2]. It is at this critical juncture—butyryl-CoA—that the metabolic pathway bifurcates into two distinct terminal enzymatic routes to yield the final butyrate molecule[3][4].

G Butyryl_CoA Butyryl-CoA But_Enzyme Butyryl-CoA:acetate CoA-transferase (But) Butyryl_CoA->But_Enzyme Pathway 1 (Dominant) Ptb_Enzyme Phosphotransbutyrylase (Ptb) Butyryl_CoA->Ptb_Enzyme Pathway 2 Butyrate Butyrate But_Enzyme->Butyrate Acetyl_CoA Acetyl-CoA But_Enzyme->Acetyl_CoA Byproduct Acetate Acetate Acetate->But_Enzyme Co-substrate Butyryl_P Butyryl-phosphate Ptb_Enzyme->Butyryl_P Pi Buk_Enzyme Butyrate kinase (Buk) Butyryl_P->Buk_Enzyme Buk_Enzyme->Butyrate ADP_ATP ADP -> ATP Buk_Enzyme->ADP_ATP

Fig 1: The terminal divergence of butyryl-CoA into butyrate via the But and Buk pathways.

The Enzymatic Divergence: Causality and Ecological Advantage

The Butyryl-CoA:Acetate CoA-Transferase (but) Pathway

The but pathway is the dominant route in the human gut, accounting for approximately 80% of colonic butyrate production[5].

  • Mechanism: The enzyme butyryl-CoA:acetate CoA-transferase transfers the Coenzyme A moiety from butyryl-CoA directly to an exogenous acetate molecule. This reaction simultaneously liberates butyrate and generates acetyl-CoA[5][6].

  • Causality & Evolutionary Advantage: Why does this pathway dominate? The human colon is an acetate-rich environment, largely due to primary degraders like Bifidobacterium and Bacteroides. The but pathway allows butyrate producers to act as acetate sinks. Furthermore, the acetyl-CoA generated as a byproduct is not wasted; it is recycled upstream into the initial condensation reaction (forming acetoacetyl-CoA)[6]. This syntrophic cross-feeding makes the but pathway highly thermodynamically favorable in the gut ecosystem.

  • Key Taxa: Faecalibacterium prausnitzii, Roseburia spp., and Eubacterium rectale[1][6].

The Phosphotransbutyrylase / Butyrate Kinase (buk) Pathway

The buk pathway is an alternative, ATP-generating route that operates independently of exogenous acetate.

  • Mechanism: This is a two-step process. First, phosphotransbutyrylase (Ptb) replaces the CoA moiety of butyryl-CoA with a phosphate group, forming butyryl-phosphate. Second, butyrate kinase (Buk) transfers this high-energy phosphate to ADP, yielding ATP and butyrate[7].

  • Causality & Evolutionary Advantage: This pathway provides direct substrate-level phosphorylation, yielding one molecule of ATP per molecule of butyrate[5][7]. It is evolutionarily advantageous in environments where exogenous acetate is limited or fluctuating, providing the bacterium with guaranteed energy autonomy.

  • Key Taxa: Coprococcus spp., and Clostridium butyricum[6][7].

Quantitative Distribution and Genomic Context

To effectively target these pathways in drug development, researchers must understand their distinct metabolic requirements and ecological footprints. Table 1 summarizes the quantitative and functional differences between the two terminal routes.

FeatureButyryl-CoA:acetate CoA-transferase (but)Butyrate Kinase (buk)
Terminal Enzyme(s) Butyryl-CoA:acetate CoA-transferasePhosphotransbutyrylase & Butyrate kinase
Gene Markers butptb, buk
Exogenous Acetate Required as a co-substrate (Cross-feeding)[6]Not required
Direct ATP Yield 0 (Energy conserved via Acetyl-CoA recycling)1 ATP per molecule of butyrate[5]
Prevalence in Gut Dominant (~80% of butyrate production)[5]Minority (Alternative pathway)
Representative Taxa Faecalibacterium prausnitzii, Roseburia spp.[6]Coprococcus spp., Clostridium butyricum[6][7]

Experimental Workflows for Pathway Elucidation

To rigorously validate the active butyrogenic pathways within a specific microbiome sample or Live Biotherapeutic Product (LBP) consortium, a multi-omics approach combining metagenomics and stable isotope fluxomics is required.

Protocol 1: Metagenomic Quantification of Terminal Butyrogenic Genes

This protocol establishes the genetic potential of the microbiome by quantifying the absolute abundance of but vs. buk genes.

  • Anaerobic Sampling: Collect fecal samples and immediately transfer them to an anaerobic chamber (85% N2, 10% CO2, 5% H2) to prevent the degradation of obligate anaerobe DNA/RNA.

  • Nucleic Acid Extraction: Perform bead-beating mechanical lysis combined with phenol-chloroform extraction to ensure unbiased recovery of Gram-positive Firmicutes (the primary butyrate producers)[1][8].

  • Shotgun Sequencing & Assembly: Sequence libraries to a depth of at least 20 million reads. Assemble contigs using metaSPAdes.

  • HMM-Based Annotation: Utilize Hidden Markov Models (HMMs) against the PFAM database to identify specific functional domains. Use PF02274 for but and PF00696 for buk[2].

  • Normalization: Normalize gene counts against single-copy core bacterial genes (e.g., rpoB) to calculate the relative capacity for each pathway[8].

Protocol 2: Stable Isotope Fluxomics (13C-Acetate Tracing)

Genomic presence does not guarantee metabolic flux. This protocol differentiates active but pathway flux from buk pathway flux using isotope tracing.

  • Media Preparation: Prepare a defined anaerobic minimal medium supplemented with 50 mM glucose and 20 mM of 13C-labeled sodium acetate (1,2-13C2-acetate).

  • In Vitro Fermentation: Inoculate the media with the microbial consortium. Incubate at 37°C under strict anaerobic conditions.

  • Time-Course Quenching: Extract 1 mL aliquots at 0, 4, 8, and 24 hours. Immediately quench metabolism by plunging samples into liquid nitrogen.

  • Metabolite Extraction & Derivatization: Centrifuge to pellet cells. Extract the supernatant and derivatize SCFAs using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for volatility.

  • GC-MS Analysis: Analyze via Gas Chromatography-Mass Spectrometry.

    • Self-Validating Logic: If the but pathway is active, the enzyme will utilize the 13C-acetate, converting it to 13C-acetyl-CoA, which is recycled upstream. This results in heavily 13C-enriched butyrate isotopologues (M+2, M+4). If the buk pathway is exclusively active, the generated butyrate will remain largely unlabeled (M+0), as exogenous acetate is not required for the kinase reaction[6].

Workflow Sample Fecal Sample Collection & Anaerobic Handling Metagenomics Shotgun Metagenomics (but/buk gene quantification) Sample->Metagenomics Isotope 13C-Acetate Tracing In Vitro Fermentation Sample->Isotope Bioinformatics HMM-based Pathway Annotation (PFAMs) Metagenomics->Bioinformatics MassSpec GC-MS / LC-MS Isotopologue Analysis Isotope->MassSpec Integration Multi-Omics Integration (Flux vs. Gene Abundance) Bioinformatics->Integration MassSpec->Integration

Fig 2: Multi-omics workflow integrating metagenomic profiling and 13C-isotope tracing.

Implications for Drug Development and LBPs

Understanding the terminal divergence of butyrogenesis is paramount for the rational design of microbiome-directed therapies.

Consortium Design for Live Biotherapeutic Products (LBPs): Administering a but-dependent LBP (e.g., Faecalibacterium prausnitzii) to a patient with an acetate-depleted microbiome will likely result in engraftment failure or absent butyrate production. Drug developers must design syntrophic consortia that pair but-pathway organisms with robust acetate producers (e.g., Bifidobacterium) to ensure thermodynamic viability[1]. Alternatively, utilizing buk-pathway organisms (e.g., Clostridium butyricum MIYAIRI 588) allows for butyrate production independent of the host's acetate pool[7].

Biomarkers for Dysbiosis: The depletion of bacteria utilizing the acetyl-CoA/but pathway is a key pathogenic feature in several inflammatory conditions, including alcohol-associated liver disease (ALD) and inflammatory bowel disease (IBD)[4][8]. Metagenomic quantification of the but to buk gene ratio serves as a high-resolution biomarker for assessing microbiome health and predicting patient response to dietary fiber interventions or SCFA prodrugs like tributyrin[8].

References

  • Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens. Frontiers in Microbiology. [Link]

  • Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. Frontiers in Microbiology (via PMC). [Link]

  • Microbiome-Derived Metabolites in Mammary Epithelial Bioenergetics and Carcinogenesis. Medium. [Link]

  • Butyrate Produced by Gut Microbiota Regulates Atherosclerosis: A Narrative Review of the Latest Findings. MDPI. [Link]

  • Decrease in acetyl-CoA pathway utilizing butyrate-producing bacteria is a key pathogenic feature of alcohol-induced functional gut microbial dysbiosis and development of liver disease in mice. Gut Microbes (Taylor & Francis). [Link]

  • Identification and Characterization of Butyrate-Producing Species in the Human Gut Microbiome. DigitalCommons@UNO. [Link]

  • Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine. Applied and Environmental Microbiology (via PMC). [Link]

  • Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. MDPI. [Link]

  • Characterisation of the butyrate production pathway in probiotic MIYAIRI588 by a combined whole genome-proteome approach. bioRxiv. [Link]

Sources

A Technical Guide to the Thermodynamic Stability of the Butyryl-CoA Thioester Bond: Principles, Quantification, and Metabolic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thioester bond, particularly within acyl-coenzyme A (acyl-CoA) molecules, represents a cornerstone of metabolic energy transfer and carbon processing. Butyryl-CoA, a four-carbon acyl-CoA, is a pivotal intermediate in fatty acid metabolism, fermentation pathways, and the biosynthesis of important signaling molecules.[1] Its reactivity and metabolic fate are fundamentally governed by the thermodynamic properties of its thioester bond. This guide provides an in-depth analysis of the physicochemical principles that define the high-energy nature of the butyryl-CoA thioester bond, contrasts it with its oxygen-ester counterparts, and details authoritative experimental and computational methodologies for its characterization. By synthesizing foundational chemical principles with field-proven analytical workflows, this document serves as a comprehensive resource for professionals seeking to understand and manipulate the biochemical pathways involving butyryl-CoA.

The Thioester Bond: A High-Energy Linkage in Metabolism

Chemical Structure and Definition

A thioester is a functional group characterized by a covalent bond between a sulfur atom and a carbonyl carbon, with the general structure R–C(=O)–S–R′.[2] In butyryl-CoA, the butyryl group (a four-carbon acyl group) is linked to the thiol group of coenzyme A. This bond is analogous to an oxygen ester bond but with sulfur replacing the ester oxygen, a substitution that profoundly alters its chemical properties.[2][3]

The Physicochemical Basis of Instability: A Comparative Analysis with Esters

Thioester bonds are thermodynamically less stable—and therefore more reactive—than their corresponding oxygen esters.[4][5] This "high-energy" character is not due to a particularly strong bond that releases energy upon breaking, but rather to the significant drop in free energy that occurs upon hydrolysis. The key reasons for this inherent instability are rooted in orbital mechanics and resonance theory.

  • Inefficient Resonance Stabilization: In an oxygen ester, the non-bonding electrons on the oxygen atom can effectively delocalize into the carbonyl π-system. This resonance stabilization is a result of efficient overlap between the 2p orbitals of the oxygen and the carbon atoms.[5][6] In a thioester, the sulfur atom is larger, and its 3p orbitals have poor overlap with the carbon's 2p orbitals.[3][6] This geometric and energetic mismatch significantly reduces resonance stabilization.[4][7][8] The thioester carbonyl group, therefore, behaves more like an isolated, highly reactive ketone.[4]

  • Increased Electrophilicity: Due to the poor resonance, the carbonyl carbon of a thioester bears a greater partial positive charge than that of an oxygen ester, making it a more potent electrophile and highly susceptible to nucleophilic attack.[2][3][4]

  • Weaker C–S Bond: The carbon-sulfur bond is inherently weaker and longer (approx. 1.8 Å) compared to a carbon-oxygen bond (approx. 1.2 Å), requiring less energy to cleave.[3][9]

  • Superior Leaving Group: Upon cleavage, the resulting thiolate (RS⁻) is a more stable and thus better leaving group than an alkoxide (RO⁻) due to the larger size of the sulfur atom, which can better distribute the negative charge.[4][10]

Caption: Resonance structures of oxygen esters vs. thioesters.

Butyryl-Coenzyme A: A Central Metabolic Intermediate

Biological Roles of Butyryl-CoA

Butyryl-CoA is far more than a simple metabolic fuel; it is a critical node in cellular carbon flow. Its primary roles include:

  • Fatty Acid β-Oxidation: It is an intermediate in the breakdown of fatty acids with an even number of carbons.

  • Fatty Acid Synthesis: It serves as a building block for the elongation of fatty acid chains, where two-carbon units are sequentially added to a growing acyl chain.[11]

  • Fermentation: In anaerobic microorganisms like Clostridium kluyveri, butyryl-CoA is a key intermediate in the fermentation pathway that produces butyrate, a process crucial for energy balance in the gut microbiome.[1]

  • Precursor to Butyrate: In the colon, butyryl-CoA is converted to butyrate, the primary energy source for colonocytes and a molecule with significant cell signaling and epigenetic regulatory functions. This conversion is often catalyzed by CoA-transferases.[12][13]

Quantitative Thermodynamic Profile of Butyryl-CoA Hydrolysis

The hydrolysis of the thioester bond in acyl-CoAs is a highly exergonic reaction, providing the thermodynamic driving force for many biochemical transformations.[5][9] The standard Gibbs free energy of hydrolysis (ΔG°') for butyryl-CoA is comparable to that of other short-chain acyl-CoAs and to the hydrolysis of ATP to ADP.

CompoundHydrolysis ReactionStandard Gibbs Free Energy (ΔG°')
Acetyl-CoAAcetyl-CoA + H₂O → Acetate + CoA~ -36 to -40 kJ/mol[14]
Butyryl-CoA Butyryl-CoA + H₂O → Butyrate + CoA ~ -38 kJ/mol [14]
Succinyl-CoASuccinyl-CoA + H₂O → Succinate + CoA~ -36 kJ/mol[14]
ATPATP + H₂O → ADP + Pᵢ~ -30 to -40 kJ/mol (physiologically relevant)

Note: Values are approximate and can vary based on experimental conditions (pH, temperature, ionic strength).

Methodologies for Assessing Thioester Bond Stability

A multi-faceted approach combining direct biophysical measurement with enzymatic and computational methods is required for a comprehensive understanding of thioester bond thermodynamics.

Experimental Approaches

Causality: ITC provides a direct, label-free measurement of the heat released or absorbed during a reaction. For thioester hydrolysis, it directly quantifies the enthalpy change (ΔH), a primary component of the Gibbs free energy (ΔG = ΔH - TΔS). This method is authoritative because it measures a fundamental thermodynamic parameter without relying on secondary reporters or coupled reactions.

Protocol: Measuring the Enthalpy of Butyryl-CoA Hydrolysis

  • Preparation:

    • Prepare a buffered solution (e.g., 50 mM potassium phosphate, pH 7.5) and use it to dissolve all components to minimize heats of dilution.

    • Prepare a ~10 mM solution of Butyryl-CoA in the buffer.

    • Prepare a ~100 mM solution of a strong base (e.g., NaOH) in the same buffer to initiate rapid, complete hydrolysis.

    • Degas all solutions thoroughly to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the ITC instrument (e.g., a Malvern MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C or 37°C).

    • Set the stirring speed to ~750 RPM.

  • Experiment Execution:

    • Load the sample cell with the Butyryl-CoA solution.

    • Load the injection syringe with the NaOH solution.

    • Perform an initial injection of ~0.4 µL to remove any material from the syringe tip, followed by 18-20 injections of ~2 µL each, spaced 150 seconds apart to allow a return to baseline.

  • Control Experiment (Self-Validating System):

    • To account for the heat of dilution of the base, perform an identical titration of the NaOH solution into the buffer alone (without Butyryl-CoA). This control is critical for data accuracy.

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection.

    • Subtract the control data (heats of dilution) from the experimental data.

    • The resulting heat change, once corrected for concentration, yields the molar enthalpy of hydrolysis (ΔH).

Causality: While ITC measures ΔH, determining ΔG requires knowledge of the equilibrium constant (K'eq), as ΔG°' = -RT ln(K'eq). By using an enzyme that catalyzes a reversible reaction involving butyryl-CoA and coupling it to a reaction that produces a chromophore, one can measure the concentrations of all reactants and products at equilibrium and thereby calculate K'eq.

Protocol: Determining K'eq for the Butyryl-CoA:acetate CoA-transferase (BCoAT) Reaction

  • Reaction Principle: The BCoAT enzyme catalyzes the reaction: Butyryl-CoA + Acetate ⇌ Butyrate + Acetyl-CoA. We will measure all four components at equilibrium.

  • Assay Setup:

    • In a temperature-controlled cuvette holder (e.g., 37°C), combine known starting concentrations of butyryl-CoA, acetate, and purified BCoAT enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Allow the reaction to proceed to equilibrium (e.g., 30-60 minutes, to be determined empirically).

  • Quantification at Equilibrium:

    • Stop the reaction by heat inactivation or acid precipitation.

    • Use High-Performance Liquid Chromatography (HPLC) with a C18 column to separate and quantify the concentrations of butyryl-CoA, acetate, butyrate, and acetyl-CoA. Each compound will have a distinct retention time and can be quantified by comparing its peak area to a standard curve.

  • Calculation:

    • Calculate the equilibrium constant: K'eq = ([Butyrate]eq * [Acetyl-CoA]eq) / ([Butyryl-CoA]eq * [Acetate]eq).

    • Calculate the standard Gibbs free energy change for this specific reaction: ΔG°' = -RT ln(K'eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry Approaches

Causality: Computational methods allow for the investigation of properties that are difficult or impossible to measure experimentally, such as the electronic structure of transition states and the precise contribution of resonance to stability.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the resonance energy of the thioester bond versus an oxygen ester, providing a theoretical basis for its instability.[8]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is ideal for studying enzyme-catalyzed reactions. The enzyme's active site (e.g., BCoAT with butyryl-CoA) is treated with high-level QM, while the rest of the protein and solvent are treated with classical MM. This allows for the calculation of the full free energy profile of the enzymatic reaction, including activation barriers and reaction intermediates.[15][16]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_results Thermodynamic Parameters itc Isothermal Titration Calorimetry (ITC) delta_h ΔH (Enthalpy) itc->delta_h Direct Measurement enzyme_assay Enzyme-Coupled Spectrophotometry/HPLC keq K'eq (Equilibrium Constant) enzyme_assay->keq Measure Equilibrium delta_g ΔG (Gibbs Free Energy) delta_h->delta_g keq->delta_g ΔG = -RT ln(K'eq) qm Quantum Mechanics (QM) / DFT resonance Resonance Energy qm->resonance Calculate qmmm QM/MM Simulations free_energy_profile Reaction Energy Profile qmmm->free_energy_profile Simulate conclusion conclusion resonance->conclusion free_energy_profile->conclusion delta_g->conclusion Comprehensive Understanding of Butyryl-CoA Stability

Caption: Integrated workflow for thioester stability analysis.

Enzymatic Regulation and the Metabolic Fate of Butyryl-CoA

The high free energy of hydrolysis of the butyryl-CoA thioester bond is harnessed by enzymes to drive metabolic pathways forward. The bond's energy effectively "activates" the butyryl group for subsequent reactions.

G cluster_synthesis Synthesis / Fermentation cluster_oxidation β-Oxidation cluster_transfer Butyrate Formation acetyl_coa 2x Acetyl-CoA thiolase Thiolase acetyl_coa->thiolase butyryl_coa Butyryl-CoA (High-Energy Thioester) bcd Butyryl-CoA Dehydrogenase (BCD) butyryl_coa->bcd Further Oxidation bcoat Butyryl-CoA:acetate CoA-transferase (BCoAT) butyryl_coa->bcoat reductions Reduction Steps (Hbd, Crt, Bcd) thiolase->reductions reductions->butyryl_coa crotonyl_coa Crotonyl-CoA acetyl_coa_out Acetyl-CoA crotonyl_coa->acetyl_coa_out Further Oxidation bcd->crotonyl_coa Further Oxidation butyrate Butyrate (Energy for Colonocytes) bcoat->butyrate acetyl_coa_in Acetyl-CoA bcoat->acetyl_coa_in acetate Acetate acetate->bcoat

Caption: Metabolic crossroads of butyryl-CoA.

  • Butyryl-CoA Dehydrogenase (BCD): This flavoenzyme catalyzes the oxidation of butyryl-CoA to crotonyl-CoA, the first step in the beta-oxidation cycle of short-chain fatty acids. The reaction involves the abstraction of a proton from the α-carbon and a hydride from the β-carbon.[17][18] The thermodynamic favorability of subsequent reactions in the pathway pulls this equilibrium forward.

  • Butyryl-CoA:acetate CoA-transferase (BCoAT): This enzyme exemplifies the transfer of the high-energy bond. It catalyzes the thermodynamically neutral transfer of the CoA moiety from butyryl-CoA to acetate.[12][13] This reaction is crucial in anaerobic bacteria for producing butyrate while regenerating acetyl-CoA for other metabolic needs.[12][13] The enzyme provides a low-energy pathway for a reaction that would otherwise require the full "cost" of thioester hydrolysis.

Implications for Drug Development and Biotechnology

A quantitative understanding of butyryl-CoA's thermodynamic stability is critical for several applied fields:

  • Drug Development: Enzymes that process butyryl-CoA, such as BCD, are potential targets for drugs aimed at treating metabolic disorders. Designing inhibitors (e.g., substrate analogs or mechanism-based inactivators) requires precise knowledge of the substrate's binding energy and the transition states of the reaction, all of which are governed by the thioester's properties.

  • Metabolic Engineering: In biotechnology, microorganisms are engineered to produce valuable chemicals like butanol or longer-chain fatty acids. Optimizing these pathways requires managing the metabolic flux through intermediates like butyryl-CoA. Understanding the thermodynamics of each step allows engineers to identify and overcome potential bottlenecks, for instance, by coupling unfavorable reactions to the highly favorable hydrolysis of a thioester bond.

Conclusion

The butyryl-CoA thioester bond is a quintessential example of a "high-energy" linkage whose thermodynamic instability is a direct consequence of its unique electronic structure, specifically its poor resonance stabilization compared to oxygen esters. This property renders it highly reactive and makes its hydrolysis a strongly exergonic process (ΔG°' ≈ -38 kJ/mol). This stored chemical potential is harnessed by a suite of enzymes to drive essential metabolic processes, from energy generation via β-oxidation to the synthesis of butyrate in the gut microbiome. A robust characterization of this bond's stability, achieved through a combination of calorimetry, enzyme kinetics, and computational modeling, provides the fundamental data required for advancing our understanding of metabolism and for the rational design of novel therapeutics and biotechnological systems.

References

  • Fiveable. (2025, August 15). Thioester Bond Definition - Organic Chemistry Key Term.
  • Vaia. Why are thioesters considered high-energy compounds?.
  • Zhang, W., et al. (n.d.).
  • Chemistry Stack Exchange. (2015, December 27). Why is the thioester bond weaker than a regular ester bond?.
  • ResearchGate. (n.d.). Gibbs free energy (ΔGm') of hydrolysis of (A) acyl‐CoA and (B) carboxy‐acyl‐CoA molecules of different carbon lengths.
  • Wikipedia. Butyryl-CoA.
  • Quora. (2021, June 7). Why does a thioester release more energy than a normal ester when undergoing hydrolysis?.
  • sistema Fenix. Theoretical and Computational Study of Sulfur Compounds Reactivity in Prebiotic Chemistry: The Whitesides Network of Thiols and Thioesters.
  • Chemistry Stack Exchange. (2013, December 25). Resonance stability: ester vs. thioester.
  • Williamson, G., & Engel, P. C. (1984). Mechanistic studies with general acyl-CoA dehydrogenase and butyryl-CoA dehydrogenase: evidence for the transfer of the beta-hydrogen to the flavin N(5)-position as a hydride. Biochemistry, 23(14), 3154–3161. [Link]

  • Park, S. J., & Lee, S. Y. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Microbial cell factories, 20(1), 101. [Link]

  • Scribd. Understanding High-Energy Compounds.
  • House, C. H., et al. (2025, July 26).
  • Chemistry Learner. (2025, September 26). Thioester: Bonding, Synthesis, and Reactions.
  • Reddit. (2020, April 6). thioester resonance.
  • eQuilibrator 3.0 documentation. Thioester Bonds are Energetic Too.
  • Wadsö, I. (1957). The Heats of Hydrolysis of Some Alkyl Thiolesters. Acta Chemica Scandinavica, 11, 1745-1753. [Link]

  • Hall, C. L., & Kamin, H. (1975). Kinetic methods for the study of the enzyme systems of beta-oxidation. The Journal of biological chemistry, 250(9), 3476–3486. [Link]

  • Gomes, B., Fendrich, G., & Abeles, R. H. (1981). Mechanism of action of glutaryl-CoA and butyryl-CoA dehydrogenases. Purification of glutaryl-CoA dehydrogenase. Biochemistry, 20(6), 1481–1490. [Link]

  • bioRxiv. (2021, March 10).
  • CHEM 245. (2016, December 10). Thioesters.
  • Szostak, M. (2021, March 15). Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing.
  • Ledbetter, D. C., et al. (2017). Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii. The Journal of biological chemistry, 292(44), 18134–18144. [Link]

  • Chemistry LibreTexts. (2024, September 22). 29.
  • Enzyme Kinetics. (n.d.).
  • Zhang, Y., et al. (2011). Reaction Pathway and Free Energy Profile for Butyrylcholinesterase-Catalyzed Hydrolysis of Acetylcholine. Journal of the American Chemical Society, 133(5), 1433-1444. [Link]

  • Zhang, Y., et al. (2012). Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase-Catalyzed Hydrolysis of Acetylthiocholine. The journal of physical chemistry. B, 116(4), 1450–1459. [Link]

  • Biology LibreTexts. (2025, July 1). 7: Enzymes and Kinetics.

Sources

butyryl-CoA sodium salt CAS 125527-24-4 chemical properties

[1]

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) sodium salt is a critical thioester intermediate in cellular metabolism, functioning as the primary substrate for short-chain acyl-CoA dehydrogenase (SCAD) and a pivotal regulator in protein lysine butyrylation. This guide provides a comprehensive technical analysis of its physicochemical properties, stability profiles, and experimental applications. It is designed for researchers requiring high-fidelity data for metabolic flux analysis, enzymatic kinetics, and epigenetic screening.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The sodium salt form improves the aqueous solubility and stability of the thioester compared to the free acid. Researchers must account for the specific salt stoichiometry (often variable) when calculating molar concentrations for kinetic assays.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
CAS Number 125527-24-4Specific to the sodium salt form.[1]
Chemical Name Butyryl-Coenzyme A, sodium saltS-Butyryl-CoA; Butanoyl-CoA.
Molecular Formula C₂₅H₄₁N₇NaO₁₇P₃SFormula represents monosodium; hydration varies.[2]
Molecular Weight ~859.61 g/mol Adjust based on specific CoA:Na ratio (often 1:1 to 1:3).
Solubility Water: >50 mg/mLSoluble in PBS (pH 7.2). Insoluble in non-polar organics.
Absorbance (

)
258–260 nmCharacteristic of the adenine moiety in Coenzyme A.
Appearance White to off-white lyophilized powderHighly hygroscopic.
Purity

95% (HPLC)
Impurities often include free CoA-SH and butyric acid.

Biochemical Mechanism & Metabolic Pathways[1][6][7][8][9][10]

Butyryl-CoA sits at the convergence of fatty acid


Core Metabolic Functions[1][7][9]
  • 
    -Oxidation:  In mitochondria, Butyryl-CoA is the substrate for Short-Chain Acyl-CoA Dehydrogenase (SCAD) , converting to Crotonyl-CoA via dehydrogenation. This is the rate-limiting step for short-chain fatty acid catabolism.
    
  • Protein Butyrylation: It serves as an acyl donor for histone acetyltransferases (HATs), modifying lysine residues (K-butyrylation) to regulate chromatin structure and gene expression.

  • Fermentation (Microbial): In Clostridium species, it is a precursor to butanol and butyrate production.[3]

Visualization: The Short-Chain -Oxidation Spiral

The following diagram illustrates the oxidative degradation of Butyryl-CoA into Acetyl-CoA, highlighting the electron transfer to the Electron Transfer Flavoprotein (ETF).

BetaOxidationButyrylCoAButyryl-CoA(C4 Acyl-CoA)CrotonylCoACrotonyl-CoA(trans-2-Enoyl-CoA)ButyrylCoA->CrotonylCoAOxidationFADFAD -> FADH2(To ETF)ButyrylCoA->FADSCADEnzyme: SCAD(Short-Chain Acyl-CoA Dehydrogenase)SCAD->ButyrylCoAHydroxyL-3-Hydroxybutyryl-CoACrotonylCoA->HydroxyHydration (+H2O)HydrataseEnzyme: Enoyl-CoA HydrataseHydratase->CrotonylCoAKetoAcetoacetyl-CoA(3-Ketoacyl-CoA)Hydroxy->KetoOxidationNADNAD+ -> NADHHydroxy->NADDehydrogenaseEnzyme: L-3-Hydroxyacyl-CoADehydrogenaseDehydrogenase->HydroxyAcetylCoA2 x Acetyl-CoAKeto->AcetylCoAThiolysisCoASHCoA-SHKeto->CoASHThiolaseEnzyme: ThiolaseThiolase->Keto

Caption: Pathway showing the conversion of Butyryl-CoA to Acetyl-CoA via mitochondrial

Stability, Handling, & Reconstitution

The thioester bond in Butyryl-CoA is thermodynamically unstable, particularly in alkaline environments. Proper handling is non-negotiable for assay reproducibility.

Critical Stability Factors
  • pH Sensitivity: The thioester bond is susceptible to nucleophilic attack by hydroxide ions. Hydrolysis half-life decreases significantly at pH > 7.5.

    • Recommendation: Maintain buffers at pH 6.0–7.0 for storage. Use pH 7.2–7.4 only during active assays.

  • Temperature:

    • Lyophilized: Stable at -20°C for 1 year.

    • Solution: Unstable. Use fresh. If necessary, aliquot and store at -80°C (stable for <2 weeks). Do not freeze-thaw more than once.

  • Oxidation: The nucleotide moiety is stable, but the acyl group can migrate or hydrolyze. Keep solutions on ice at all times.

Reconstitution Protocol
  • Equilibrate the vial to room temperature before opening to prevent condensation (which accelerates hydrolysis).

  • Dissolve in distilled, deionized water or 50 mM MOPS buffer (pH 7.0) . Avoid phosphate buffers for long-term storage as they can promote decomposition.

  • Determine exact concentration spectrophotometrically using the extinction coefficient of Coenzyme A:

    • 
       (at pH 7.0).
      

Experimental Applications & Protocols

Protocol A: Spectrophotometric Assay for SCAD Activity

This protocol measures the activity of Short-Chain Acyl-CoA Dehydrogenase (SCAD) using Butyryl-CoA as the substrate and ferricenium hexafluorophosphate as the terminal electron acceptor (replacing the physiological ETF).

Principle: SCAD oxidizes Butyryl-CoA to Crotonyl-CoA. The electrons are transferred to the ferricenium ion, causing a decrease in absorbance at 300 nm.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.2.

  • Substrate: 20 mM Butyryl-CoA stock (in water).

  • Electron Acceptor: 1 mM Ferricenium Hexafluorophosphate (prepare fresh).

  • Enzyme: Purified SCAD or mitochondrial lysate.

Workflow:

  • Blanking: In a quartz cuvette, add 900 µL Buffer and 50 µL Ferricenium solution.

  • Baseline: Monitor Absorbance at 300 nm (

    
    ) for 1 minute to ensure stability.
    
  • Initiation: Add 50 µL of Butyryl-CoA stock (Final conc: 1 mM). Mix by inversion.

  • Enzyme Addition: Add 10–20 µL enzyme sample.

  • Measurement: Immediately record the decrease in

    
     for 3–5 minutes at 25°C.
    
  • Calculation:

    
    
    Note: 
    
    
    for ferricenium reduction
    
    
    .
Protocol B: Standard for Acyl-CoA Profiling (LC-MS/MS)

Butyryl-CoA is used as an external standard to quantify intracellular acyl-CoA pools.

  • Extraction: Use cold 10% Trichloroacetic acid (TCA) or 80:20 Methanol:Water (-80°C) to quench metabolism immediately.

  • Separation: C18 Reverse Phase Column.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 5.0) in water.[4][5]

    • B: Acetonitrile.

  • Detection: MRM mode (Negative Ion). Monitor transition

    
     (loss of ADP-moiety).
    

Synthesis & Purity Analysis

While commercial sources are preferred, custom synthesis may be required for isotopically labeled variants (

Chemical Synthesis Method (Mixed Anhydride)[1]
  • Activation: React Butyric acid with ethyl chloroformate in anhydrous THF/triethylamine to form the mixed anhydride.

  • Thiolysis: Add free Coenzyme A (CoA-SH) dissolved in water/bicarbonate (pH 8.0).

  • Reaction: Stir under inert atmosphere (

    
    ) for 30 mins. The pH must be monitored and kept < 8.5 to prevent hydrolysis of the product.
    
  • Purification: Acidify to pH 4.0 and purify via preparative HPLC (C18 column) using a methanol/phosphate gradient.

Quality Control (HPLC)
  • Column: C18 analytical (5 µm, 4.6 x 150 mm).

  • Gradient: 0–60% Methanol in 50 mM Potassium Phosphate (pH 5.3) over 20 mins.

  • Retention Time: Butyryl-CoA elutes later than free CoA-SH due to the hydrophobic butyryl chain.

  • Acceptance Criteria: Single peak at 260 nm; Mass Spec confirms parent ion [M-H]⁻

    
     836.2.
    

References

  • PubChem. (n.d.). Butyryl-CoA Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Ghisla, S., et al. (1984). Mechanistic studies with general acyl-CoA dehydrogenase and butyryl-CoA dehydrogenase. Biochemistry. Retrieved from [Link]

  • Vockley, J., et al. (2000). Mammalian Branched-Chain Acyl-CoA Dehydrogenases: Molecular Cloning and Characterization. Methods in Enzymology. Retrieved from [Link]

The Butyryl-CoA Node: Metabolic Routing and Regulation in Clostridium acetobutylicum Fermentation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Metabolic Engineers, Fermentation Scientists, and Biopharma Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the industrial biomanufacturing of advanced biofuels and biochemicals, Clostridium acetobutylicum remains the quintessential model organism for Acetone-Butanol-Ethanol (ABE) fermentation. While historical perspectives have treated the biphasic shift from acidogenesis to solventogenesis as a macroscopic phenomenon, modern metabolic engineering requires a granular, molecule-centric approach.

As a Senior Application Scientist, I approach strain optimization by identifying the thermodynamic and kinetic bottlenecks within the cell. In C. acetobutylicum, butyryl-CoA is not merely an intermediate; it is the central flux-diverting node and the primary regulatory trigger dictating the efficiency of butanol synthesis[1]. This whitepaper deconstructs the dual role of butyryl-CoA as both a metabolic substrate and a signaling precursor, providing field-proven methodologies for its quantification and strategies for engineering its flux.

The Dual Role of Butyryl-CoA: Flux Diverter and Regulatory Trigger

The "Hot" vs. "Cold" Channels of Solventogenesis

The central metabolic pathway from acetyl-CoA to butyryl-CoA serves as the major carbon metabolism channel in butyrate-forming clostridia[1]. During the solventogenic phase, butanol can be synthesized via two distinct metabolic routes branching from butyryl-CoA:

  • The Cold Channel (Acid Reassimilation): Acetate and butyrate produced during the exponential growth phase are reassimilated by acetoacetyl-CoA:acyl-CoA transferase (encoded by ctfAB). This reaction obligately couples the formation of butyryl-CoA to the decarboxylation of acetoacetate into acetone[2]. Because acetone is a lower-value solvent and a carbon sink, relying on the cold channel limits theoretical butanol yields.

  • The Hot Channel (Direct Reduction): Butanol is formed directly from acetyl-CoA through to butyryl-CoA, and subsequently reduced to butyraldehyde and butanol via alcohol/aldehyde dehydrogenases (e.g., adhE1, bdhA/B), completely bypassing acid reassimilation and acetone formation[2].

Pathway AcCoA Acetyl-CoA AcAcCoA Acetoacetyl-CoA AcCoA->AcAcCoA thl BuCoA Butyryl-CoA (The Flux Diverter) AcAcCoA->BuCoA hbd, crt, bcd Acetone Acetone (Carbon Sink) AcAcCoA->Acetone ctfAB / adc (Coupled to Cold Channel) BuP Butyryl Phosphate BuCoA->BuP ptb BuAld Butyraldehyde BuCoA->BuAld adhE1/E2 (Hot Channel) Butyrate Butyrate BuP->Butyrate buk Butyrate->BuCoA ctfAB (Cold Channel) Butanol Butanol BuAld->Butanol bdhA/B

Metabolic flux routing through the Butyryl-CoA node in C. acetobutylicum.

Butyryl Phosphate (BuP) as a Regulatory Phosphodonor

Beyond carbon flux, the butyryl-CoA node controls the genetic switch for solventogenesis. During late acidogenesis, the accumulation of extracellular butyrate slows the forward reaction of butyrate kinase (buk). By mass action, this elevates intracellular levels of Butyryl Phosphate (BuP) and Butyryl-CoA[3].

BuP acts as a high-energy phosphodonor. Experimental evidence shows that a peak in BuP concentration (>60-70 pmol/g dry weight) perfectly correlates with the initiation of solventogenesis[3]. It is proposed that BuP directly or indirectly phosphorylates Spo0A, the master transcriptional regulator that induces the expression of the sol operon (adhE, ctfAB, adc)[3].

Regulation Acid Acid Accumulation BuCoA High Butyryl-CoA Acid->BuCoA pH drop / Equilibrium shift BuP Elevated BuP BuCoA->BuP Mass action (ptb) Spo0A Spo0A~P (Active) BuP->Spo0A Phosphotransfer Solvent Solventogenesis Spo0A->Solvent Gene induction (sol operon)

Proposed regulatory mechanism of Butyryl Phosphate (BuP) activating Spo0A.

Engineering the Node: Reinforcing the Hot Channel

To maximize butanol yields, metabolic engineers must force carbon flux down the "Hot Channel" by eliminating competing pathways. A landmark systems-level engineering approach demonstrated that knocking out phosphotransacetylase (pta) and butyrate kinase (buk) prevents the formation of acetate and butyrate, respectively[2].

When combined with the overexpression of a mutated aldehyde/alcohol dehydrogenase (adhE1), the cell is forced to continuously pull butyryl-CoA directly into butanol to regenerate NAD+, bypassing the inefficient cold channel entirely[2].

Quantitative Impact of Hot Channel Reinforcement

The following table summarizes the dramatic shift in flux partitioning and overall yield when the butyryl-CoA node is engineered to favor direct reduction:

StrainGenotype ModificationsPrimary Flux RouteHot/Cold Channel RatioButanol Yield (mol/mol glucose)Butanol Titer (g/L)
Wild Type (ATCC 824) UnmodifiedCold Channel (Reassimilation)2.0~0.25 - 0.30~10.0 - 12.0
BEKW(pPthlAAD**) Δpta, Δbuk, ↑adhE1Hot Channel (Direct Reduction)18.80.7118.9

Data synthesized from metabolic flux and mass balance analyses of engineered clostridia[2]. The engineered strain achieved a 245% higher yield than the wild type.

Experimental Protocol: Self-Validating Quantification of Intracellular Acyl-CoAs

To engineer the butyryl-CoA node, one must be able to measure it accurately. A critical failure point in many laboratories is the degradation of high-energy thioester bonds during sample preparation. Because the turnover rate of short-chain acyl-CoAs is on the order of milliseconds, traditional extraction methods yield artifactual data.

The following LC-MS/MS protocol is designed as a self-validating system . It utilizes rapid quenching to freeze metabolic states and Solid-Phase Extraction (SPE) to eliminate ion suppression, ensuring that the detected butyryl-CoA reflects true in vivo physiology[4],[5].

Step-by-Step Methodology

Phase 1: Rapid Quenching & Harvesting Causality: Immediate cessation of enzymatic activity is required to prevent the ATP-dependent degradation or synthesis of CoAs.

  • Extract 1.0 mL of exponential-phase C. acetobutylicum culture directly from the bioreactor into a syringe pre-loaded with 4.0 mL of -80°C quenching solution (60% Methanol / 40% AMBIC buffer).

  • Centrifuge immediately at 10,000 × g for 30 seconds at -20°C. Discard the supernatant.

Phase 2: Cell Lysis and Thioester Stabilization Causality: Thioester bonds are highly labile at alkaline pH. Trichloroacetic acid (TCA) lowers the pH to ~5.0 (the stability optimum for acyl-CoAs) while simultaneously precipitating denatured proteins[4].

  • Resuspend the cell pellet in 500 µL of ice-cold 5% TCA containing a known concentration of stable isotope-labeled internal standard (e.g.,

    
    -Butyryl-CoA). Self-Validation Check: The recovery rate of the internal standard will automatically correct for any degradation during extraction.
    
  • Subject the suspension to three rapid freeze-thaw cycles (liquid nitrogen to 4°C water bath) to lyse the Gram-positive cell wall.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

Phase 3: Solid-Phase Extraction (SPE) Cleanup Causality: Fermentation broth and intracellular matrices contain high concentrations of salts that cause severe ion suppression in the mass spectrometer source[5].

  • Condition an Oasis HLB SPE cartridge with 1 mL methanol followed by 1 mL of 10 mM ammonium formate (pH 5.0).

  • Load the TCA supernatant onto the cartridge.

  • Wash with 1 mL of 10 mM ammonium formate to elute polar interferents.

  • Elute the acyl-CoAs using 500 µL of 80% acetonitrile / 20% water.

Phase 4: LC-MS/MS Quantification Causality: Baseline separation of isomeric CoAs (e.g., isobutyryl-CoA vs. butyryl-CoA) requires optimized reverse-phase chromatography[4].

  • Inject 10 µL of the eluate onto a Zorbax C18 column (or equivalent) maintained at 40°C.

  • Run a gradient elution using Mobile Phase A (10 mM ammonium phosphate, pH 5.0) and Mobile Phase B (Acetonitrile).

  • Detect via triple quadrupole MS in Multiple Reaction Monitoring (MRM) positive ion mode. For Butyryl-CoA, monitor the specific precursor-to-product ion transition (e.g., m/z 838.1 → 428.0).

Conclusion

The transition of C. acetobutylicum from a historical curiosity to a modern biomanufacturing powerhouse relies heavily on our understanding of the butyryl-CoA node. By recognizing butyryl-CoA not just as a transient intermediate, but as the definitive branch point between the inefficient "cold channel" and the highly productive "hot channel," researchers can rationally design strains with theoretical maximum yields. Furthermore, acknowledging the regulatory role of its derivative, butyryl phosphate (BuP), provides a lever to artificially induce solventogenesis independent of external pH drops. Mastering the quantification and redirection of this single metabolite is the key to unlocking next-generation ABE fermentation.

References

  • [1] The central metabolic pathway from acetyl-CoA to butyryl-CoA in Clostridium acetobutylicum. FEMS Microbiology Reviews, Oxford Academic. Available at:

  • [2] Enhanced Butanol Production Obtained by Reinforcing the Direct Butanol-Forming Route in Clostridium acetobutylicum. mBio - ASM Journals. Available at:

  • [3] Intracellular Butyryl Phosphate and Acetyl Phosphate Concentrations in Clostridium acetobutylicum and Their Implications for Solvent Formation. PMC / Journal of Bacteriology. Available at:

  • [4] Determination of Intracellular Concentration of Acyl-Coenzyme A Esters for Metabolic Profiling Clostridium acetobutylicum. ResearchGate / Chinese Journal of Chemistry. Available at:

  • [5] Validated Comprehensive Analytical Method for Quantification of Coenzyme A Activated Compounds in Biological Tissues by Online Solid-Phase Extraction LC/MS/MS. Analytical Chemistry - ACS Publications. Available at:

Sources

butyryl-CoA dehydrogenase electron transfer mechanism

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic Engine of Anaerobic Metabolism: A Technical Guide to the Butyryl-CoA Dehydrogenase Electron Transfer Mechanism

Executive Summary

In the bioenergetics of obligate anaerobes, overcoming thermodynamic barriers is essential for survival. One of the most significant hurdles is the reduction of low-potential ferredoxin (


 mV) using a relatively higher-potential electron donor like NADH (

mV). To drive this endergonic reaction, organisms such as Acidaminococcus fermentans and Clostridium difficile utilize a highly specialized enzyme complex: the Butyryl-CoA dehydrogenase (Bcd) coupled with the Electron Transferring Flavoprotein (EtfAB)[1]. This guide dissects the structural topology, kinetic profiling, and experimental methodologies required to study the flavin-based electron bifurcation (FBEB) mechanism executed by the Bcd-EtfAB complex.

Structural Architecture and Cofactor Topology

The Bcd-EtfAB complex is a multimeric assembly designed to meticulously control single-electron transfers. The complex relies on three distinct Flavin Adenine Dinucleotide (FAD) cofactors, each tuned to a specific redox microenvironment[1]:

  • 
    -FAD (in EtfB):  The primary entry point for electrons. It acts as the bifurcation site where the hydride from NADH is accepted.
    
  • 
    -FAD (in EtfA):  The transfer flavin. In the resting state, the distance between 
    
    
    
    -FAD and
    
    
    -FAD is approximately 18 Å[1].
  • 
    -FAD (in Bcd):  The catalytic site responsible for the terminal reduction of crotonyl-CoA to butyryl-CoA.
    

To bridge the spatial gap between the EtfAB bifurcation site and the Bcd catalytic site, the complex utilizes a dynamic "semiquinone swing." Domain II of EtfA undergoes a dramatic conformational rotation of nearly 80°, physically transporting the


-FAD to within 8 Å of the 

-FAD in the Bcd subunit[2]. This domain movement prevents the highly reactive radical intermediates from being quenched by solvent or molecular oxygen.

The Mechanistic Pathway of Electron Bifurcation

The Bcd-EtfAB complex operates as a thermodynamic lever, coupling an exergonic reaction to an endergonic one to achieve an overall favorable free energy change[3]. The causality of the electron flow is dictated by the extreme instability of the intermediate flavin states:

  • Hydride Transfer: The cycle initiates when NADH binds to EtfB and transfers a hydride (2e⁻) to

    
    -FAD, yielding a fully reduced hydroquinone (
    
    
    
    -FADH⁻)[1].
  • Electron Bifurcation: The electron pair is forcefully split. One electron is pushed "uphill" to reduce ferredoxin (Fd). The departure of this electron leaves behind a highly unstable, non-stabilized neutral semiquinone (

    
    -FADH•)[1].
    
  • Exergonic Pull: To resolve its unstable state,

    
    -FADH• immediately fires its remaining electron "downhill" to 
    
    
    
    -FAD, forming a highly stable anionic semiquinone (
    
    
    -FAD•⁻)[1]. This rapid exergonic transfer provides the thermodynamic driving force that makes the initial uphill transfer to ferredoxin possible.
  • Conformational Gating & Terminal Reduction: The EtfA domain swings over to the Bcd subunit, allowing

    
    -FAD•⁻ to reduce 
    
    
    
    -FAD. Because crotonyl-CoA reduction requires two electrons, this entire bifurcation cycle must repeat. Once
    
    
    -FAD is fully reduced to
    
    
    -FADH⁻, it transfers a hydride to crotonyl-CoA, yielding butyryl-CoA[1][2]. Rapid-reaction kinetics confirm that during this process, an anionic
    
    
    -FAD•⁻ semiquinone transiently accumulates, validating the sequential one-electron transfer mechanism[4].

Diagram 1: The Flavin-Based Electron Bifurcation (FBEB) pathway in the Bcd-EtfAB complex.

Thermodynamic and Kinetic Profiling

The efficiency of the Bcd-EtfAB complex is rooted in its precise redox tuning. Table 1 summarizes the critical thermodynamic potentials and kinetic parameters that govern this system. The stoichiometry strictly requires 2 moles of NADH for every 1 mole of crotonyl-CoA reduced, ensuring the simultaneous reduction of two ferredoxin molecules[1].

Table 1: Thermodynamic Potentials and Kinetic Parameters of the Bcd-EtfAB System

Parameter / ComponentValueBiological SignificanceSource
NADH / NAD⁺

mV
Primary electron donor.[1]
Ferredoxin (ox/red)

mV
Low-potential electron acceptor; drives ATP synthesis via RNF complex.[1]
Crotonyl-CoA / Butyryl-CoA

mV
High-potential electron acceptor; provides the thermodynamic sink.[1]
Bcd Apparent

(Butyryl-CoA)

µM
Indicates high affinity for the substrate during reverse/oxidative assays.[5]
Bcd

(C. difficile)

U/mg
Maximal catalytic turnover in the presence of excess FAD and electron acceptors.[5]
Reaction Stoichiometry 2.1

0.1 (NADH:Crotonyl-CoA)
Confirms that two NADH molecules are consumed per bifurcation cycle.[1]

Experimental Methodologies: Self-Validating Assay Protocols

To accurately measure the kinetics of the Bcd-EtfAB complex, researchers must employ strictly anaerobic spectrophotometric assays. The presence of oxygen will immediately quench the flavin semiquinone radicals and oxidize ferredoxin, destroying the bifurcation mechanism[5].

Protocol: Anaerobic NADH Oxidation Assay

This protocol measures the coupled reduction of crotonyl-CoA and ferredoxin by monitoring the oxidation of NADH at 340 nm (


)[6].

Causality & Self-Validation: By design, true electron bifurcation is strictly coupled. If you omit the low-potential acceptor (ferredoxin), the exergonic reduction of crotonyl-CoA cannot proceed because the


-FAD intermediate becomes thermodynamically trapped. Therefore, running a parallel control lacking ferredoxin serves as a self-validating step: zero NADH oxidation in the absence of Fd proves that the complex is intact and strictly bifurcating[1].

Step-by-Step Methodology:

  • Buffer Preparation: Inside an anaerobic chamber (95% N₂, 5% H₂), prepare 1 mL of assay buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM Dithiothreitol (DTT), and 5 µM FAD[6]. Rationale: DTT maintains the iron-sulfur clusters of ferredoxin in a functional state, while exogenous FAD prevents apo-enzyme formation during dilution.

  • Substrate Addition: Add 0.1 mM NADH and 20 µM oxidized ferredoxin (Fd) to the cuvette[6].

  • Enzyme Introduction: Inject the purified Bcd-EtfAB complex (typically 100–150 ng/mL final concentration)[5].

  • Baseline Establishment: Place the sealed, anaerobic cuvette into a spectrophotometer set to 340 nm at 25°C. Monitor for 1 minute to ensure no uncoupled NADH oxidation is occurring.

  • Reaction Initiation: Inject 0.1 mM crotonyl-CoA to start the reaction[6]. Rationale: Initiating with the high-potential acceptor prevents the enzyme from stalling in a dead-end semiquinone state.

  • Data Acquisition: Record the linear decrease in absorbance at 340 nm. One unit (U) of activity is defined as the oxidation of 1 µmol of NADH per minute[6].

Diagram 2: Experimental workflow for the self-validating Bcd-EtfAB NADH oxidation assay.

Implications for Synthetic Biology

The mechanistic coupling of ferredoxin and crotonyl-CoA reduction makes the Bcd-EtfAB complex an exceptional target for biotechnological applications. By porting these oxygen-tolerant bifurcating enzymes into industrial chassis like Escherichia coli, metabolic engineers can artificially elevate the intracellular pool of reduced ferredoxin. This drives highly efficient solventogenesis and enables advanced butyrate-driven hydrogen production, fundamentally rewriting the bioenergetic limits of the host organism[5].

References

1.[5] Aboulnaga et al. "Effect of an Oxygen-Tolerant Bifurcating Butyryl Coenzyme A Dehydrogenase/Electron-Transferring Flavoprotein Complex from Clostridium difficile on Butyrate Production in Escherichia coli" - ASM Journals. 5 2.[1] Chowdhury et al. "Studies on the Mechanism of Electron Bifurcation Catalyzed by Electron Transferring Flavoprotein (Etf) and Butyryl-CoA Dehydrogenase (Bcd) of Acidaminococcus fermentans" - PMC. 1 3.[4] "Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii" - PMC. 4 4.[2] "5OL2: The electron transferring flavoprotein/butyryl-CoA dehydrogenase complex from Clostridium difficile" - RCSB PDB. 2 5.[3] "Defining Electron Bifurcation in the Electron-Transferring Flavoprotein Family" - ASM Journals. 3 6.[6] Li et al. "Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri" - ASM Journals. 6

Sources

function of butyryl-CoA in reverse beta-oxidation pathway

The Kinetic & Thermodynamic Function of Butyryl-CoA in Reverse -Oxidation (r-BOX)

Executive Summary

The reverse

1

At the center of this pathway lies Butyryl-CoA , the four-carbon (C4) acyl-thioester intermediate. It functions not merely as a transient metabolite but as the primary thermodynamic anchor and the critical bifurcation point of the system. This guide dissects the mechanistic role of Butyryl-CoA, the kinetic drivers that govern its accumulation (specifically the trans-enoyl-CoA reductase), and the experimental protocols required to validate its flux in engineered microbial chassis.

The Thermodynamic Landscape: r-BOX vs. FAS

To understand the function of Butyryl-CoA, one must first distinguish the thermodynamic logic of r-BOX from native lipogenesis.

Energy Efficiency and Cofactor Specificity

The native FAS type II system consumes NADPH and requires ATP to fix CO

FeatureFatty Acid Synthesis (FAS Type II)Reverse

-Oxidation (r-BOX)
Carbon Extender Malonyl-ACP (requires ATP + CO

)
Acetyl-CoA (Direct)
Carrier Acyl-Carrier Protein (ACP)Coenzyme A (CoA)
Reductant NADPH (Pentose Phosphate Pathway)NADH (Glycolysis)
Thermodynamics Driven by decarboxylation (

)
Driven by Enoyl-CoA Reductase (

)
ATP Cost High (1 ATP per C2 unit)Low/Zero (ATP neutral condensation)
The "C4 Anchor" Concept

In the r-BOX cycle, the conversion of Crotonyl-CoA to Butyryl-CoA is the first completion of a full cycle. Butyryl-CoA represents the first stable saturated intermediate. Its formation is irreversible under physiological conditions due to the kinetic properties of the enzymes employed (discussed in Section 2), effectively "locking" two acetyl-CoA units into a C4 chain.

The Butyryl-CoA Module: Enzymatic Architecture

The synthesis of Butyryl-CoA involves four specific catalytic steps. The selection of enzymes is critical for establishing the "pull" mechanism that prevents the pathway from reverting to degradative

The Core Pathway
  • Condensation: Thiolase (AtoB or FadA) condenses two Acetyl-CoA molecules into Acetoacetyl-CoA.[2] This step is thermodynamically unfavorable in the synthetic direction and requires high Acetyl-CoA concentrations to proceed.

  • Reduction 1: Hydroxybutyryl-CoA dehydrogenase (Hbd or FadB) reduces the ketone to a hydroxyl group (3-Hydroxybutyryl-CoA) using NADH.

  • Dehydration: Crotonase (Crt or FadB) removes water to form the trans-2 double bond (Crotonyl-CoA).

  • Reduction 2 (The Driver): Trans-enoyl-CoA reductase (Ter) reduces the double bond to form Butyryl-CoA .

The Critical Role of Ter

The native degradative pathway uses Acyl-CoA Dehydrogenase (FadE), which is linked to the electron transport chain and is essentially unidirectional toward degradation. To reverse this, Trans-enoyl-CoA reductase (Ter) is required.[1][3][4]

  • Source: Typically sourced from Treponema denticola (TdTer) or Euglena gracilis (EgTer).[1]

  • Mechanism: TdTer utilizes NADH to reduce Crotonyl-CoA to Butyryl-CoA.

  • Function: This reaction has a highly negative Gibbs free energy (

    
     kcal/mol), acting as a kinetic trap . It pulls the thermodynamically unfavorable thiolase reaction forward, ensuring the rapid accumulation of Butyryl-CoA.
    
Visualization: The r-BOX Core Cycle

The following diagram illustrates the flow from Acetyl-CoA to Butyryl-CoA, highlighting the enzymes involved.

rBOX_PathwayAcetylAcetyl-CoA(C2)AcetoacetylAcetoacetyl-CoA(C4)Acetyl->Acetoacetyl Thiolase(AtoB)Hydroxy3-Hydroxybutyryl-CoAAcetoacetyl->Hydroxy Hbd(NADH)CrotonylCrotonyl-CoAHydroxy->Crotonyl Crt(-H2O)ButyrylButyryl-CoA(C4 Anchor)Crotonyl->Butyryl Ter(NADH, Irreversible)Butyryl->Acetyl Elongation(+ Acetyl-CoA)

Figure 1: The Core r-BOX Cycle. The green arrow indicates the irreversible 'pull' generated by Ter, locking carbon into Butyryl-CoA.

Branch Point Dynamics: Elongation vs. Termination

Once Butyryl-CoA is generated, it sits at a metabolic bifurcation point. The fate of this molecule dictates the final product profile of the engineered organism.

Pathway 1: Chain Elongation (The Cycle Continues)

If the system is designed for Medium-Chain Fatty Acids (MCFAs) like Hexanoate (C6) or Octanoate (C8), Butyryl-CoA acts as the primer for the next turn.

  • Mechanism: Butyryl-CoA replaces Acetyl-CoA as the electrophile in the thiolase reaction, condensing with a new Acetyl-CoA unit.

  • Enzyme Specificity: This requires a thiolase with broad substrate specificity (e.g., BktB from Cupriavidus necator) that can accept C4, C6, and C8 substrates.

Pathway 2: Termination (Product Synthesis)

To harvest C4 products, the cycle must be broken at Butyryl-CoA.

  • To n-Butanol: Requires a bifunctional aldehyde/alcohol dehydrogenase (e.g., AdhE2).

    • Butyryl-CoA

      
       Butyraldehyde 
      
      
      Butanol.
  • To Butyrate: Requires a thioesterase (TesB) or a phosphotransbutyrylase/butyrate kinase system (Ptb/Buk).

    • Butyryl-CoA

      
       Butyryl-P 
      
      
      Butyrate + ATP.
Visualization: The Butyryl-CoA Branch Point

Branch_PointButyrylButyryl-CoAHexanoylHexanoyl-CoA (C6)(Elongation)Butyryl->Hexanoyl Thiolase (BktB)+ Acetyl-CoAButanoln-Butanol(Biofuel)Butyryl->Butanol AdhE2(2 NADH)ButyrateButyrate(Chemical)Butyryl->Butyrate Thioesteraseor Ptb/Buk

Figure 2: Metabolic fate of Butyryl-CoA. Competition between elongation (blue) and termination (red) determines product specificity.

Experimental Protocol: Validating the Pathway

To confirm the function of Butyryl-CoA and the activity of the r-BOX pathway, the following self-validating experimental workflow is recommended.

In Vitro Reconstitution (Enzyme Coupled Assay)

Objective: Verify the activity of the Ter enzyme and the formation of Butyryl-CoA.

  • Preparation: Purify His-tagged TdTer from E. coli.

  • Reaction Mix:

    • 100 mM Potassium Phosphate buffer (pH 7.0).

    • 0.2 mM NADH (Monitor absorbance at 340 nm).[5]

    • Substrate: 0.1 mM Crotonyl-CoA.

  • Initiation: Add purified Ter enzyme.

  • Readout: A rapid decrease in A340 indicates NADH oxidation coupled to Crotonyl-CoA reduction.

  • Control: Run assay without Crotonyl-CoA to rule out background NADH oxidase activity.

In Vivo Flux Analysis (Metabolite Quantitation)

Objective: Measure the accumulation of Butyryl-CoA and downstream products in fermentation broth.

  • Strain Construction: Use a

    
     strain (prevents degradation) expressing atoB-hbd-crt-ter.
    
  • Cultivation: Anaerobic conditions (to favor NADH accumulation) in M9 minimal medium + 1% Glucose.

  • Extraction:

    • Intracellular CoA esters: Quench cell pellets in -40°C methanol. Extract with acetonitrile/buffer. Analyze via LC-MS/MS (Target: Butyryl-CoA mass transition).

    • Extracellular Products: Centrifuge broth. Analyze supernatant via HPLC (Refractive Index detector) for Butyrate and Butanol.

  • Validation: The presence of Butyrate/Butanol confirms the successful operation of the Butyryl-CoA node. If only 3-hydroxybutyrate is found, the Ter step is the bottleneck.

References

  • Dellomonaco, C., Clomburg, J. M., Miller, E. N., & Gonzalez, R. (2011). Engineered reversal of the

    
    -oxidation cycle for the synthesis of fuels and chemicals.[4][6] Nature, 476(7360), 355–359.[6][7] [Link][7]
    
  • Vick, J. E., et al. (2012). A synthetic biology approach to engineer a functional reversal of the

    
    -oxidation cycle.[3][4] ACS Synthetic Biology, 1(11), 541–554.[3][4] [Link][3]
    
  • Clomburg, J. M., et al. (2015).

    
    -oxidation reversal and co-factor balancing for the production of n-butanol. Metabolic Engineering, 28, 202-210. [Link]
    
  • Bond-Watts, B. B., et al. (2011). Enzyme mechanism as a kinetic control element for designing synthetic biofuel pathways.[5] Nature Chemical Biology, 7, 222–227.[5] [Link]

Methodological & Application

protocol for spectrophotometric assay of butyryl-CoA dehydrogenase

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectrophotometric Assay of Butyryl-CoA Dehydrogenase (BCD)

Scientific Context & Assay Rationale

Butyryl-CoA dehydrogenase (BCD) is a critical flavoenzyme that catalyzes the first step in the


-oxidation of short-chain fatty acids, specifically the oxidation of butyryl-CoA to crotonyl-CoA. In certain anaerobic bacteria, BCD also forms a complex with electron-transferring flavoproteins (EtfAB) to drive electron bifurcation[1].

Because BCD is a flavin adenine dinucleotide (FAD)-dependent enzyme, its catalytic cycle involves the reduction of its enzyme-bound FAD to FADH


. Direct spectrophotometric measurement of FAD reduction is notoriously difficult due to overlapping absorbance from other proteins and cellular components in crude extracts. Furthermore, the reoxidation of FADH

by molecular oxygen is slow and generates reactive oxygen species. To bypass these limitations and accurately quantify enzyme kinetics, researchers employ artificial electron acceptors that provide a distinct, high-contrast colorimetric or UV-based signal upon reduction[1],[2].

Mechanistic Workflow of Electron Transfer

To establish a self-validating and highly responsive assay, the electron flow from the substrate must be efficiently coupled to a terminal reporter. We utilize two primary reporter systems depending on the experimental constraints:

  • The DCPIP/PMS Coupled System (Visible Range): 2,6-dichlorophenolindophenol (DCPIP) is a robust terminal electron acceptor. However, DCPIP is reduced too slowly by the FADH

    
     of BCD. To solve this kinetic bottleneck, Phenazine Methosulfate (PMS) is introduced as an intermediate electron mediator. PMS rapidly oxidizes the enzyme's FADH
    
    
    
    and subsequently transfers the electrons to DCPIP, causing a measurable decolorization from blue to colorless at 600 nm[2].
  • The Ferrocenium System (UV Range): Ferrocenium hexafluorophosphate acts as a direct, one-electron acceptor from BCD. It is highly effective for strict anaerobic kinetic studies and is monitored at 300 nm[1].

BCD_Assay_Mechanism cluster_reaction Enzymatic Oxidation cluster_detection Spectrophotometric Detection (Coupled Assay) Substrate Butyryl-CoA (Substrate) BCD Butyryl-CoA Dehydrogenase (FAD -> FADH2) Substrate->BCD 2e- transfer Product Crotonyl-CoA (Product) BCD->Product Oxidation PMS Phenazine Methosulfate (PMS) Mediator BCD->PMS 2e- transfer (Reoxidation of FAD) DCPIP_ox DCPIP (Oxidized) Blue (Abs: 600 nm) PMS->DCPIP_ox e- transfer DCPIP_red DCPIP (Reduced) Colorless DCPIP_ox->DCPIP_red Reduction (Signal Decrease)

Electron flow in the BCD spectrophotometric assay using the PMS/DCPIP coupled detection system.

Comparative Assay Parameters

Selecting the correct assay depends heavily on your laboratory setup and whether you are working with crude lysates or purified enzymes.

ParameterProtocol A: DCPIP/PMS Coupled AssayProtocol B: Ferrocenium Reduction Assay
Detection Wavelength (

)
600 nm300 nm
Extinction Coefficient (

)
22.0 mM

cm

[2]
4.3 mM

cm

[1]
Electron Acceptor Type DCPIP (Terminal, 2e⁻), PMS (Mediator)Ferrocenium hexafluorophosphate (Direct, 1e⁻)
Optimal Buffer & pH 100 mM Sodium Phosphate, pH 7.0 - 7.450 mM Tris-HCl, pH 7.4 - 7.5
Primary Advantage Standard visible range; highly sensitive.Direct acceptor; excellent for strict anaerobic kinetics.
Primary Limitation Requires a mediator; prone to background reduction.UV range interference; requires strict anaerobiosis.

Detailed Experimental Protocols

Protocol A: DCPIP/PMS Coupled Assay (Standard Aerobic/Semi-Anaerobic)

Causality Note: During chromatographic purification, BCD often loses a fraction of its non-covalently bound FAD. To prevent the underestimation of specific activity due to apoenzyme formation, the assay buffer must be supplemented with exogenous FAD[2].

Reagents Required:

  • Assay Buffer: 100 mM Sodium phosphate buffer, pH 7.0.

  • DCPIP Stock: 10 mM in diH

    
    O.
    
  • PMS Stock: 10 mM in diH

    
    O (Critical: PMS is highly light-sensitive. Store in an amber tube and prepare fresh daily).
    
  • FAD Stock: 1 mM in diH

    
    O.
    
  • Substrate Stock: 5 mM Butyryl-CoA in diH

    
    O.
    

Step-by-Step Procedure:

  • Prepare the Reaction Mixture: In a 1 mL spectrophotometer cuvette (1 cm path length), combine 955 µL of Assay Buffer, 15 µL of DCPIP stock (final conc. 150 µM), 10 µL of PMS stock (final conc. 100 µM), and 10 µL of FAD stock (final conc. 10 µM)[2].

  • Add Enzyme & Establish Baseline: Add 5–10 µL of the BCD enzyme solution (approx. 15–60 µg of protein). Mix gently by inversion.

  • Self-Validation Step: Place the cuvette in the spectrophotometer and monitor the absorbance at 600 nm for 2 minutes. Why? This establishes the background endogenous reduction rate caused by buffer components or crude extract contaminants.

  • Initiate Reaction: Add 10 µL of 5 mM Butyryl-CoA (final conc. 50 µM) to start the reaction[2].

  • Data Acquisition: Monitor the linear decrease in absorbance at 600 nm (

    
    ) for 3 to 5 minutes at 30°C.
    

Data Analysis & Stoichiometry: DCPIP is a two-electron acceptor. Therefore, 1 mole of Butyryl-CoA oxidized corresponds to 1 mole of DCPIP reduced.



(Where 

is in mL,

is in mg/mL,

is path length in cm, and 1 Unit = 1 µmol of substrate converted per minute).
Protocol B: Ferrocenium Reduction Assay (Strict Anaerobic)

Causality Note: Ferrocenium is highly susceptible to oxidation/reduction artifacts in the presence of oxygen. This assay must be performed in an anaerobic chamber or using strictly degassed buffers in sealed anaerobic cuvettes[1].

Reagents Required:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5 (Degassed with N

    
     or Ar).
    
  • Ferrocenium Stock: 40 mM Ferrocenium hexafluorophosphate in dilute HCl/anaerobic water.

  • FAD Stock: 1 mM.

  • Substrate Stock: 5 mM Butyryl-CoA.

Step-by-Step Procedure:

  • Anaerobic Preparation: Ensure all buffers and stocks are purged with inert gas.

  • Prepare the Reaction Mixture: In a 1 mL anaerobic cuvette, combine Assay Buffer, 10 µL of Ferrocenium stock (final conc. 0.4 mM), 5 µL of FAD stock (final conc. 5 µM), and 10 µL of Butyryl-CoA stock (final conc. 0.05 mM)[1].

  • Establish Baseline: Monitor the absorbance at 300 nm for 1 minute to ensure the ferrocenium signal is stable.

  • Initiate Reaction: Inject the BCD enzyme solution through the cuvette septum to start the reaction[1].

  • Data Acquisition: Record the decrease in absorbance at 300 nm at 25°C.

Data Analysis & Stoichiometry: Ferrocenium is a one-electron acceptor. The oxidation of 1 mole of Butyryl-CoA (a 2-electron process) results in the reduction of 2 moles of ferrocenium[1].



(Note the factor of 2 in the denominator accounts for the stoichiometry, defining 1 Unit as the reduction of 2 µmol of ferrocenium per minute, which equals 1 µmol of Butyryl-CoA oxidized).

References

  • Li, F., Hinderberger, J., Seedorf, H., Zhang, J., Buckel, W., & Thauer, R. K. (2008). "Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri." Journal of Bacteriology, 190(3), 843-850. URL:[Link]

  • Förster-Fromme, K., & Jendrossek, D. (2008). "Biochemical characterization of isovaleryl-CoA dehydrogenase (LiuA) of Pseudomonas aeruginosa and the importance of liu genes for a functional catabolic pathway of methyl-branched compounds." FEMS Microbiology Letters, 286(1), 78-84. URL:[Link]

  • Schürmann, M., Demming, R. M., Krewing, M., Rose, J., Wübbeler, J. H., & Steinbüchel, A. (2014). "Identification of 3-Sulfinopropionyl Coenzyme A (CoA) Desulfinases within the Acyl-CoA Dehydrogenase Superfamily." Journal of Bacteriology, 196(4), 882-893. URL:[Link]

Sources

High-Resolution Separation of Butyryl-CoA and Acetyl-CoA using Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract Acetyl-Coenzyme A (acetyl-CoA) and Butyryl-Coenzyme A (butyryl-CoA) are pivotal thioester intermediates in cellular metabolism, playing critical roles in the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and epigenetic regulation.[1] Due to their structural similarity—differing only by two methylene groups—their separation and individual quantification present a significant analytical challenge. This application note presents a robust and reproducible ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the baseline separation of butyryl-CoA from acetyl-CoA in biological extracts. The protocol provides a comprehensive guide from sample preparation to chromatographic analysis and quantification, designed for researchers, scientists, and drug development professionals investigating metabolic pathways.

Principles of Separation

The successful separation of acetyl-CoA and butyryl-CoA hinges on exploiting the subtle difference in their hydrophobicity. This method employs a reversed-phase chromatographic strategy, where the stationary phase is nonpolar (e.g., C18 alkyl chains) and the mobile phase is polar.

  • Reversed-Phase Chromatography: In this mode, molecules are separated based on their hydrophobic character. More hydrophobic molecules interact more strongly with the nonpolar stationary phase, leading to longer retention times. Butyryl-CoA, with its four-carbon acyl chain, is more hydrophobic than acetyl-CoA, which has a two-carbon acyl chain. Consequently, butyryl-CoA is retained longer on the column.[2]

  • Ion-Pairing Reagent: Both acetyl-CoA and butyryl-CoA possess highly polar, negatively charged phosphate groups from the Coenzyme A moiety. In standard reversed-phase chromatography, these charged groups would cause poor retention and peak tailing. To overcome this, an ion-pairing reagent, such as triethylammonium acetate (TEAA), is added to the mobile phase.[3] The positively charged triethylammonium ion forms a neutral ion pair with the negatively charged phosphate groups of the acyl-CoAs. This complex is more hydrophobic than the free acyl-CoA, significantly enhancing its interaction with the C18 stationary phase, leading to improved retention, peak shape, and resolution.[3]

  • UV Detection: The adenine base within the Coenzyme A structure exhibits strong absorbance of ultraviolet (UV) light. This allows for sensitive detection and quantification of the eluting acyl-CoA species at a wavelength of approximately 260 nm.[4]

Materials and Reagents

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Centrifuge capable of 14,000 x g and 4°C.

  • Sonicator or tissue homogenizer.

  • Micropipettes and sterile, nuclease-free tubes.

Reagents and Standards:

  • Acetyl-CoA lithium salt (≥98% purity).

  • Butyryl-CoA lithium salt (≥95% purity).

  • Potassium phosphate monobasic (KH₂PO₄), HPLC grade.

  • Acetonitrile (ACN), HPLC grade.

  • Perchloric acid (PCA), 70%.

  • Potassium hydroxide (KOH) for neutralization.

  • Triethylammonium acetate (TEAA) solution, 1.0 M.

  • Dithiothreitol (DTT).

  • Ultrapure water (18.2 MΩ·cm).

Experimental Protocols

Sample Preparation (from Cultured Cells)

This protocol is adapted from established methods for acyl-CoA extraction.[5][6][7]

  • Cell Harvesting: Aspirate culture medium from a confluent plate of cells (~1-5 x 10⁶). Immediately place the plate on ice.

  • Washing: Gently wash the cell monolayer once with 5 mL of ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 500 µL of ice-cold 5% (v/v) Perchloric Acid (PCA) containing 50 µM DTT directly to the plate. The acid immediately quenches enzymatic activity and lyses the cells.

  • Collection: Scrape the cells in the acid solution using a cell lifter and transfer the lysate to a 1.5 mL microcentrifuge tube. Keep on ice.

  • Homogenization: Briefly sonicate the lysate (e.g., 10-15 seconds at 20% amplitude) on ice to ensure complete homogenization and protein precipitation.[6]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[6][7]

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the acyl-CoAs, to a fresh, pre-chilled microcentrifuge tube.

  • Neutralization (Optional but Recommended): While some protocols inject the acidic extract directly, neutralization can improve peak shape and column longevity. Neutralize the extract by adding a calculated amount of 3 M KOH. Monitor the pH carefully, aiming for a final pH between 5.0 and 6.0. Centrifuge again to remove the KClO₄ precipitate.

  • Final Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis. Samples can be stored at -80°C.

Preparation of Standards and Mobile Phases
  • Stock Standards: Prepare 10 mM stock solutions of acetyl-CoA and butyryl-CoA in ultrapure water. Aliquot and store at -80°C.

  • Calibration Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µM) by diluting the stock solutions in 5% PCA to mimic the sample matrix.

  • Mobile Phase A: 100 mM Potassium Phosphate (KH₂PO₄), 10 mM TEAA, pH adjusted to 5.5 with KOH. Filter through a 0.45 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

HPLC System and Conditions
ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 100 mM KH₂PO₄, 10 mM TEAA, pH 5.5
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 260 nm
Gradient Elution 0-5 min: 5% B
5-20 min: 5% to 30% B (linear gradient)
20-22 min: 30% to 5% B (linear gradient)
22-30 min: 5% B (re-equilibration)

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Quench Quenching & Lysis (Ice-cold PCA) Sample->Quench Rapid Quenching Precipitate Protein Precipitation & Homogenization Quench->Precipitate Centrifuge1 Centrifugation 1 (14,000 x g, 4°C) Precipitate->Centrifuge1 Supernatant Supernatant Collection Centrifuge1->Supernatant Collect Acidic Extract HPLC IP-RP-HPLC Injection (C18 Column) Supernatant->HPLC Detect Data Acquisition (UV @ 260 nm) HPLC->Detect Quantify Quantification (Standard Curve) Detect->Quantify

Caption: Experimental workflow for acyl-CoA analysis.

Expected Results and Discussion

Under the specified conditions, baseline separation of acetyl-CoA and butyryl-CoA should be achieved. Acetyl-CoA, being less hydrophobic, will elute before butyryl-CoA.

Table 1: Typical Chromatographic Performance

AnalyteExpected Retention Time (min)Tailing Factor (As)Resolution (Rs) vs. Acetyl-CoA
Acetyl-CoA ~12.5 min1.0 - 1.3N/A
Butyryl-CoA ~15.0 min1.0 - 1.4> 2.0

Discussion:

  • Resolution: A resolution value (Rs) greater than 1.5 indicates baseline separation, which is crucial for accurate quantification. The difference in alkyl chain length provides sufficient hydrophobicity to achieve this with the described method.

  • Troubleshooting:

    • Poor Peak Shape: If peaks are broad or tailing, ensure the pH of the mobile phase is correct and that the TEAA concentration is sufficient. Contamination of the guard or analytical column can also be a cause.

    • Shifting Retention Times: Inconsistent mobile phase preparation or fluctuations in column temperature can lead to shifts in retention time. Always use a column oven and prepare fresh mobile phase daily.

    • Low Sensitivity: Ensure the sample extraction was efficient and that samples were kept cold to prevent degradation. The UV detector lamp may also need replacement.[6][8]

  • Quantification: A standard curve should be generated by plotting the peak area of the calibration standards against their known concentrations. The curve must have a correlation coefficient (r²) of ≥0.99 for reliable quantification. The concentration of acetyl-CoA and butyryl-CoA in unknown samples is then calculated from this curve.

Conclusion

The ion-pair reversed-phase HPLC method detailed here provides a reliable and robust solution for the separation and quantification of acetyl-CoA and butyryl-CoA. By carefully controlling sample preparation and chromatographic parameters, researchers can achieve the high-resolution data necessary to accurately probe the dynamics of cellular metabolism and related pathways. This method is readily adaptable to various biological matrices and serves as a foundational tool for metabolic research.

References

  • Gao, X., et al. (2007). Simultaneous quantification of malonyl-CoA and several other short-chain acyl-CoAs in animal tissues by ion-pairing reversed-phase HPLC/MS. Journal of Lipid Research. Available at: [Link]

  • King, S. M. & Miziorko, H. M. (1982). Determination of short-chain coenzyme A compounds by reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • Metabolomics Core, University of Utah. Sample preparation for Acyl-CoA analysis. Available at: [Link]

  • Shurubor, Y. I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules. Available at: [Link]

  • Cyberlipid Center. Fatty acyl CoA analysis. Available at: [Link]

  • Shurubor, Y. I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. PubMed. Available at: [Link]

  • Larson, T. R., & rougham, J. A. (2009). A method for the analysis of a collection of short-chain acyl-CoAs (<6 carbon chain length) from plant extracts. Plant Methods. Available at: [Link]

  • Shurubor, Y. I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. ResearchGate. Available at: [Link]

  • Shurubor, Y. I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. OUCI. Available at: [Link]

  • Shurubor, Y. I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Semantic Scholar. Available at: [Link]

  • Gätjens, J., et al. (2018). Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Augsburger, F., et al. (2023). Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic rat liver. bioRxiv. Available at: [Link]

  • Erb, T. J., et al. (2007). Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: the ethylmalonyl-CoA pathway. PNAS. Available at: [Link]

  • Shurubor, Y. I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. MDPI. Available at: [Link]

  • Devriese, M., et al. (2017). Butyrate concentrations (measured by HPLC), butyryl-CoA:acetate... ResearchGate. Available at: [Link]

  • Liu, S., et al. (2014). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Applied and Environmental Microbiology. Available at: [Link]

  • Dickman, R., et al. (2024). Optimisation of denaturing ion pair reversed phase HPLC for the purification of ssDNA in SELEX. White Rose Research Online. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Intracellular Butyryl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in metabolism studies, cellular signaling, and epigenetic research.

Introduction: The Significance of Butyryl-CoA in Cellular Metabolism

Butyryl-Coenzyme A (butyryl-CoA) is a pivotal intermediate in a variety of cellular metabolic pathways. As a short-chain acyl-CoA, it plays a crucial role in fatty acid β-oxidation and synthesis, amino acid catabolism, and energy production.[1][2] Beyond its bioenergetic roles, butyryl-CoA is also a substrate for post-translational modifications of proteins, such as butyrylation of lysine residues, which is an emerging epigenetic mark influencing gene expression. Given its central role, the ability to accurately quantify intracellular levels of butyryl-CoA is essential for understanding cellular physiology in both health and disease states.

This application note provides a comprehensive and robust protocol for the quantification of intracellular butyryl-CoA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for analyzing low-abundance metabolites within complex biological matrices.[3][4] We will detail every critical step from sample preparation to data analysis, emphasizing the rationale behind each procedure to ensure reliable and reproducible results.

Principle of the Method

The quantification of intracellular butyryl-CoA is achieved through a multi-step process. First, cellular metabolism is rapidly halted or "quenched" to preserve the in vivo metabolic state.[5][6] Subsequently, intracellular metabolites, including butyryl-CoA, are extracted from the cells. The extract is then subjected to liquid chromatography to separate butyryl-CoA from other cellular components. Finally, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection and quantification. Absolute quantification is achieved by using a stable isotope-labeled internal standard and a calibration curve constructed from a certified reference standard.

Experimental Workflow Overview

The entire workflow is designed to minimize the degradation of labile metabolites like butyryl-CoA and to ensure accurate quantification.

Butyryl-CoA Quantification Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Cell Culture Cell Culture Metabolism Quenching Metabolism Quenching Cell Culture->Metabolism Quenching Rapid arrest of enzymatic activity Metabolite Extraction Metabolite Extraction Metabolism Quenching->Metabolite Extraction Cell lysis & precipitation LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Separation & Detection Quantification Quantification LC-MS/MS Analysis->Quantification Calibration curve Data Reporting Data Reporting Quantification->Data Reporting

Sources

enzymatic synthesis of butyryl-CoA from butyrate and CoA

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Enzymatic Synthesis of Butyryl-CoA

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) is a critical metabolic intermediate involved in


-oxidation, fatty acid synthesis, and the post-translational modification of proteins (histone butyrylation).[1] While chemical synthesis via butyric anhydride is possible, it often suffers from side reactions and hydrolysis. Enzymatic synthesis, utilizing Short-Chain Acyl-CoA Synthetase (EC 6.2.1.2) , offers high stereospecificity, mild reaction conditions, and compatibility with sensitive downstream biological assays.

This guide details a scalable, self-validating protocol for the ATP-dependent ligation of butyrate and Coenzyme A (CoA). It addresses common pitfalls—specifically the instability of the CoA thiol group and product inhibition by pyrophosphate—and provides a rigorous purification workflow using Solid Phase Extraction (SPE).

Mechanistic Background & Pathway

The synthesis relies on the ATP-dependent activation of butyrate. Unlike transferase reactions (which require a sacrificial Acyl-CoA), the synthetase pathway drives formation de novo from free acid and CoA.

Reaction Stoichiometry:



Critical Insight: The reaction is reversible. To drive the equilibrium to completion, Inorganic Pyrophosphatase (PPase) is added to hydrolyze the pyrophosphate (


) byproduct into orthophosphate (

).

G cluster_inputs cluster_enzyme Enzymatic Complex (EC 6.2.1.2) cluster_outputs Butyrate Butyrate (C4 Fatty Acid) AcylAMP Butyryl-AMP (Intermediate) Butyrate->AcylAMP Adenylation (req. Mg2+) ATP ATP ATP->AcylAMP CoA Coenzyme A (Free Thiol) ButyrylCoA Butyryl-CoA (Thioester) CoA->ButyrylCoA AcylAMP->ButyrylCoA Thioesterification AMP AMP AcylAMP->AMP PPi Pyrophosphate (PPi) AcylAMP->PPi Pi 2 Pi (Orthophosphate) PPi->Pi Inorganic Pyrophosphatase

Figure 1: Two-step mechanism of Acyl-CoA Synthetase. Note the hydrolysis of PPi (red dashed line) which makes the forward reaction effectively irreversible.

Materials & Reagents

Enzyme Selection:

  • Primary Choice: Recombinant Bacillus subtilis AcsA or Pseudomonas Acyl-CoA Synthetase (EC 6.2.1.2).

  • Avoid: Mammalian ACSS2 (Cytosolic Acetyl-CoA Synthetase). While excellent for Acetyl-CoA, it shows poor catalytic efficiency for butyrate compared to bacterial short-chain synthetases.

Reagent List:

Reagent Grade/Spec Purpose
Sodium Butyrate >99% purity Substrate. Avoid free acid (smell/pH issues).
Coenzyme A (Li salt) >90%, Free Acid or Lithium Substrate. Lithium salt is more stable than free acid.
ATP (Disodium salt) >98% Energy source for adenylation.

| MgCl


  | 1 M Solution | Essential cofactor for ATP-enzyme binding. |
| Inorganic Pyrophosphatase  | Yeast derived, >10 U/mL | Drives reaction completion. |
| DTT or TCEP  | 1 M Solution | Reducing agent to prevent CoA dimerization. |
| Tris-HCl  | 1 M, pH 8.0 | Buffer. |

Protocol: Preparative Scale Synthesis (10 mL)

This protocol is scaled for the production of approximately 50 mg of Butyryl-CoA.

Phase A: Reaction Assembly
  • Prepare Buffer Mix (degassed):

    • In a 15 mL tube, combine:

      • 1 mL 1M Tris-HCl (pH 8.0)

      • 100

        
        L 1M MgCl
        
        
        
        (Final: 10 mM)
      • 10

        
        L 1M DTT (Final: 1 mM) - Critical: Prevents formation of inactive CoA-disulfides.
        
      • Water to 8 mL.

  • Add Substrates:

    • Add 60 mg ATP (approx 10 mM final).

    • Add 11 mg Sodium Butyrate (approx 10 mM final).

    • Check pH: Adjust to 8.0 if necessary using dilute NaOH. ATP addition can acidify the solution.

  • Initiate Reaction:

    • Add 40 mg Coenzyme A (approx 5 mM final). Note: CoA is the limiting reagent to ensure complete conversion.

    • Add 50 Units of Acyl-CoA Synthetase.

    • Add 10 Units of Inorganic Pyrophosphatase.

    • Adjust final volume to 10 mL with water.

  • Incubation:

    • Incubate at 37°C for 2–4 hours .

    • Monitoring: At T=0 and T=2h, take a 5

      
      L aliquot for Ellman’s Assay (see Section 6). The reaction is complete when free thiol concentration drops to <5% of initial.
      
Phase B: Purification (Solid Phase Extraction)

Direct injection of the reaction mix into biological assays is not recommended due to high ATP/AMP and enzyme content.

  • Cartridge Preparation: Use a C18 Sep-Pak (e.g., Waters or Phenomenex, 500 mg bed).

    • Activation: Flush with 5 mL Methanol.

    • Equilibration: Flush with 10 mL 50 mM Ammonium Acetate (pH 5.5).

  • Loading:

    • Acidify reaction mix to pH 5.0 with dilute acetic acid (stabilizes the thioester).

    • Load sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash:

    • Wash with 10 mL 50 mM Ammonium Acetate. (Removes ATP, AMP, enzymes, and salts).

  • Elution:

    • Elute with 5 mL Methanol:Water (80:20) . Collect in 1 mL fractions.

  • Finishing:

    • Lyophilize the methanol fractions to obtain a white powder. Store at -80°C.

Quality Control & Analytical Validation

Method: RP-HPLC with UV Detection. Column: C18 Analytical (e.g., 4.6 x 150 mm, 5


m).
Mobile Phase: 
  • A: 50 mM Sodium Phosphate, pH 5.3 (or Ammonium Acetate for MS compatibility).

  • B: Acetonitrile or Methanol. Gradient: 0-5 min (5% B); 5-20 min (5%

    
     60% B).
    Detection:  254 nm (Adenine ring).[2]
    

Validation Criteria:

  • Retention Time Shift: Butyryl-CoA is more hydrophobic than free CoA.

    • Free CoA: ~5-6 min.

    • Butyryl-CoA:[3] ~12-14 min.

  • A260/A232 Ratio:

    • Adenine absorbs at 260 nm. Thioester bond absorbs at ~232 nm.

    • A ratio of ~0.5–0.6 indicates an intact thioester bond. A higher ratio suggests hydrolysis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) CoA OxidationEnsure DTT/TCEP is present in the buffer. Use fresh CoA.
Incomplete Conversion Product InhibitionIncrease Pyrophosphatase (PPase) concentration.
Product Hydrolysis High pH or TempMaintain pH < 8.0 during reaction and pH < 6.0 during storage.
Broad HPLC Peaks Iron ContaminationAdd 1 mM EDTA to the mobile phase to chelate trace metals.

Process Workflow Diagram

Workflow Start Start: Reagent Prep (Degas Buffers) Reaction Enzymatic Reaction (37°C, 2-4h) + PPase, + Mg2+ Start->Reaction Check Checkpoint: Ellman's Assay (Free Thiol < 5%?) Reaction->Check Check->Reaction No (Add Enzyme/Time) Quench Acidification (pH 5.0 with Acetic Acid) Check->Quench Yes SPE SPE Purification (C18 Cartridge) Quench->SPE Lyophilize Lyophilization (Remove Methanol/Water) SPE->Lyophilize QC QC: HPLC & MS (Confirm Purity >95%) Lyophilize->QC

Figure 2: Workflow for the preparative synthesis and purification of Butyryl-CoA.

References

  • Basu, S. S., & Blair, I. A. (2011). SI: HPLC methods for the determination of Coenzyme A and Acetyl-Coenzyme A. Journal of Chromatography B. [Link]

  • Khochbin, S., & Schlattner, U. (2024).[4] Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA. Molecular Metabolism. [Link]

  • Erb, T. J., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. ACS Synthetic Biology. [Link]

  • KEGG Enzyme Database. (2024). EC 6.2.1.2 - Butyrate--CoA ligase. [Link][5]

Sources

Application Note: Kinetic Analysis of Acyltransferases Using Butyryl-CoA Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Epigenetic Context

The traditional view of histone acetyltransferases (HATs) as strict mono-functional enzymes has been fundamentally disrupted by the discovery of short-chain acylations. Enzymes such as p300 and HAT1 are now recognized as promiscuous lysine acyltransferases (KATs) capable of utilizing diverse metabolic intermediates, including propionyl-CoA and butyryl-CoA, to deposit novel epigenetic marks like lysine butyrylation (Kbu)[1]().

For researchers and drug development professionals investigating metabolic-epigenetic crosstalk, accurately measuring the kinetic parameters (


, 

,

) of these enzymes using Butyryl-Coenzyme A sodium salt is critical. The sodium salt formulation is preferred in in vitro assays due to its enhanced aqueous solubility and stability compared to the free acid form[2](). This application note provides a comprehensive, self-validating framework for executing steady-state kinetic analyses of acyltransferases using butyryl-CoA.

Pathway SCFA Butyrate (SCFA) Synth Acyl-CoA Synthetase SCFA->Synth Metabolism BCoA Butyryl-CoA Sodium Salt Synth->BCoA ATP + CoA-SH KAT Acyltransferase (e.g., p300) BCoA->KAT Cofactor Binding Effect Transcriptional Activation KAT->Effect Lysine Butyrylation (Kbu) Target Histone Substrate (H3/H4) Target->KAT Peptide Binding

Metabolic conversion of butyrate to Butyryl-CoA driving p300-mediated epigenetic regulation.

Mechanistic Causality: Acyl-Chain Discrimination

Understanding why enzymes behave differently with butyryl-CoA dictates how you must design your kinetic assays.

  • Structural Accommodation vs. Steric Clash (p300): X-ray crystallography of the p300 core in complex with butyryl-CoA reveals that the enzyme's active site can physically accommodate longer aliphatic chains without major structural rearrangements. However, the aliphatic portion of butyryl-CoA projects into the lysine substrate-binding tunnel. This creates a steric clash with the incoming histone substrate, requiring conformational remodeling before acyl-chain transfer can occur[3](). Consequently, while p300 auto-acylates with butyryl-CoA at rates indistinguishable from acetyl-CoA[4](), its catalytic efficiency (

    
    ) for trans-butyrylation of histones drops to ~7% of its acetylation activity[1]().
    
  • Competitive Inhibition (Gcn5L2): In contrast to p300, the human KAT Gcn5L2 cannot efficiently utilize butyryl-CoA as a substrate. Instead, the C3 and C4 atoms of the butyryl chain block the active-site cleft. Thus, butyryl-CoA acts as a potent competitive inhibitor against acetyl-CoA[5]().

Quantitative Benchmarks

When establishing your assay, use the following literature-validated kinetic parameters as baseline expectations for assay validation.

Table 1: Comparative Kinetic Parameters of Acyltransferases

EnzymeSubstrateAcyl-CoA Donor

(

)

(

)

(

)
Ref
p300 H4(1-20) peptideAcetyl-CoA~1.2N/A3.57[1](
p300 H4(1-20) peptiden-Butyryl-CoA~VariesN/A0.25 (7% of Ac)[1]()
HAT1 H4(1-20) peptiden-Butyryl-CoA~VariesN/A13% of Ac activity[1]()
Gcn5L2 H3(1-21) peptideAcetyl-CoA1.05 ± 0.0254.6 (

)
52.0[5]()
Gcn5L2 H3(1-21) peptiden-Butyryl-CoACompetitive InhibitorUndetectableUndetectable[5]()

Self-Validating Experimental Protocol

To measure the transfer of the butyryl group, we track the release of the byproduct, Coenzyme A (CoA-SH), using a thiol-reactive probe. While the CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) fluorometric assay offers high sensitivity[1](), the DTNB (Ellman’s Reagent) colorimetric assay is detailed below due to its robustness, lower susceptibility to inner-filter effects, and widespread accessibility[5](.

Assay Prep 1. Reagent Prep Butyryl-CoA (-80°C) Assem 2. Assembly Enzyme + Peptide Prep->Assem Init 3. Initiation Add Butyryl-CoA Assem->Init Quench 4. Detection DTNB / CPM Assay Init->Quench Anal 5. Analysis Michaelis-Menten Quench->Anal

Step-by-step workflow for steady-state kinetic analysis of acyltransferases.

Phase 1: Reagent Preparation & Handling

Causality Note: Butyryl-CoA has a highly reactive thioester bond with a large negative Gibbs free energy (-462.5 kcal/mol)[6](). It is highly susceptible to alkaline hydrolysis. Stock solutions must be kept strictly at pH < 7.0 and stored at -80°C in sealed, desiccated aliquots[2](.

  • Butyryl-CoA Sodium Salt Stock (10 mM): Dissolve Butyryl-CoA sodium salt powder in ice-cold, deoxygenated

    
     (adjusted to pH 6.0). Aliquot into single-use tubes and flash-freeze.
    
  • Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 0.1 mg/mL BSA (to prevent enzyme adsorption to plastic). Do not add DTT or

    
    -mercaptoethanol, as these will react with DTNB.
    
  • Quenching Buffer: 3.2 M Guanidine-HCl, 100 mM Sodium Phosphate (pH 6.8).

  • Detection Reagent: 4 mM DTNB dissolved in 100 mM Sodium Phosphate (pH 6.8).

Phase 2: Reaction Assembly & Initiation

Causality Note: Because butyryl-CoA is a highly reactive acyl-thiol compound, non-enzymatic acylation of the peptide substrate is a significant confounding variable[3](). The protocol mandates strict control reactions to isolate true catalytic turnover.

  • Substrate Saturation: Prepare a master mix containing 50-100 nM of the purified acyltransferase (e.g., p300 catalytic domain) and a saturating concentration of the target peptide (e.g., 200–300

    
     Histone H4(1-20) peptide) in Assay Buffer[1](.
    
  • Incubation: Pre-incubate the master mix in a 384-well microplate at 30°C or 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding Butyryl-CoA sodium salt at varying concentrations (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100

    
    ).
    
  • Time-Course Sampling: For initial velocity (

    
    ) determination, the reaction must be linear. Extract aliquots at multiple time points (e.g., 0, 5, 10, 15, 20 minutes).
    
Phase 3: Quenching and Detection
  • Quench: Immediately transfer the reaction aliquot into two volumes of Quenching Buffer. The high molarity of Guanidine-HCl instantly denatures the enzyme, halting catalysis[5]().

  • Development: Add one volume of the 4 mM DTNB solution to the quenched reaction.

  • Readout: Incubate for 2 minutes at room temperature, then measure absorbance at 412 nm (

    
    ) using a microplate reader.
    

Data Integrity & Self-Validation Logic

To ensure the trustworthiness of the generated kinetic data, the system must be mathematically self-validating. The raw absorbance signal contains background noise from three sources:

  • Spontaneous hydrolysis of Butyryl-CoA in the buffer.

  • Non-enzymatic chemical butyrylation of the peptide's lysine residues.

  • Auto-butyrylation of the enzyme itself.

The Validation Equation: To isolate the true rate of trans-butyrylation, apply the following background subtraction to your initial velocities (


):


  • Control 1 (No-Peptide): Measures background acyl-CoA hydrolysis and enzyme auto-acylation[5]().

  • Control 2 (No-Enzyme): Measures non-enzymatic acylation of the peptide by the highly reactive Butyryl-CoA[3]().

Plot the corrected


 against Butyryl-CoA concentration. Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism) to extract 

and

[1]().
Troubleshooting Guide
  • High Background Signal at

    
    :  Indicates degradation of the Butyryl-CoA sodium salt stock. Ensure the stock was stored at -80°C and protected from moisture[2](). Thioester bonds degrade rapidly above pH 7.0[6]().
    
  • Non-Linearity Over Time: If the reaction rate drops off quickly, you may be experiencing product inhibition by CoA-SH, or substrate depletion. Reduce the enzyme concentration or shorten the assay time window.

References

  • Chen, Y., et al. "Kinetic characterization of p300 and HAT1 acylation activities." ResearchGate. Available at:[Link]

  • "Short-chain fatty acids activate acetyltransferase p300." National Institutes of Health (NIH). Available at:[Link]

  • "Structural basis for acyl-group discrimination by human Gcn5L2." National Institutes of Health (NIH). Available at:[Link]

  • "Structure of p300 in complex with acyl-CoA variants." National Institutes of Health (NIH). Available at:[Link]

  • "Butyryl-CoA." Wikipedia. Available at:[Link]

Sources

optimizing pH for butyryl-CoA:acetate CoA-transferase activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of pH for Butyryl-CoA:Acetate CoA-Transferase (BCoAT) Activity

Abstract & Scope

Butyryl-CoA:acetate CoA-transferase (BCoAT) is a pivotal enzyme in the metabolic engineering of butyrate production and the ecology of the human gut microbiome (Clostridium clusters IV and XIVa). While BCoAT is essential for the final step of butyrogenesis—transferring the CoA moiety from butyryl-CoA to acetate—its kinetic characterization is frequently complicated by the pH-dependent lability of acyl-CoA thioesters.

This Application Note provides a rigorous framework for optimizing the pH environment for BCoAT activity. Unlike standard generic protocols, this guide addresses the "Coupled-Enzyme Dilemma" —where the pH optimum of the reporter enzyme (Citrate Synthase) masks the true optimum of the target enzyme. We introduce a Two-Step Discontinuous Protocol to decouple these variables, ensuring precise determination of


 and 

across a broad pH spectrum.

Scientific Background & Mechanism

The Catalytic Mechanism

BCoAT operates via a Ping-Pong Bi-Bi mechanism (Type III CoA transferase). The reaction proceeds through a covalent enzyme-CoA intermediate (E-CoA), typically involving a conserved glutamate residue in the active site.

  • Step 1: Butyryl-CoA binds; CoA is transferred to the enzyme (E-CoA); Butyrate is released.

  • Step 2: Acetate binds; CoA is transferred from the enzyme to Acetate; Acetyl-CoA is released.[1]

The protonation state of the active site glutamate and the nucleophilicity of the substrate carboxylates are strictly pH-dependent.

The pH-Stability Trade-off
  • Acidic Shift (< pH 6.0): The nucleophilicity of acetate decreases (pKa ~4.76), potentially slowing the second half-reaction.

  • Alkaline Shift (> pH 8.0): Acyl-CoA thioesters undergo rapid non-enzymatic hydrolysis. At pH 8.5, the half-life of butyryl-CoA decreases significantly, creating high background noise that mimics enzymatic activity.

Experimental Workflow

The following diagram outlines the logical flow for isolating BCoAT activity from background hydrolysis and reporter enzyme limitations.

BCoAT_Workflow cluster_Assay Assay Selection Start Experimental Design BufferPrep Buffer System Prep (Constant Ionic Strength) Start->BufferPrep SubstrateStab Substrate Stability Check (No Enzyme Controls) BufferPrep->SubstrateStab Continuous Continuous Coupled Assay (Rapid Screening, pH 7.0-8.0) SubstrateStab->Continuous If pH range narrow Discontinuous Two-Step Discontinuous Assay (Broad pH Profiling 5.5-9.0) SubstrateStab->Discontinuous If pH range broad (Recommended) Analysis Data Fitting (Bell-Shaped Ionization Curve) Continuous->Analysis Discontinuous->Analysis

Figure 1: Decision matrix for BCoAT pH optimization. The Two-Step Discontinuous Assay is prioritized for broad pH profiling to avoid reporter enzyme bias.

Protocol 1: Preparation of "Good's" Buffer System

To generate an accurate pH profile, the ionic strength must remain relatively constant while the pH changes. Using a single buffer species (like Phosphate) across a wide range is insufficient due to pKa limitations.

Recommended "Universal" Buffer Mix (pH 5.5 – 9.0):

  • Composition: 50 mM MES, 50 mM HEPES, 50 mM Tris.

  • Ionic Strength Adjustment: Supplement with 100 mM KCl to mask ionic strength variations during titration.

  • Titration: Aliquot the master mix and adjust individual aliquots to pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, and 9.0 using concentrated HCl or NaOH at the experimental temperature (usually 25°C or 37°C).

Expert Insight: Avoid Citrate buffers if using the Citrate Synthase coupled assay, as excess citrate is a product inhibitor of the reporter enzyme.

Protocol 2: The Two-Step Discontinuous Assay (Gold Standard)

Why this method? In a standard continuous assay, the reporter enzyme (Citrate Synthase) has its own pH optimum (~pH 8.0). If you test BCoAT at pH 6.0, the signal will drop because Citrate Synthase is failing, not necessarily because BCoAT is failing. This protocol separates the Reaction Step from the Detection Step .

Phase A: The BCoAT Reaction (Variable pH)
  • Reaction Mix: Prepare 100 µL reactions in the "Universal Buffer" (from Protocol 1) at the target pH.

    • 200 mM Sodium Acetate[2]

    • 1 mM Butyryl-CoA[2]

    • Enzyme: Purified BCoAT (approx. 0.5 - 1.0 µg, empirically determined).

  • Incubation: Incubate at 37°C for exactly 5 or 10 minutes.

  • Quenching: Stop the reaction immediately.

    • Method: Add 10 µL of 10% Trichloroacetic acid (TCA) or heat shock (80°C for 2 mins) if the enzyme is heat-labile and non-refolding. Note: TCA is preferred but requires neutralization.

    • Alternative: Rapid dilution (1:20) into the pH 8.0 Detection Buffer (Phase B) often suffices if the BCoAT activity is low enough at the diluted concentration.

Phase B: The Detection (Constant pH 8.0)

Quantify the Acetyl-CoA formed during Phase A using Citrate Synthase and DTNB.

  • Detection Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM DTNB (Ellman's Reagent), 0.5 mM Oxaloacetate, 2 U Citrate Synthase.

  • Measurement: Add 50 µL of the quenched Phase A reaction to 950 µL of Detection Buffer.

  • Readout: Measure Absorbance at 412 nm after 5 minutes.

    • Mechanism:[3] Citrate Synthase consumes Acetyl-CoA + Oxaloacetate

      
       Citrate + CoA-SH. The free CoA-SH reacts with DTNB 
      
      
      
      TNB (Yellow).
Phase C: The "No-Enzyme" Control (Crucial)

Run a parallel set of Phase A reactions without BCoAT at every pH point.

  • Why? Butyryl-CoA hydrolyzes spontaneously at high pH, releasing free CoA-SH. This free CoA will react with DTNB in Phase B, creating a false positive.

  • Calculation:

    
    .
    

Protocol 3: Continuous Coupled Assay (Routine Screening)

Use this only for narrow ranges (pH 7.0 – 8.0) where Citrate Synthase activity is stable.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.0 – 8.0).

  • Substrates: 200 mM Sodium Acetate, 0.2 mM Butyryl-CoA.

  • Coupling System: 1 mM Oxaloacetate, 1 mM DTNB, 5 U Citrate Synthase.

Procedure:

  • Equilibrate buffer, substrates, and coupling system in a cuvette at 37°C.

  • Blank the spectrophotometer at 412 nm.

  • Initiate: Add BCoAT enzyme to start the reaction.

  • Monitor: Record kinetics for 3 minutes.

  • Calculate: Use the extinction coefficient of TNB (

    
    ).[4]
    


Pathway Visualization

The following diagram illustrates the coupled reaction logic used to detect BCoAT activity.

Reaction_Pathway ButCoA Butyryl-CoA BCoAT BCoAT (Target Enzyme) ButCoA->BCoAT Acetate Acetate Acetate->BCoAT Butyrate Butyrate AcCoA Acetyl-CoA CS Citrate Synthase (Reporter) AcCoA->CS OAA Oxaloacetate OAA->CS Citrate Citrate CoASH CoA-SH TNB TNB (Yellow) Abs 412nm CoASH->TNB Spontaneous DTNB DTNB DTNB->TNB Spontaneous BCoAT->Butyrate BCoAT->AcCoA CS->Citrate CS->CoASH

Figure 2: The Coupled Assay System. Note that BCoAT activity is measured indirectly via the formation of Acetyl-CoA, which is then processed by Citrate Synthase to release the thiol detected by DTNB.

Data Analysis & Interpretation

Calculating Specific Activity

Normalize the rate to the protein concentration:



Plotting the pH Profile
  • Plot Specific Activity (Y-axis) vs. pH (X-axis) .

  • Curve Fitting: Fit the data to a bell-shaped ionization curve (Equation 1) to determine the

    
     of the active site residues.
    


  • 
    : Ionization of the base (likely Glutamate, active when deprotonated).
    
  • 
    : Ionization of a residue that destabilizes the enzyme at high pH.
    

References

  • Charrier, C., et al. (2006). "A novel class of CoA-transferase involved in short-chain fatty acid metabolism in butyrate-producing human colonic bacteria."[5] Microbiology, 152(1), 179-185.[5] Link

  • Duncan, S. H., et al. (2002). "Acetate utilization and butyryl coenzyme A (CoA): acetate-CoA transferase in butyrate-producing bacteria from the human large intestine."[6] Applied and Environmental Microbiology, 68(10), 5186-5190.[6] Link

  • Scherf, U. and Buckel, W. (1991). "Purification and properties of 4-hydroxybutyrate coenzyme A transferase from Clostridium aminobutyricum." Applied and Environmental Microbiology, 57(9), 2699-2702. Link

  • Barker, H. A., et al. (1955). "Enzymatic preparation of butyryl coenzyme A." Methods in Enzymology, 1, 599-600. (Foundational Method for CoA Transferase Assays).

Sources

Troubleshooting & Optimization

preventing spontaneous hydrolysis of butyryl-CoA in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Spontaneous Hydrolysis of Butyryl-CoA in Aqueous Solution Ticket ID: BCOA-STAB-001 Status: Resolved / Knowledge Base Article[1]

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) contains a high-energy thioester bond (


) that is thermodynamically unstable in aqueous environments.[1] While this instability drives enzymatic transfer reactions, it causes significant experimental error ("background noise") through spontaneous hydrolysis and aminolysis.[1]

This guide provides the protocols required to minimize non-enzymatic breakdown during storage and assay execution.

Module 1: Storage & Handling (Prevention)

The majority of hydrolysis occurs due to improper stock solution pH or freeze-thaw cycling.[1]

The Golden Rules of Storage
ParameterRecommendationTechnical Rationale
State Lyophilized PowderSolid state prevents water nucleophiles from accessing the carbonyl carbon.[1]
Stock Solvent ddH₂O or 10 mM Sodium Acetate (pH 5.0) Thioesters are most stable at pH 3.5 – 5.[1]5. Avoid alkaline buffers.[1]
Temperature -80°C (Long term)Arrhenius equation dictates that lower T exponentially reduces hydrolysis rate.[1]
Aliquot Size Single-use (e.g., 50 µL)Repeated freeze-thaw cycles cause micro-pH gradients that accelerate degradation.[1]
Protocol: Preparing a Stable Stock Solution

Objective: Create a 10 mM stock solution from 5 mg of Butyryl-CoA (MW: ~860 g/mol ).[1]

  • Calculate Volume:

    
    [1]
    
  • Reconstitution:

    • Do NOT vortex vigorously.[1] This introduces oxygen (oxidation of free thiols if present) and heat.[1]

    • Pipette gently using ice-cold Milli-Q water or 10 mM Sodium Acetate (pH 5.0) .[1]

  • Quality Check (The A232/A260 Ratio):

    • Measure absorbance at 260 nm (Adenine) and 232 nm (Thioester bond).[1]

    • Target Ratio:

      
      .
      
    • If Ratio < 0.4: Significant hydrolysis has already occurred.[1]

  • Storage:

    • Aliquot immediately into dark, screw-cap microtubes.

    • Snap-freeze in liquid nitrogen.

    • Store at -80°C.

Workflow Visualization: Storage Logic

StorageWorkflow Start Received Lyophilized Butyryl-CoA Recon Reconstitute in pH 5.0 Buffer (Sodium Acetate or Water) Start->Recon Check Check A232/A260 Ratio Recon->Check Decision Is Ratio > 0.5? Check->Decision Good Aliquot & Snap Freeze (-80°C) Decision->Good Yes Bad Discard or Repurify Decision->Bad No Use Thaw on Ice (Use within 4 hours) Good->Use Experiment Day

Figure 1: Decision tree for the intake and storage of Butyryl-CoA to ensure reagent integrity.

Module 2: Assay Optimization (Mitigation)

You often cannot run enzyme assays at pH 5.[1]0. This section explains how to handle Butyryl-CoA at physiological pH (7.4).

The "Buffer Trap": Avoid Aminolysis

Critical Warning: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers if possible.[1]

  • Mechanism: Tris contains a primary amine (

    
    ).[1] This amine acts as a nucleophile, attacking the thioester bond (Aminolysis), forming a stable amide and releasing CoA-SH.[1] This mimics the enzymatic reaction, creating false positives.
    
  • Recommended Buffers:

    • Phosphate (KPi): Non-nucleophilic.[1]

    • HEPES/MOPS: Sterically hindered amines; much lower reactivity toward thioesters.[1]

Mechanism of Breakdown

Understanding the enemy is key to defeating it. The diagram below contrasts Hydrolysis (Water attack) vs. Aminolysis (Buffer attack).[1]

HydrolysisMechanism Substrate Butyryl-CoA (Thioester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water Water (H2O) (Hydrolysis) Water->Intermediate Tris Tris Buffer (R-NH2) (Aminolysis) Tris->Intermediate Product1 Butyrate + CoA-SH (Background Noise) Intermediate->Product1 Leaving Group: CoA-SH Product2 N-Butyryl-Tris + CoA-SH (False Positive) Intermediate->Product2 Leaving Group: CoA-SH

Figure 2: Mechanistic pathways of Butyryl-CoA degradation. Note that Tris buffer actively catalyzes breakdown via aminolysis.[1]

Module 3: Troubleshooting & FAQs

Q1: My "No Enzyme" control shows increasing absorbance in an Ellman's (DTNB) assay. Why?

Diagnosis: Spontaneous hydrolysis is generating free CoA-SH, which reacts with DTNB.[1] Solution:

  • Check pH: Is it > 7.5? Lower it to 7.0-7.2 if enzyme activity permits.

  • Check Buffer: Are you using Tris? Switch to HEPES (50 mM) or Phosphate.[1]

  • Subtract Blank: You must run a "No Enzyme" blank simultaneously and subtract its slope from your sample slope.[1]

  • Fresh Stock: Ensure your Butyryl-CoA stock hasn't degraded (check A232/A260).

Q2: I need to quench the reaction. Can I use acid?

Answer: Yes, but be careful.[1]

  • For HPLC: Acid quenching (e.g., 5% TCA or 0.1 M HCl) is excellent because it stabilizes the remaining Butyryl-CoA.[1]

  • For Ellman's: You cannot use acid because DTNB requires neutral/alkaline pH to react.[1] For endpoint Ellman's, quench with a specific enzyme inhibitor or rapid heat (if stable), then add DTNB.[1]

Q3: What are the exact extinction coefficients for calculation?

Use these values for calculations (Path length = 1 cm):

  • Concentration (at 260 nm):

    
     (Based on Adenine).[1]
    
  • Thioester Integrity (at 232 nm):

    
     (Thioester bond only).[1]
    
  • Note: The 232 nm value is an approximation for the bond contribution; total absorbance at 232 nm includes contributions from the adenine ring. Rely on the Ratio for purity.

Q4: Does ionic strength matter?

Answer: Yes. High ionic strength (high salt) can sometimes shield the thioester from nucleophilic attack, but specific divalent cations (like


 or 

) can coordinate with the phosphate groups on CoA and potentially catalyze hydrolysis.[1]
  • Tip: Include 0.1 - 1.0 mM EDTA in your buffers to chelate trace metal ions that catalyze hydrolysis.[1]

References

  • Whitesides, G. M., et al. (2011).[1] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres. Retrieved from [Link][1]

  • Castro, E. A. (2005).[1] Kinetics and Mechanism of the Aminolysis of Thioesters and Thiocarbonates in Solution. Chemical Reviews. Retrieved from [Link]

Sources

troubleshooting low ionization of butyryl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Low Ionization & Sensitivity of Butyryl-CoA in LC-MS/MS Ticket Priority: High (Method Validation Stalled) Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary: The "CoA Paradox"

Butyryl-CoA (C4-CoA) presents a classic "amphiphilic paradox" in mass spectrometry. It consists of a highly polar, negatively charged ADP-3'-phosphate headgroup and a short, hydrophobic butyryl tail.

The Root Cause: Low ionization is rarely a failure of the source itself; it is almost always a failure of chromatographic retention or competitive suppression . Because C4-CoA is so polar, it elutes in the "void volume" (dead time) on standard C18 columns, where it competes with salts and un-retained matrix debris, leading to massive ion suppression.

This guide moves beyond generic advice to specific, mechanistic troubleshooting for Short-Chain Acyl-CoAs (SC-CoAs).

Part 1: Diagnostic Workflow (Decision Matrix)

Before modifying your method, determine if the issue is Physics (Source) , Chemistry (Column) , or Biology (Sample) .

CoA_Troubleshooting Start Start: Low Butyryl-CoA Signal DirectInfusion Step 1: Direct Infusion (Bypass Column) Start->DirectInfusion SignalCheck Is Signal Strong? DirectInfusion->SignalCheck Yes Yes SignalCheck->Yes Source OK No No SignalCheck->No Source/Sample Bad ChromIssue Chromatography Issue (Suppression/Elution) RetentionCheck Check Retention Time (k' > 1.5?) ChromIssue->RetentionCheck SourceIssue Source/Stability Issue AdductCheck Check Adducts (Na+/K+ split?) SourceIssue->AdductCheck No (Elutes Early) No (Elutes Early) RetentionCheck->No (Elutes Early) AdductCheck->Yes AdductCheck->No Action_HILIC Switch to HILIC or Ion-Pairing C18 Action_Desalt Add NH4OAc to Mobile Phase (Displace Na+) Action_Fresh Check Sample pH (Hydrolysis Risk) Yes->ChromIssue Yes->Action_Desalt No->SourceIssue No->Action_Fresh No (Elutes Early)->Action_HILIC

Figure 1: Diagnostic logic tree for isolating signal loss. Most CoA failures occur at the "Retention Check" stage.

Part 2: Critical Parameters & Solutions

Ionization Mode: The "Neutral Loss" Strategy

A common mistake is assuming Negative Mode (ESI-) is best because of the phosphate groups.[1] While ESI- is sensitive for the total CoA pool, Positive Mode (ESI+) is often superior for specific acyl-chain identification due to a characteristic fragmentation pathway.

  • Mechanism: In ESI+, the molecule protonates ([M+H]+). Upon collision-induced dissociation (CID), the bond between the pantetheine and the ADP-phosphate cleaves.

  • The "507" Rule: All Acyl-CoAs exhibit a neutral loss of 507 Da (Adenosine 3'-phosphate 5'-pyrophosphate).[1] Monitoring this transition concentrates the ion current into a single, predictable channel.

Recommended MRM Transitions (Butyryl-CoA)
Precursor Ion (Q1)Product Ion (Q3)TypeMechanism
838.2 [M+H]+331.2 Quantifier Loss of 507 Da (ADP-Pi-Pi). Represents Butyryl-Pantetheine.
838.2 [M+H]+428.1 QualifierAdenosine-Pi-Pi fragment (Common to all CoAs).
836.2 [M-H]-408.0 Alt. ModeAdenosine 3',5'-diphosphate fragment (ESI-).

Tech Note: If using ESI+, you must ensure your mobile phase is acidic enough to protonate, but not so acidic that it hydrolyzes the thioester bond (see Section 3).

Chromatographic Retention (The Fix)

Standard C18 columns fail here. Butyryl-CoA is too polar; it elutes with the salt front, causing signal extinction.

Option A: HILIC (Recommended) Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using an aqueous layer on the stationary phase.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate + 5 µM Medronic Acid (to chelate metals) in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile:Water (95:5).[2]

  • Why it works: CoAs elute later than the suppression zone.

Option B: Ion-Pairing (The "Nuclear" Option) If you must use C18, you need an ion-pairing agent to mask the phosphate charges.

  • Agent: Tributylamine (TBA) or N,N-dimethylbutylamine (DMBA).

  • Risk: These agents permanently contaminate the MS source. Only use on a dedicated system.

Sample Stability & Preparation

Butyryl-CoA is chemically unstable. The thioester bond is susceptible to hydrolysis, and the phosphates can degrade.

  • The Temperature Rule: Keep autosampler at 4°C . Degradation accelerates significantly at room temperature.

  • The Solvent Trap: Do NOT store in 100% water.

    • Best Practice: Reconstitute in 50% Methanol / 50% Water with 10mM Ammonium Acetate.

    • Reason: Methanol denatures residual enzymes; Ammonium Acetate buffers the pH to neutral/slightly acidic (pH 6-7), preventing base-catalyzed hydrolysis of the thioester.

Part 3: Step-by-Step Troubleshooting Protocol

Experiment 1: The "T-Piece" Infusion (Suppression Check)

Goal: Visualize exactly where the matrix kills your signal.

  • Setup: Connect a syringe pump containing a standard of Butyryl-CoA (1 µM) to the MS via a T-junction.

  • Flow: Pump the standard continuously at 5 µL/min.

  • Inject: Inject a "blank" extracted biological matrix (e.g., plasma extract) via the LC column.

  • Observe: Monitor the baseline of the Butyryl-CoA MRM (838 -> 331).

  • Result:

    • If you see a negative peak (dip) in the baseline at the retention time of Butyryl-CoA, you have Matrix Suppression .

    • Fix: Improve separation (Switch to HILIC) or dilute sample.

Experiment 2: Adduct Busting

Goal: Consolidate signal.

If you see signal split between m/z 838 [M+H], 860 [M+Na], and 876 [M+K]:

  • Action: Add 10 mM Ammonium Acetate to your aqueous mobile phase.

  • Mechanism: Ammonium ions (NH4+) flood the source. Since NH4+ is volatile and in excess, it displaces Na+ and K+, forcing the molecule into the [M+H]+ form (or [M+NH4]+), consolidating your ion current into one peak.

Part 4: Visualizing the HILIC Advantage

Why does switching columns solve the ionization problem?

HILIC_Mechanism cluster_C18 Standard C18 (Failure Mode) cluster_HILIC HILIC (Success Mode) Salt Salts/Matrix Detector_C18 MS Detector (Suppressed) Salt->Detector_C18 Elutes t=0.5 min CoA_C18 Butyryl-CoA CoA_C18->Detector_C18 Co-elutes t=0.5 min Salt_H Salts/Matrix Detector_H MS Detector (Clean Signal) Salt_H->Detector_H Elutes t=0.5 min CoA_H Butyryl-CoA CoA_H->Detector_H Retained t=4.5 min (Separated)

Figure 2: On C18, CoA co-elutes with salts (suppression). On HILIC, the polar interaction retains CoA, allowing salts to pass first.

References

  • Basu, S. S., & Blair, I. A. (2011). SI stable isotope dilution LC-MS analysis of short chain acyl-CoA esters.

    • Relevance: Establishes the "Neutral Loss of 507" rule and ESI+ preference.
  • Li, L., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites.[3][4][5][6]

    • Relevance: Details the use of ion-pairing vs. HILIC and stability concerns.
  • Magnes, C., et al. (2005). Method for the determination of acyl-CoAs by LC-MS/MS.[1][2][4][7][8][9][10] Analytical Chemistry.[2][3][5][6][8][11][12][13]

    • Relevance: Fundamental work on optimizing source parameters for Acyl-CoAs.
    • [1]

  • Agilent Technologies. (2018).

    • Relevance: General troubleshooting for source contamin

Sources

resolving co-elution of butyryl-CoA and crotonyl-CoA in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to separate short-chain acyl-CoAs. The co-elution of butyryl-CoA and crotonyl-CoA is a notorious bottleneck in metabolic flux analysis, enzymology, and the study of electron bifurcating systems.

This guide deconstructs the chromatographic physics behind this challenge and provides a self-validating framework to achieve baseline resolution.

The Mechanistic Challenge: Why Do They Co-elute?

To solve a chromatographic failure, we must first understand the molecular causality. Butyryl-CoA (saturated C4:0) and crotonyl-CoA (unsaturated C4:1, trans-Δ2) differ by only 2 Daltons and a single double bond.

When utilizing standard reverse-phase high-performance liquid chromatography (RP-HPLC), the interaction with the stationary phase is overwhelmingly dominated by the Coenzyme A moiety—a massive, highly polar 767 Da appendage containing a 3'-phosphate, a pyrophosphate bridge, and an adenine ring. Because the CoA tail dictates the bulk of the molecule's hydrophobicity, the subtle aliphatic difference between the saturated and unsaturated C4 chains is masked, leading to co-elution.

Pathway A Acetyl-CoA (C2:0) B Crotonyl-CoA (C4:1, trans-Δ2) A->B Chain Elongation C Butyryl-CoA (C4:0) B->C Reduction (e.g., Bcd/Etf complex) D Ethylmalonyl-CoA (Carboxylation Product) B->D Reductive Carboxylation (Ccr + NADPH + CO2)

Fig 1. Metabolic relationship between Crotonyl-CoA and Butyryl-CoA in microbial pathways.

Diagnostic FAQs & Troubleshooting Logic

Q: Should I use a standard phosphate buffer or an MS-compatible volatile buffer? A: This depends entirely on your detector. If you are using UV detection (typically at 260 nm to monitor the adenine ring), a 50 mM Potassium Phosphate (KH₂PO₄) buffer is highly effective and provides excellent buffering capacity[1]. If you are coupling your HPLC to a mass spectrometer (LC-MS/MS), phosphate salts will suppress ionization and foul the source. Instead, you must use a volatile buffer like 10 mM Ammonium Formate paired with an ion-pairing agent[2][3].

Q: How does pH affect the resolution of these specific thioesters? A: The phosphate groups on the CoA tail have pKa values around 1.5 and 6.5. Operating at a neutral pH (7.0) leaves these groups fully ionized, causing severe peak broadening due to secondary interactions with residual silanols on the silica support. By dropping the mobile phase pH to an optimized window of 4.6 – 5.3, you ensure the phosphates are in a consistent, partially protonated state. This minimizes peak tailing and sharpens the bands, which is mathematically critical when trying to resolve peaks with a selectivity factor (


) very close to 1[1][2].

Q: What is the role of Ion-Pairing agents like DMBA? A: Dimethylbutylamine (DMBA) acts as a hydrophobic cloak. The positively charged amine binds to the negatively charged phosphates on the CoA moiety, effectively neutralizing them and increasing the overall hydrophobicity of the complex. This forces the molecule to spend more time partitioning into the C18 stationary phase, giving the column the necessary time to differentiate the C4 aliphatic chains[3].

LogicTree Start Issue: Co-elution of Butyryl-CoA & Crotonyl-CoA Q1 Is an Ion-Pairing Agent (e.g., DMBA) present? Start->Q1 AddIP Add 5 mM DMBA to Mobile Phase A Q1->AddIP No Q2 Is Mobile Phase pH optimized? (pH 4.6-5.3) Q1->Q2 Yes AddIP->Q2 AdjustPH Adjust Buffer pH to 4.6 - 5.3 Q2->AdjustPH No Q3 Is the gradient slope < 2% B/min? Q2->Q3 Yes AdjustPH->Q3 Gradient Decrease gradient slope to maximize partitioning Q3->Gradient No Success Baseline Resolution Achieved (Rs > 1.5) Q3->Success Yes Gradient->Success

Fig 2. Troubleshooting logic tree for resolving short-chain acyl-CoA co-elution.

Quantitative Data & Benchmarks

To evaluate whether your chromatographic adjustments are working, compare your results against these established benchmarks.

Table 1: Mobile Phase Optimization Matrix

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
pH 7.0 (Neutral)4.6 - 5.3pH 4.6-5.3 ensures consistent partial ionization of CoA phosphates, sharpening peaks and preventing tailing[1][2].
Ion-Pairing None5 mM DMBADMBA masks polar phosphate groups, increasing retention time to allow differentiation of the C4 chains[3].
Gradient Fast (5% B/min)Shallow (1-2% B/min)A shallow gradient maximizes the time the analytes spend partitioning between the mobile and stationary phases.

Table 2: Expected Retention & Resolution Data (Data synthesized from standardized shallow gradient profiles[4][5])

AnalyteStructureApprox. Retention Time (min)Resolution (

)
Acetyl-CoAC2:012.6N/A
Acetoacetyl-CoAC4:0 (β-keto)14.6> 2.0
Crotonyl-CoA C4:1 (trans-Δ2) 23.0 > 2.0
Butyryl-CoA C4:0 25.0 ~ 1.8

Validated Experimental Protocol: High-Resolution Separation of C4 Acyl-CoAs

Self-Validating Principle: A protocol is only as good as its internal controls. This methodology incorporates a mandatory System Suitability Test (SST) to ensure column chemistry and mobile phase dynamics are functioning properly before you inject precious biological samples.

Materials & Reagents
  • Column: Phenomenex Kinetex C18 Core-Shell (250 × 4.6 mm, 5 μm, 100 Å)[1]. (Note: Core-shell technology reduces eddy diffusion, narrowing peak width).

  • Mobile Phase A (For UV Detection): 50 mM KH₂PO₄, adjusted to pH 5.3 with KOH[1].

  • Mobile Phase A (For LC-MS/MS): 10 mM Ammonium Formate + 5 mM DMBA, adjusted to pH 4.6 with formic acid[2][3].

  • Mobile Phase B: 100% Acetonitrile (HPLC/MS grade).

Step-by-Step Execution
  • System Preparation: Flush the LC system with 50% Water / 50% Acetonitrile to remove residual salts from previous runs. Equilibrate the column with 95% Mobile Phase A for at least 30 column volumes.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min. Maintain the column compartment at a stable 25°C. (Fluctuations in temperature will drastically shift the retention of the DMBA-CoA complexes).

  • Gradient Programming:

    • 0 - 5 min: 5% B (Isocratic hold to focus the highly polar CoA core at the head of the column).

    • 5 - 25 min: 5% to 60% B (A linear, shallow gradient designed specifically to separate the aliphatic tails)[1].

    • 25 - 30 min: 60% B (Column wash to elute long-chain lipophilic contaminants).

    • 30 - 40 min: 5% B (Re-equilibration).

  • System Suitability Test (SST): Inject a 10 µL standard mix containing Acetyl-CoA, Crotonyl-CoA, and Butyryl-CoA (50 µM each).

    • Validation Criterion: Acetyl-CoA must elute first, followed by Crotonyl-CoA (~23 min), and finally Butyryl-CoA (~25 min)[4][5].

    • Failure Mode: If the Resolution (

      
      ) between Crotonyl-CoA and Butyryl-CoA is < 1.5, immediately verify the pH of Buffer A. A drift of even 0.2 pH units can collapse the separation.
      

References

1.[1] Studies on the Mechanism of Electron Bifurcation Catalyzed by Electron Transferring Flavoprotein (Etf) and Butyryl-CoA Dehydrogenase (Bcd) of Acidaminococcus fermentans. PMC (nih.gov). 1 2.[4] Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway. PNAS. 4 3.[5] HPLC analysis of CoA thioesters formed from acetyl-CoA and NaHCO3. ResearchGate. 5 4.[2] Total ion chromatograms of HPLC-separated acyl-CoA standards. ResearchGate. 2 5.[3] A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. 3

Sources

Technical Support Center: Minimizing Non-Enzymatic Acylation Background in Butyryl-CoA Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, biochemists, and drug development professionals struggling with high background noise in lysine butyrylation assays.

Here, we dissect the chemical causality behind spontaneous non-enzymatic acylation, provide diagnostic troubleshooting steps, and outline a self-validating experimental protocol to ensure your assay readouts reflect true enzymatic activity.

Mechanistic Deep-Dive: The Causality of Background Noise

To eliminate background, we must first understand its chemical origins. Butyryl-CoA, like other acyl-CoAs, is a high-energy thioester. While dedicated Lysine Acetyltransferases (KATs) are typically required to catalyze the transfer of the butyryl group to a target protein, butyryl-CoA can also act as a direct chemical electrophile [1].

When the


-amino group of a target lysine residue becomes deprotonated, it acts as a strong nucleophile. It spontaneously attacks the carbonyl carbon of the butyryl-CoA thioester bond, forming a tetrahedral intermediate that resolves into a covalently butyrylated lysine and free Coenzyme A. Because this is a purely chemical reaction, it is driven heavily by pH  (which controls lysine deprotonation) and substrate concentration  [2].

Mechanism Lysine Deprotonated Lysine (Target Nucleophile) Intermediate Tetrahedral Intermediate Lysine->Intermediate High pH (>7.5) ButyrylCoA Butyryl-CoA (Reactive Thioester) ButyrylCoA->Intermediate High Conc. Product Butyrylated Peptide + Free CoA Intermediate->Product Spontaneous Resolution

Chemical mechanism of spontaneous non-enzymatic lysine butyrylation.

Diagnostic FAQs & Troubleshooting

Q1: My No-Enzyme Control (NEC) shows a massive, time-dependent increase in signal. Is my butyryl-CoA degrading?

A: No, your butyryl-CoA is not degrading; it is actively modifying your substrate. Non-enzymatic acylation is a continuous bimolecular chemical reaction. Unlike enzymatic reactions that plateau when the enzyme reaches equilibrium, this chemical reaction continues linearly as long as the highly concentrated acyl-CoA and unprotonated lysines are present in the buffer. Solution: Shorten your assay incubation time to capture the initial enzymatic rate before the chemical background accumulates.

Q2: How does pH specifically drive this artifact, and how should I adjust it?

A: The


-amino group of lysine has a standard pKa of ~10.5. At pH 8.0 (a common buffer pH for KAT assays), a significantly larger fraction of these amines is deprotonated compared to pH 7.0. Only the deprotonated form can attack the thioester bond.
Solution:  Drop your buffer pH to 7.0–7.2. This subtle shift protonates the lysines (

), masking them from spontaneous nucleophilic attack without denaturing most mammalian KAT enzymes.
Q3: Should I use Tris or HEPES buffer for my butyrylation assay?

A: Always use HEPES. Tris contains a primary amine that acts as a competitive nucleophile, effectively scavenging butyryl-CoA. While this reduces background on your target peptide, it rapidly depletes your butyryl-CoA pool, leading to artificially low enzymatic rates and confounding kinetic data. HEPES lacks a primary amine and is chemically inert in this context.

Q4: I am using 500 µM Butyryl-CoA to ensure substrate saturation. Is this causing my background?

A: Yes. In vitro assays often use 100 µM to 1 mM acyl-CoA, which is roughly 10- to 100-fold higher than physiological intracellular concentrations. These artificially high concentrations force non-enzymatic covalent modification (NECM) via mass action [2]. Solution: Keep butyryl-CoA concentrations close to the enzyme's


 (typically 1–20 µM).

Quantitative Data: Acyl-CoA Reactivity Profiles

Not all acyl-CoAs generate the same level of background. Succinyl-CoA, for example, forms a highly reactive cyclic anhydride intermediate, making it up to 150-fold more reactive than acetyl-CoA across a broad pH range [1]. Butyryl-CoA is less intrinsically reactive but is highly sensitive to alkaline conditions.

Acyl-CoA SpeciesRelative Non-Enzymatic ReactivityPrimary Driver of BackgroundRecommended Max Assay Concentration
Succinyl-CoA Very High (150x)Intramolecular catalysis (Broad pH 4–8)< 5 µM
Acetyl-CoA ModerateAlkaline pH (> 7.5)< 20 µM
Butyryl-CoA Moderate-LowAlkaline pH (> 7.5)< 20 µM
Propionyl-CoA Moderate-LowAlkaline pH (> 7.5)< 20 µM

Data synthesized from comparative reactivity studies of endogenous acyl-CoA metabolites [1] [3].

Step-by-Step Methodology: Self-Validating Butyrylation Assay

To guarantee scientific integrity, every acylation assay must be treated as a self-validating system. The following protocol utilizes strict control stratification and acidic quenching to mathematically isolate true enzymatic activity from chemical noise.

Workflow Start Prepare Assay Buffer HEPES pH 7.2 Split Aliquot into 3 parallel reactions Start->Split Rxn1 Full Reaction (Enzyme + Substrate + Butyryl-CoA) Split->Rxn1 Rxn2 No-Enzyme Control (NEC) (Substrate + Butyryl-CoA) Split->Rxn2 Rxn3 No-Acyl Control (NAC) (Enzyme + Substrate) Split->Rxn3 Quench Quench Reactions (Add 1% TFA, drop pH < 4) Rxn1->Quench Rxn2->Quench Rxn3->Quench Analyze Quantify Signal (True Signal = Full - NEC) Quench->Analyze

Self-validating experimental workflow to isolate true enzymatic butyrylation.

Protocol Steps:

Step 1: System Initialization Prepare a master mix containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 0.01% Tween-20, and 5 µM of your target lysine-containing peptide.

Step 2: Control Stratification Split the master mix into three parallel reaction tubes:

  • Full Reaction: Add KAT enzyme.

  • No-Enzyme Control (NEC): Add an equivalent volume of enzyme storage buffer.

  • No-Acyl Control (NAC): Add KAT enzyme, but withhold Butyryl-CoA.

Step 3: Thermal Equilibration Incubate all tubes at 30°C for 5 minutes to ensure uniform reaction kinetics.

Step 4: Reaction Initiation Add Butyryl-CoA to a final concentration of 10 µM to the Full Reaction and NEC tubes. Causality Note: Adding the reactive thioester last ensures precise timing of exposure, preventing pre-assay chemical accumulation.

Step 5: Incubation Incubate at 30°C for exactly 15 minutes. Causality Note: A short incubation maximizes the capture of the enzymatic initial rate while minimizing the linear accumulation of chemical background.

Step 6: Acidic Quenching (Critical Step) Instantly add 10% Trifluoroacetic acid (TFA) to a final concentration of 1% in all tubes. Causality Note: Dropping the pH below 4.0 instantly protonates all lysine


-amino groups. This completely abolishes their nucleophilicity, freezing the non-enzymatic reaction dead in its tracks. Merely freezing the sample or adding SDS is insufficient, as the chemical reaction can proceed during thawing or within detergent micelles.

Step 7: Detection & Validation Analyze the quenched samples via LC-MS/MS or fluorometry.

  • Validation Check 1: The NAC must yield zero butyrylation. If positive, your enzyme or peptide prep is endogenously pre-butyrylated.

  • Validation Check 2: Calculate true enzymatic activity using the formula: Signal(True) = Signal(Full) - Signal(NEC).

References

  • Wagner, G. R., Bhatt, D. P., O'Connell, T. M., et al. (2017). "A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation." Cell Metabolism, 25(4), 823-837.e8. URL:[Link]

  • Maksimovic, I., & David, Y. (2021). "Histone acylation at a glance." Journal of Cell Science, 134(13), jcs245102. URL:[Link]

  • Baldensperger, T., & Glomb, M. A. (2021). "Pathways of Non-enzymatic Lysine Acylation." Frontiers in Cell and Developmental Biology, 9, 668581. URL:[Link]

improving solubility of butyryl-CoA sodium salt in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Butyryl-Coenzyme A (CoA) sodium salt. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this critical biochemical reagent in organic solvents. Our goal is to equip you with the scientific principles and practical methodologies to overcome common solubility challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have when working with butyryl-CoA sodium salt.

Q1: I'm having trouble dissolving my butyryl-CoA sodium salt in ethanol. Why is this happening?

A1: This is a common and expected challenge. Butyryl-CoA sodium salt is a complex molecule with significant polarity and an ionic nature. Its structure includes a large coenzyme A portion containing multiple phosphate groups, which are negatively charged at neutral pH, and a sodium counter-ion. According to the fundamental principle of "like dissolves like," polar and ionic compounds dissolve best in polar solvents.[1][2]

  • High Polarity: The ribose sugar, pyrophosphate bridge, and amide linkages make the molecule highly polar and hydrophilic.

  • Ionic Salt Form: As a sodium salt, the molecule exists as dissociated ions in solution (butyryl-CoA anion and Na+ cation), which are most effectively stabilized by highly polar solvents capable of solvation.

Organic solvents like ethanol are significantly less polar than water. While ethanol has a polar hydroxyl (-OH) group, its ethyl backbone is nonpolar, reducing its ability to effectively solvate the charged phosphate groups and the large polar CoA structure. Product datasheets often list butyryl-CoA sodium salt as only "partially soluble" in ethanol for this reason.[3]

Q2: What are the recommended starting solvents for preparing a stock solution of butyryl-CoA sodium salt?

A2: Always begin with the most polar solvents available that are compatible with your experimental design.

  • Aqueous Buffers (Highest Recommendation): Solvents like PBS (pH 7.2) or Tris buffers are ideal. Butyryl-CoA sodium salt is readily soluble in PBS at concentrations up to 10 mg/mL.[3][4] Another supplier notes solubility of ≥ 100 mg/mL in water.[5]

  • Highly Polar Aprotic Solvents: If an organic solvent is required, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the next best choices. These solvents have high dielectric constants and are excellent at solvating cations and anions.

  • Polar Protic Solvents: Alcohols such as methanol or ethanol can be used, but as noted in Q1, expect limited solubility.[2][3]

Q3: How does temperature affect the solubility of butyryl-CoA sodium salt?

A3: For most solid solutes, including butyryl-CoA, solubility increases with temperature.[6] Increasing the kinetic energy of the system helps to overcome the lattice energy of the crystalline solid and promotes the interaction between solute and solvent molecules.[7] For difficult-to-dissolve samples, gentle warming (e.g., to 30-40°C) combined with agitation methods like vortexing or sonication can significantly improve the rate and extent of dissolution.[1] However, be mindful of the thermal stability of butyryl-CoA; prolonged exposure to high temperatures should be avoided.

Q4: Are there any common buffer components or ions that can negatively impact solubility?

A4: Yes. While butyryl-CoA is a short-chain acyl-CoA, it is prudent to be aware of issues observed with its long-chain counterparts. The solubility of long-chain acyl-CoAs, like palmitoyl-CoA, is known to be strongly and negatively affected by the presence of divalent cations, particularly magnesium (Mg²+).[8] These cations can form insoluble salts with the phosphate groups of the CoA molecule. If your organic solvent preparation will ultimately be diluted into an assay buffer containing high concentrations of Mg²+ or Ca²+, you may observe precipitation. If this is suspected, consider preparing the butyryl-CoA stock in the presence of a chelating agent like EDTA, if your downstream application permits.

Troubleshooting Guide: Advanced Solubility Enhancement

When standard solvents are insufficient for your experimental needs, the following strategies can be employed. The workflow below provides a decision-making process for addressing solubility issues.

G cluster_0 start Start: Butyryl-CoA Fails to Dissolve in Target Organic Solvent check_solvent Is a highly polar co-solvent (e.g., DMSO) compatible with the experiment? start->check_solvent use_cosolvent Strategy 1: Use a Co-Solvent System (Protocol 1) check_solvent->use_cosolvent Yes check_ionpair Is an ion-pairing reagent compatible with the downstream analysis (e.g., MS, enzyme activity)? check_solvent->check_ionpair No success Success: Soluble Butyryl-CoA Solution use_cosolvent->success use_ionpair Strategy 2: Use Ion-Pairing Reagent (Protocol 2) check_ionpair->use_ionpair Yes re_evaluate Re-evaluate Experimental Design: - Can the solvent be changed? - Can a lower concentration be used? - Is an alternative CoA derivative feasible? check_ionpair->re_evaluate No use_ionpair->success

Caption: Troubleshooting workflow for butyryl-CoA solubility.

Q5: My experiment requires an organic solvent where butyryl-CoA is poorly soluble. How can I create a usable solution?

A5: This requires moving beyond single-solvent systems. The two most effective strategies are using co-solvents or employing ion-pairing reagents.

  • Strategy 1: Co-Solvent System: This is often the simplest approach. You dissolve the butyryl-CoA sodium salt in a minimal volume of a strong, highly polar solvent in which it is readily soluble (e.g., DMSO) to create a concentrated primary stock. This stock is then diluted into your final, less-polar organic solvent system.[1][2]

    • Causality: The initial dissolution in the strong solvent overcomes the compound's crystal lattice energy. When this solution is diluted, the individual butyryl-CoA molecules are already solvated and are more easily dispersed in the secondary solvent.

    • Critical Caveat: Be aware of "solvent crashing." If the final solvent mixture is not polar enough to maintain solvation, the compound will precipitate out.[9][10] This is common when a DMSO stock is diluted into a largely aqueous or nonpolar environment. The key is to ensure the final percentage of the strong co-solvent is sufficient to maintain solubility at the desired final concentration.

  • Strategy 2: Ion-Pairing Reagents: This is a more advanced technique, commonly used in analytical chemistry like HPLC, to render ionic compounds soluble in less polar media.[11] An ion-pairing reagent is a molecule that contains a charged head group and a large, nonpolar (lipophilic) tail.

    • Mechanism: For the anionic butyryl-CoA, a cationic ion-pairing reagent is used (e.g., a quaternary ammonium salt like tetrabutylammonium bromide). The positively charged head of the reagent forms a tight, non-covalent ion pair with the negatively charged phosphate groups of CoA. This neutralizes the charge and the nonpolar tails of the reagent surround the complex, presenting a "greasy" exterior that is far more soluble in organic solvents.[12]

G cluster_0 In Polar Solvent (e.g., Water) cluster_1 In Less Polar Organic Solvent cluster_2 Organic Solvent with Ion-Pairing Reagent (TBA+) bcoa Butyryl-CoA(anion) na Na+(cation) caption1 Ions are solvated and soluble. bcoa_insol Butyryl-CoA(anion) precipitate Precipitate (Insoluble) bcoa_insol->precipitate na_insol Na+(cation) na_insol->precipitate bcoa_core Butyryl-CoA tba1 TBA+ bcoa_core->tba1  Ion Pair tba2 TBA+ bcoa_core->tba2  Formation tba3 TBA+ bcoa_core->tba3 caption2 Neutral, lipophilic complex is soluble.

Caption: Mechanism of ion-pairing for solubility enhancement.

Q6: How do I select and use an ion-pairing reagent for my application?

A6: The choice depends on your experimental constraints.

  • Reagent Selection: For the anionic butyryl-CoA, use a cationic reagent. Tetrabutylammonium (TBA) or tetrahexylammonium (THA) salts are common choices. The longer alkyl chains on THA increase lipophilicity further. You can use the bromide, acetate, or hydroxide salt form.

  • Application Compatibility:

    • LC-MS: Use volatile ion-pairing reagents like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in combination with an acid like hexafluoro-2-propanol (HFIP) to avoid fouling the mass spectrometer.[13]

    • Enzyme Assays: Be cautious, as the ion-pairing reagent may interact with or denature your enzyme. A pilot study to test the effect of the reagent on enzyme activity is essential.

    • Organic Synthesis: Non-volatile salts like TBA-bromide are generally acceptable.

Data & Protocols

Table 1: Summary of Butyryl-CoA Salt Solubility
CompoundSolventReported SolubilitySource
Butyryl-CoA (Sodium Salt)PBS (pH 7.2)10 mg/mL[3]
Butyryl-CoA (Sodium Salt)Water≥ 100 mg/mL[5]
Butyryl-CoA (Sodium Salt)EthanolPartially Soluble[3]
Butyryl-CoA (Lithium Salt)Water50 mg/mL[14]
Protocol 1: Preparing a Stock Solution Using a Co-Solvent System

This protocol describes how to prepare a 10 mM solution of butyryl-CoA in a 9:1 acetonitrile:DMSO mixture.

  • Weigh Compound: Weigh out 8.61 mg of butyryl-CoA sodium salt (Formula Weight: 860.6 g/mol ).

  • Primary Dissolution: Add 100 µL of high-purity DMSO to the solid. Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved. This creates a 100 mM primary stock.

  • Secondary Dilution: To the 100 µL of DMSO stock, add 900 µL of acetonitrile.

  • Final Mixing: Vortex the final solution thoroughly. The solution should remain clear. If cloudiness or precipitate appears, the final solvent system is not strong enough, and the ratio of DMSO to acetonitrile may need to be increased (e.g., 8:2).

  • Storage: Store the final stock solution at -20°C or -80°C as recommended by the supplier.[5]

Protocol 2: Enhancing Solubility in Dichloromethane (DCM) with an Ion-Pairing Reagent

This protocol demonstrates how to dissolve butyryl-CoA sodium salt in a nonpolar solvent like DCM, where it is otherwise completely insoluble.

  • Molar Equivalents: Weigh out equimolar amounts of butyryl-CoA sodium salt and tetrabutylammonium (TBA) bromide. For every 1 mole of butyryl-CoA, you will need approximately 1-2 moles of the TBA salt to ensure effective pairing with the phosphate groups.

  • Initial Suspension: Add the desired volume of DCM to the mixture of the two solids. The solids will not dissolve.

  • Facilitate Pairing: Add a very small volume (e.g., 1-2% of the total volume) of a more polar solvent like acetonitrile or methanol. This "bridging" solvent helps to facilitate the initial interaction between the two salts.

  • Dissolution: Sonicate or vigorously stir the mixture. As the ion pair forms, you will observe the solids dissolving into the DCM to form a clear solution.

  • Use and Storage: Use the solution promptly. The stability of the ion pair in solution over long-term storage can vary.

References
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Karmwar, P., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design. Retrieved from [Link]

  • Aserin, A., et al. (2011). Synergistic cosolubilization of omega-3 fatty acid esters and CoQ10 in dilutable microemulsions. PubMed. Retrieved from [Link]

  • Gong, L. (2014). Comparing Ion-Pairing Reagents and Sample Dissolution Solvents for Ion-Pairing Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry Analysis of Oligonucleotides. PubMed. Retrieved from [Link]

  • Mancha, M., et al. (1986). Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]

  • Anonymous. (2021, January 10). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Butyryl-CoA Integrity in Experimental Settings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving butyryl-coenzyme A (butyryl-CoA). Here, we will address common challenges related to the stability and integrity of butyryl-CoA, with a particular focus on the detrimental effects of freeze-thaw cycles. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental results.

Introduction: The Central Role and Inherent Instability of Butyryl-CoA

Butyryl-CoA is a pivotal intermediate in numerous metabolic pathways, including fatty acid metabolism and the synthesis of various bioactive compounds. Its high-energy thioester bond is central to its biological function, facilitating acyl group transfer reactions. However, this same thioester bond is also the molecule's primary vulnerability, making it susceptible to hydrolysis, which can compromise the integrity of your samples and the validity of your experimental data. This guide will provide practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of butyryl-CoA degradation in a laboratory setting?

A1: The primary cause of butyryl-CoA degradation is the hydrolysis of its thioester bond. This can be accelerated by several factors:

  • pH: The thioester bond is unstable in aqueous solutions, particularly at alkaline and strongly acidic pH. Hydrolysis is favored at pH levels outside the optimal range of 3.5-6.0.

  • Temperature: Elevated temperatures significantly increase the rate of both chemical and enzymatic degradation.

  • Enzymatic Activity: Endogenous thioesterases present in biological samples can rapidly cleave the thioester bond.

  • Physical Stress: Repeated freeze-thaw cycles can introduce physical stress that compromises the molecular integrity of butyryl-CoA.[1]

Q2: What is the recommended procedure for long-term storage of butyryl-CoA?

A2: For long-term stability, butyryl-CoA should be stored as a lyophilized powder at -20°C or below. If you need to prepare a stock solution, it is crucial to do so in a slightly acidic buffer (pH 4.0-6.0). This solution should then be aliquoted into single-use volumes and flash-frozen in liquid nitrogen before being stored at -80°C. This practice minimizes the number of freeze-thaw cycles and exposure to atmospheric oxygen, which can lead to the formation of disulfides.[2]

Q3: How many freeze-thaw cycles can a butyryl-CoA solution tolerate before significant degradation occurs?

Q4: What are the visible signs of butyryl-CoA degradation in my experiments?

A4: Degradation of butyryl-CoA will manifest as a loss of its biological activity. In enzymatic assays, this will be observed as a decreased reaction rate or a complete absence of product formation. Analytically, using techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak corresponding to butyryl-CoA and the emergence of new peaks representing degradation products like Coenzyme A (CoA) and butyrate.[1]

Troubleshooting Guide: Addressing Butyryl-CoA Integrity Issues

This section provides a structured approach to identifying and resolving common problems encountered during experiments with butyryl-CoA.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Reduced or no activity in enzymatic assays 1. Degraded butyryl-CoA due to improper storage or handling.2. Multiple freeze-thaw cycles of the stock solution.1. Verify Stock Integrity: Prepare a fresh solution of butyryl-CoA from a new lyophilized powder. Use this fresh solution as a positive control in your assay.2. Aliquot and Store Properly: Prepare single-use aliquots of your butyryl-CoA stock solution in a slightly acidic buffer (pH 4.0-6.0) and store them at -80°C. Discard any unused portion of a thawed aliquot.3. Minimize Handling Time: Keep butyryl-CoA solutions on ice at all times during experimental setup.
Inconsistent results between experiments 1. Variable degradation of butyryl-CoA across different aliquots.2. Inconsistent number of freeze-thaw cycles for the same stock.1. Standardize Aliquoting: Ensure all aliquots are of the same volume and concentration. Use a fresh aliquot for each experiment.2. Implement a "No Re-freeze" Policy: Once an aliquot is thawed, it should be used immediately and any remainder discarded. This eliminates variability introduced by multiple freeze-thaw cycles.
Appearance of unexpected peaks in HPLC/MS analysis 1. Hydrolysis of the thioester bond, leading to the formation of free CoA and butyrate.2. Oxidation of the thiol group, resulting in disulfide-linked dimers.1. Optimize Sample Preparation: Ensure that all buffers and solutions used for sample preparation are within the optimal pH range (4.0-6.0).2. Analyze a Fresh Standard: Run a freshly prepared butyryl-CoA standard to establish the correct retention time and identify any degradation peaks in your samples.3. Consider Reducing Agents: For issues with disulfide formation, the addition of a reducing agent like dithiothreitol (DTT) to your sample preparation buffer may be beneficial, though compatibility with your downstream analysis must be confirmed.[2]
Data Summary: Impact of Freeze-Thaw Cycles on Acyl-CoA Integrity
Compound Number of Freeze-Thaw Cycles Percentage Degradation Source
Acetyl-CoA516%[3]

This data for acetyl-CoA serves as a valuable proxy for the expected stability of butyryl-CoA under similar conditions.

Experimental Protocols

Protocol 1: Best Practices for Preparing and Storing Butyryl-CoA Stock Solutions

This protocol outlines a self-validating system for ensuring the integrity of your butyryl-CoA stocks.

Materials:

  • Lyophilized Butyryl-CoA

  • Sterile, nuclease-free water

  • pH meter

  • Sterile, single-use microcentrifuge tubes

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Reconstitution: Carefully calculate the amount of sterile water needed to reconstitute the lyophilized butyryl-CoA to your desired stock concentration (e.g., 10 mM).

  • pH Adjustment: Prepare the reconstitution buffer with a slightly acidic pH (e.g., pH 5.0 using a suitable buffer like MES or citrate).

  • Dissolution: Gently dissolve the butyryl-CoA powder in the prepared buffer. Avoid vigorous vortexing.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.

  • Flash-Freezing: Snap-freeze the aliquots in liquid nitrogen. This rapid freezing process minimizes the formation of ice crystals that can damage the molecule.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Quality Control: On the day of preparation, take one aliquot and analyze its purity via HPLC (see Protocol 2). This will serve as your baseline (Time 0) for future comparisons.

Protocol 2: HPLC Method for Assessing Butyryl-CoA Integrity

This protocol provides a standardized method to quantify the purity of your butyryl-CoA samples.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Sample Preparation:

    • Thaw a single-use aliquot of your butyryl-CoA stock solution on ice.

    • Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) using Mobile Phase A.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

    • Injection: Inject 10 µL of the prepared sample.

    • Gradient Elution: Run a linear gradient to separate butyryl-CoA from its degradation products. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 50% B

      • 20-25 min: 50% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: Hold at 5% B (re-equilibration)

    • Detection: Monitor the absorbance at 260 nm, which is the characteristic absorbance for the adenine moiety of Coenzyme A.

  • Data Analysis:

    • Identify the peak corresponding to intact butyryl-CoA based on its retention time (determined by running a fresh, high-purity standard).

    • Integrate the area of the butyryl-CoA peak.

    • The appearance of new peaks, particularly an earlier eluting peak corresponding to free CoA, is indicative of degradation.

    • Calculate the purity of your sample by expressing the area of the butyryl-CoA peak as a percentage of the total area of all peaks in the chromatogram.

Visualizations

Diagram 1: Butyryl-CoA Degradation Pathway

Butyryl_CoA Butyryl-CoA (Intact) Degradation Hydrolysis Butyryl_CoA->Degradation H₂O, pH, Temp, Thioesterases CoA Coenzyme A (Free Thiol) Degradation->CoA Butyrate Butyrate Degradation->Butyrate

Caption: The primary degradation pathway of Butyryl-CoA via hydrolysis.

Diagram 2: Experimental Workflow for Freeze-Thaw Stability Assessment

cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Data Analysis Prep Prepare Butyryl-CoA Stock Solution Aliquot Create Single-Use Aliquots Prep->Aliquot T0 Cycle 0: Analyze one aliquot immediately (Baseline) Aliquot->T0 Freeze1 Freeze remaining aliquots (-80°C, >1 hr) Aliquot->Freeze1 Thaw1 Thaw one aliquot (Room Temp) Freeze1->Thaw1 Analyze1 Cycle 1: Analyze by HPLC Thaw1->Analyze1 Repeat Repeat Freeze-Thaw for desired cycles (n) Analyze1->Repeat Integrate Integrate Butyryl-CoA Peak Area for each cycle Analyze1->Integrate Repeat->Freeze1 Compare Compare peak areas to Baseline (Cycle 0) Integrate->Compare Result Determine % Degradation per Freeze-Thaw Cycle Compare->Result

Caption: A systematic workflow to quantify Butyryl-CoA degradation due to freeze-thaw cycles.

References

  • Basu, S. S., & Blair, I. A. (2012). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Proteomics, 12(4-5), 556–561. [Link]

  • Applichem. (n.d.). Coenzym A free acid - Technical Data Sheet. Retrieved from [Link]

  • Sanden, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(11), 111088. [Link]

  • Soderberg, T. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. In Chemistry LibreTexts. Retrieved from [Link]

Sources

Acyl-CoA Assay Technical Support Center: Troubleshooting Competitive Inhibition & Interference

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of acyl-CoA dependent enzyme assays (e.g., acyltransferases, HATs, and acyl-CoA synthetases).

High-throughput screening (HTS) of these enzymes is notoriously prone to false positives. Compounds frequently mimic competitive inhibition through assay interference, colloidal aggregation, or time-dependent inactivation. This guide provides field-proven, self-validating methodologies to troubleshoot, validate, and optimize your acyl-CoA assays.

Diagnostic Workflow: Triage Your Hits

Before optimizing enzyme kinetics, you must determine whether your compound is a true reversible competitive inhibitor, a time-dependent inhibitor (TDI), or a Pan Assay Interference Compound (PAINS). Use the following diagnostic workflow to triage primary hits.

G Start Primary Screen Hit (Acyl-CoA Assay) PAINS PAINS / Aggregation Counter-screen Start->PAINS FalsePos Discard False Positive PAINS->FalsePos Positive for Interference IC50 IC50 Shift Assay (+/- Pre-incubation) PAINS->IC50 Validated Hit Reversible Reversible Competitive Inhibitor (No Shift) IC50->Reversible IC50 ratio ~ 1.0 TDI Time-Dependent Inhibitor (IC50 Shift ≥ 1.5) IC50->TDI IC50 ratio ≥ 1.5

Diagnostic workflow for acyl-CoA assay competitive vs. time-dependent inhibition.

Causality and Mechanisms of Assay Interference

Understanding the "why" behind competitive inhibition errors prevents wasted resources on false leads:

  • Colloidal Aggregation (False Competition): Highly lipophilic compounds can form micelles in aqueous buffers. These aggregates non-specifically sequester the enzyme or the amphiphilic acyl-CoA substrate, mimicking competitive inhibition kinetics 1.

  • Time-Dependent Inhibition (TDI): Some compounds act as mechanism-based inactivators. They initially bind competitively but subsequently form covalent bonds with the enzyme (e.g., at the catalytic cysteine of ZDHHC acyltransferases). This results in an irreversible dead-end complex, requiring de novo enzyme synthesis to restore activity 23.

  • Substrate Depletion vs. True Competition: In in vitro assays, utilizing equimolar concentrations of competing acyl-CoA donors (e.g., acetyl-CoA vs. crotonyl-CoA) can reveal inverse correlations between enzyme preference and the molecular weight of the acyl donor side chain 4. If the specific substrate is depleted too rapidly, the kinetics will skew, mimicking inhibition.

Mechanism Enzyme Acyl-CoA Dependent Enzyme Complex1 Enzyme-Substrate Complex Enzyme->Complex1 + Substrate Complex2 Enzyme-Inhibitor (Reversible) Enzyme->Complex2 + Rev. Inhibitor Complex3 Inactivated Enzyme (Dead-end) Enzyme->Complex3 + TDI Substrate Acyl-CoA Substrate Substrate->Complex1 RevInhib Reversible Competitive Inhibitor RevInhib->Complex2 IrrInhib Time-Dependent Inhibitor (Covalent) IrrInhib->Complex3

Mechanistic pathways of reversible vs. time-dependent inhibition in acyl-CoA enzymes.

Step-by-Step Methodology: The IC50 Shift Assay

To definitively separate reversible competitive inhibitors from TDIs, implement a self-validating IC50 shift assay. This protocol determines the IC50 under different pre-incubation conditions .

  • Step 1: Reagent Preparation. Prepare your target enzyme, test compounds (8-point, 3-fold serial dilution), and the specific acyl-CoA substrate (e.g., NBD-palmitoyl-CoA or [3H]palmitoyl-CoA) 52.

  • Step 2: Condition A (Minus Substrate Pre-incubation). Incubate the enzyme with the test compound for 30 minutes at 37°C without the acyl-CoA substrate 3.

  • Step 3: Condition B (Plus Substrate Pre-incubation). Incubate the enzyme, test compound, and a saturating concentration of acyl-CoA for 30 minutes at 37°C [[3]]().

  • Step 4: Reaction Initiation. Add the specific acceptor peptide (e.g., FAM-KRas4a or Shh peptide) to both conditions to initiate the reaction 5 [[2]]().

  • Step 5: Quenching & Detection. Terminate the reaction and quantify product formation using LC-MS/MS or fluorescence detection 6.

  • Step 6: Data Analysis. Calculate the IC50 shift fold: IC50 Shift = IC50 (Minus Pre-incubation) / IC50 (Plus Pre-incubation). A ratio ≥ 1.5 indicates time-dependent inhibition 6 []().

Quantitative Data Summary

The table below summarizes standard IC50 shift scenarios to help you interpret your kinetic data rapidly.

ScenarioIC50 (- Pre-incubation)IC50 (+ Pre-incubation)Fold ShiftMechanistic Interpretation
A 10.5 µM10.2 µM~1.0xReversible Competitive Inhibitor: Reaches equilibrium rapidly; no covalent modification.
B 15.0 µM3.5 µM4.3xTime-Dependent Inhibitor (TDI): Potency increases over time; likely forms a covalent bond.
C >50.0 µM>50.0 µMN/AInconclusive / Solubility Limit: Requires AUC Shift approach to quantify enzyme loss.
D 2.0 µM25.0 µM0.08xAssay Interference / Aggregation: Pre-incubation with substrate protects against non-specific binding.

Frequently Asked Questions (FAQs)

Q1: My compound shows competitive inhibition kinetics, but the IC50 varies wildly between assay batches. What is happening? A: This is a classic sign of assay interference, often caused by Pan Assay Interference Compounds (PAINS) or colloidal aggregation 1. Highly lipophilic compounds can form micelles that sequester the enzyme or the acyl-CoA substrate. Self-validating fix: Add 0.01% - 0.1% non-ionic detergent (e.g., DDM or Triton X-100) to the reaction buffer to disrupt non-specific aggregates [[5]]() 2. If the IC50 increases significantly, the initial result was likely an aggregation-based false positive.

Q2: We are using a fluorescent acyl-CoA analog (e.g., NBD-palmitoyl-CoA). Could this affect the competitive inhibition profile? A: Yes. Bulky fluorophores like NBD can alter the binding affinity (Km) of the acyl-CoA substrate compared to endogenous, unlabeled acyl-CoA 5. If your inhibitor competes directly with the acyl-chain binding pocket, the measured Ki will be relative to the modified substrate's Km. Self-validating fix: Perform an orthogonal competition assay using unlabeled acyl-CoA and detect the product via mass spectrometry or a coupled enzyme assay 4 [[5]]().

Q3: What if the IC50 shift fold cannot be calculated due to limited compound solubility? A: When maximum test concentrations are limited by solubility (e.g., max 50 μM), traditional IC50 curves may not reach the lower asymptote, making the IC50 shift fold mathematically impossible to calculate. In these scenarios, utilize an Area Under the Curve (AUC) shift approach. This method quantifies the loss of enzyme activity over the accessible concentration range, providing a specific value to accurately assess TDI effects despite solubility limits []().

References

  • [1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 1

  • [6] Cytochrome P450 Time Dependent Inhibition (IC50 shift) - Enamine. Source: enamine.net. 6

  • [4] In vitro acetylation competition assay. a Schematic representation of... - ResearchGate. Source: researchgate.net. 4

  • [5] A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase - Bio-protocol. Source: bio-protocol.org.5

  • [2] High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases | ACS Chemical Biology - ACS Publications. Source: acs.org. 2

  • [3] Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex - Evotec. Source: evotec.com. 3

  • In Vitro Evaluation of CYP450 Time-Dependent Inhibition (TDI): A Novel Area Under the Curve Shift (AUC Shift) Approach - WuXi AppTec DMPK. Source: wuxiapptec.com.

Sources

Technical Support Center: Optimizing Buffer Ionic Strength for Butyryl-CoA Dependent Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with butyryl-CoA dependent enzymes. This guide is designed to provide you with a deep understanding of a critical, yet often overlooked, experimental parameter: the ionic strength of your buffer system. Proper optimization of ionic strength is paramount for achieving maximal enzyme activity, stability, and reproducible results.

This resource moves beyond simple protocols to explain the underlying biochemical principles, helping you to troubleshoot common issues and rationally design your experiments for success.

Frequently Asked Questions (FAQs): The Fundamentals of Ionic Strength

This section addresses the foundational concepts necessary to understand the role of the ionic environment in your enzyme assays.

Q1: What is ionic strength, and how is it different from molarity?

A: Molarity is simply the concentration of a substance in a solution (moles per liter). Ionic strength, however, is a measure of the total concentration of ions in a solution, taking into account the charge of each ion. It reflects the intensity of the electric field in the solution. It is calculated using the formula:

I = ½ Σcᵢzᵢ²

where cᵢ is the molar concentration of an ion and zᵢ is its charge.

For example, a 100 mM solution of NaCl has an ionic strength of 100 mM, but a 100 mM solution of MgCl₂ has an ionic strength of 300 mM. This distinction is critical because it's the total ionic environment, not just the buffer concentration, that influences the enzyme.

Q2: How does ionic strength impact the activity and stability of my enzyme?

A: Ionic strength affects enzymes in several profound ways:

  • Shielding Electrostatic Interactions: Most enzyme-substrate interactions rely on a combination of forces, including electrostatic attractions between charged residues in the enzyme's active site and the substrate. Ions in the buffer can "shield" these charges, weakening the interaction.[1] This can be either beneficial or detrimental depending on the specific enzyme. At very low ionic strength, non-productive interactions may be too strong, while at very high ionic strength, essential interactions may be too weak.[2]

  • Modulating Protein Structure (Stability): The three-dimensional structure of an enzyme is maintained by a delicate balance of internal forces. Ions in the solution interact with charged residues on the enzyme surface. Changes in ionic strength can disrupt this balance, potentially leading to conformational changes or even denaturation and precipitation ("salting out").[1]

  • Altering the Catalytic Mechanism: For some enzymes, the catalytic mechanism itself can be influenced by the ionic environment, which may affect the pKa of critical active site residues.[3]

The relationship is often complex, with many enzymes exhibiting an optimal ionic strength for activity.[2][4]

Q3: What's the difference between a general ionic strength effect and a "specific ion effect"?

A: A general ionic strength effect is primarily due to the charge shielding described above and is dependent on the total concentration and charge of ions.[3] However, different ions can have effects beyond their contribution to the overall ionic strength. These are "specific ion effects," often described by the Hofmeister series.

Some ions are better at stabilizing protein structure ("kosmotropes"), while others are destabilizing ("chaotropes").[5] Therefore, a 150 mM KCl buffer may have a different effect on your enzyme than a 150 mM (NH₄)₂SO₄ buffer, even if the pH is identical. This is because K⁺, Cl⁻, NH₄⁺, and SO₄²⁻ ions interact with the protein and surrounding water molecules differently.[5]

Troubleshooting Guide: Common Problems & Solutions

This section is formatted to help you diagnose and solve specific experimental issues related to your buffer conditions.

Problem: My enzyme activity is very low or completely absent.

Possible Cause: The ionic strength of your assay buffer may be suboptimal, either too high or too low.

  • Explanation: Butyryl-CoA dependent enzymes, like many enzymes, often have a preferred ionic strength range for optimal activity. If the ionic strength is too low, non-specific electrostatic interactions might hinder proper substrate binding or product release. Conversely, if the ionic strength is too high, it can shield the necessary electrostatic attractions between the enzyme and butyryl-CoA, effectively reducing the local concentration of the substrate in the active site and lowering the reaction rate.[1] In extreme cases, high salt can lead to denaturation.[1]

  • Solution Workflow:

    • Establish a Baseline: Confirm your assay works under previously published conditions if available. Many butyryl-CoA transferase and dehydrogenase assays use potassium phosphate or Tris-HCl buffers in the 50-100 mM range.[6][7][8][9]

    • Screen a Range of Ionic Strengths: Prepare a series of buffers at a constant pH but varying ionic strengths. It is crucial to use a non-buffering salt like KCl or NaCl to adjust the ionic strength without changing the buffer species concentration.

    • Analyze the Results: Plot enzyme activity against ionic strength to identify the optimal range.

Problem: My experimental results are inconsistent and not reproducible.

Possible Cause: Uncontrolled variations in ionic strength between experiments.

  • Explanation: This is a very common issue, especially when pH studies are performed by adjusting a buffer's pH with a strong acid or base without considering the resulting change in ionic strength.[4] For example, titrating a 50 mM Tris base solution with HCl to achieve different pH values will result in a different final ionic strength for each pH point. If your enzyme is sensitive to ionic strength, this will confound your pH-activity profile.[4]

  • Solution Workflow:

    • Adopt a Constant Ionic Strength Approach: When preparing buffers for a pH or substrate kinetics study, always calculate and adjust the final ionic strength to be constant across all conditions. Use a neutral salt (e.g., KCl) to make up the difference.

    • Standardize Buffer Preparation: Ensure everyone in the lab follows the same detailed protocol for buffer preparation, specifying not just the buffer species and pH, but the final ionic strength and the salt used for adjustment.

Problem: My purified enzyme is unstable and precipitates over time.

Possible Cause: The storage buffer has an inappropriate ionic strength, leading to aggregation and "salting out."

  • Explanation: Proteins are least soluble at their isoelectric point (pI) where their net charge is zero. However, even away from the pI, solubility is highly dependent on ionic strength. At very low ionic strengths, proteins can aggregate due to attractive intermolecular electrostatic forces. As ionic strength increases, ions shield these charges, increasing solubility (a phenomenon called "salting in"). However, beyond an optimal point, high concentrations of salt compete for water molecules, reducing protein hydration and causing the protein to precipitate ("salting out").[1]

  • Solution Workflow:

    • Determine Optimal Storage Buffer: Perform a small-scale screen by dialyzing or buffer-exchanging your purified enzyme into a matrix of buffers with varying pH (kept away from the pI) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM KCl).

    • Monitor Stability: Assess protein concentration and activity over time at 4°C and after a freeze-thaw cycle for each condition to find the buffer that best preserves solubility and function.

Experimental Protocols & Data Presentation
Protocol 1: Systematic Ionic Strength Optimization Screen

This protocol provides a framework for identifying the optimal ionic strength for your butyryl-CoA dependent enzyme.

Objective: To determine the effect of ionic strength on enzyme activity at a constant pH.

Materials:

  • Purified enzyme stock

  • Butyryl-CoA substrate stock

  • Coupling enzymes and reagents for your specific assay (e.g., citrate synthase, DTNB, NADH)[8][9]

  • Buffer stock (e.g., 1 M Tris-HCl, pH 7.5)

  • Salt stock (e.g., 3 M KCl)

  • Deionized water

  • Microplate reader or spectrophotometer

Methodology:

  • Design the Assay Matrix: Plan a series of reactions where the final ionic strength is varied. A good starting range is from 25 mM to 500 mM. The concentration of the buffer species should be kept constant (e.g., 50 mM Tris-HCl).

  • Prepare Reaction Master Mixes: For each desired final ionic strength, prepare a master mix. Calculate the required volumes of buffer stock, KCl stock, and water.

    • Example Calculation for a 1 mL reaction with a final ionic strength of 150 mM using 50 mM Tris-HCl (pH 7.5):

      • Assume Tris-HCl at pH 7.5 contributes ~25 mM to the ionic strength.

      • You need an additional 125 mM from KCl.

      • From a 3 M KCl stock, you would add 41.7 µL.

      • From a 1 M Tris-HCl stock, you would add 50 µL.

      • The remaining volume would be water and other assay components.

  • Set Up Reactions: In a microplate or cuvettes, add the appropriate master mix.

  • Initiate the Reaction: Add your enzyme and substrate to start the reaction. It is often best to initiate with the substrate after a brief pre-incubation of the enzyme in the buffer.

  • Measure Activity: Monitor the reaction rate using your established detection method (e.g., change in absorbance at 340nm for NADH oxidation or 412nm for DTNB reduction).[7][8]

  • Analyze and Plot: Calculate the initial velocity (V₀) for each condition. Plot V₀ versus the final ionic strength to visualize the optimum.

Data Summary Table

Use a table to organize your findings from the optimization screen.

Final Ionic Strength (mM)Buffer (Constant)Added Salt (KCl)Observed Activity (units/mg)Notes (e.g., Precipitation)
2550 mM Tris-HCl0 mM35.2Clear solution
5050 mM Tris-HCl25 mM68.9Clear solution
10050 mM Tris-HCl75 mM95.1Clear solution
150 50 mM Tris-HCl 125 mM 112.5 Optimal Activity
25050 mM Tris-HCl225 mM82.4Clear solution
50050 mM Tris-HCl475 mM45.7Slight turbidity observed

Table 1: Example data from an ionic strength optimization screen.

Common Buffer Systems for Butyryl-CoA Dependent Enzymes

This table summarizes buffer conditions reported in the literature for various relevant enzymes. These serve as excellent starting points for your own optimization.

EnzymeOrganismBuffer SystemReference(s)
Butyryl-CoA DehydrogenaseClostridium kluyveri50 mM Tris-HCl, pH 7.5[7]
Butyryl-CoA:acetate CoA-transferasePorphyromonas gingivalis40 mM Potassium Phosphate, pH 8.0[10]
Butyryl/Caproyl-CoA:Acetate CoA-TransferaseClostridium tyrobutyricum100 mM Potassium Phosphate, pH 7.0[8][9]
β-Hydroxyacyl-CoA Dehydrogenase(General Assay)100 mM Potassium Phosphate, pH 7.3[11]
4-hydroxybutyryl-CoA dehydrataseClostridium aminobutyricum50 mM Potassium Phosphate[6]

Table 2: Reported buffer conditions for butyryl-CoA dependent enzymes.

Visualizations: Conceptual Diagrams & Workflows

G cluster_low Low Ionic Strength cluster_high High Ionic Strength Enzyme_low Enzyme Active Site (-) Substrate_low Substrate (+) Enzyme_low->Substrate_low Strong Attraction (May hinder release) Enzyme_high Enzyme Active Site (-) Substrate_high Substrate (+) Enzyme_high->Substrate_high Weakened Attraction Ion1 + Ion2 -

Caption: Impact of ionic strength on enzyme-substrate interaction.

G start Define Constant Parameters (pH, Temperature, Buffer Species) prep_buffers Prepare Buffers with Varying Ionic Strength (Adjust with neutral salt, e.g., KCl) start->prep_buffers run_assays Perform Enzyme Assays (Constant enzyme & substrate conc.) prep_buffers->run_assays measure Measure Initial Reaction Rates (V₀) run_assays->measure analyze Plot V₀ vs. Ionic Strength measure->analyze end Identify Optimal Ionic Strength analyze->end

Caption: Workflow for systematic ionic strength optimization.

References
  • Fiveable. (2025, August 15). Ionic Strength Definition - Biological Chemistry I Key...
  • Naidu, S. (n.d.). The influence of ionic strength on the kinetics of selected enzymes. Rhodes University.
  • Braham, F., et al. (2021). Effect of ionic strength and inactivation pH on the stability of...
  • Yang, Z., et al. (2009). Specific ion effects of ionic liquids on enzyme activity and stability. Green Chemistry.
  • Martin, C. J., & Niemann, C. (1959). Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin. Archives of Biochemistry and Biophysics.
  • Martins, B. M. (2006). On the enzymatic mechanism of 4-hydroxybutyryl-CoA dehydratase and 4-hydroxybutyrate CoA-transferase from Clostridium aminobutyricum. Philipps-Universität Marburg.
  • Herrmann, G., et al. (2005). Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri. Journal of Bacteriology.
  • Sigma-Aldrich. (1997, August 21). Enzymatic Assay of Я-HYDROXYACYL-COA DEHYDROGENASE.
  • Akao, T., et al. (2016). Three CoA Transferases Involved in the Production of Short Chain Fatty Acids in Porphyromonas gingivalis. Frontiers in Microbiology.
  • Zhang, Y., et al. (2021, March 10).
  • Zhang, Y., et al. (2021, August 12). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Bioscience Reports.
  • Zhang, Y., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Bioscience Reports.
  • ResearchGate. (2021, March 10).
  • EMBL-EBI. (n.d.). Butyryl-CoA:acetate CoA-transferase (IPR023990). InterPro.
  • Wikipedia. (n.d.). Butyryl-CoA.
  • Unspecified. (n.d.). Buffers.
  • Mews, P., et al. (2019). Acetyl-CoA synthetase (ACSS2)
  • Singh, R., et al. (2018). Effect of ionic strength of buffer on enzyme activity.
  • Mohsen, A.-W., & Vockley, J. (2019). An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein. Journal of Biological Chemistry.
  • Looft, T., et al. (2014). Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine. Applied and Environmental Microbiology.

Sources

Validation & Comparative

Gcn5's Acyl-CoA Preference: A Comparative Guide to Acetyl-CoA and Butyryl-CoA Interactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in epigenetics and drug development, understanding the nuanced substrate specificity of histone acetyltransferases (HATs) is paramount. General control non-depressible 5 (Gcn5), a key member of the GNAT superfamily of acetyltransferases, plays a critical role in transcriptional regulation through the acetylation of histone and non-histone proteins.[1][2] This guide provides an in-depth comparison of the kinetic parameters of Gcn5 with its canonical substrate, acetyl-CoA, versus the structurally similar butyryl-CoA. We will delve into the experimental data, the structural basis for substrate discrimination, and the profound biological implications of this selectivity.

Kinetic Parameters: A Tale of a Substrate and an Inhibitor

Initial velocity kinetics reveal a stark contrast in how Gcn5 interacts with acetyl-CoA and butyryl-CoA. While Gcn5 efficiently utilizes acetyl-CoA for catalysis, it displays a marked inability to use butyryl-CoA as a substrate. Instead, butyryl-CoA acts as a competitive inhibitor.[3][4]

The Michaelis-Menten constant (Km) for acetyl-CoA is in the low micromolar range, indicating a high affinity of Gcn5 for its primary acyl donor.[5][6] In contrast, the inhibitory constant (Ki) for butyryl-CoA is also in the low micromolar range, suggesting it can effectively compete with acetyl-CoA for binding to the enzyme's active site.[3]

Acyl-CoAOrganismKinetic ParameterValue (µM)
Acetyl-CoAHuman Gcn5Km0.62 ± 0.14[5]
Acetyl-CoAYeast Gcn5Km2.5 ± 1.4[5]
Butyryl-CoAHuman Gcn5Ki (competitive inhibitor)5.6 ± 0.7[3]

Table 1: Comparison of Kinetic Parameters of Gcn5 for Acetyl-CoA and Butyryl-CoA. This table summarizes the experimentally determined Michaelis-Menten constant (Km) of Gcn5 for its substrate, acetyl-CoA, and the inhibitory constant (Ki) for the competitive inhibitor, butyryl-CoA.

Experimental Determination of Kinetic Parameters

To elucidate the kinetic parameters of Gcn5 with different acyl-CoA molecules, a continuous enzyme-coupled spectrophotometric assay is a robust and widely used method. This assay indirectly monitors the production of Coenzyme A (CoA), a product of the acyl transfer reaction.

Principle of the Assay

The production of CoA is coupled to the reduction of NAD+ to NADH by pyruvate dehydrogenase (PDH), which can be monitored by the increase in absorbance at 340 nm. This allows for real-time measurement of enzyme kinetics.

Experimental Workflow

Gcn5_Kinetics_Workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer: - 50 mM Tris-HCl (pH 8.0) - 1 mM DTT - 0.1 mM EDTA Mix Combine Assay Buffer, Coupling Mix, Gcn5, and Histone Peptide in a 96-well plate Reagents->Mix Enzyme Prepare Gcn5 Enzyme Solution Enzyme->Mix Substrates Prepare Substrate Solutions: - Acetyl-CoA or Butyryl-CoA - Histone H3 Peptide Initiate Initiate reaction by adding varying concentrations of Acetyl-CoA (for Km) or Acetyl-CoA and Butyryl-CoA (for Ki) Substrates->Initiate Coupling Prepare Coupling Enzyme Mix: - Pyruvate Dehydrogenase - NAD+ - Pyruvate Coupling->Mix Incubate Pre-incubate at 30°C Mix->Incubate Incubate->Initiate Measure Monitor Absorbance at 340 nm over time Initiate->Measure Plot Plot Initial Velocity vs. Substrate Concentration Measure->Plot Fit Fit data to Michaelis-Menten (for Km) or competitive inhibition models (for Ki) Plot->Fit Determine Determine Km and Ki values Fit->Determine

Figure 1: Experimental Workflow for Determining Gcn5 Kinetic Parameters. This diagram outlines the key steps from reaction preparation to data analysis in a continuous enzyme-coupled spectrophotometric assay.

Step-by-Step Protocol
  • Reaction Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.1 mM EDTA.

  • Reagent Preparation:

    • Prepare stock solutions of purified recombinant Gcn5 enzyme.

    • Prepare a stock solution of a histone H3 peptide substrate (e.g., residues 1-21).

    • Prepare a range of concentrations for acetyl-CoA.

    • For inhibition studies, prepare a range of concentrations for butyryl-CoA.

    • Prepare a coupling enzyme mixture containing pyruvate dehydrogenase, NAD+, and pyruvate in the reaction buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the reaction buffer, coupling enzyme mixture, Gcn5 enzyme (e.g., 50 nM final concentration), and a saturating concentration of the histone H3 peptide.

    • Pre-incubate the plate at 30°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • To determine the Km for acetyl-CoA , initiate the reaction by adding varying concentrations of acetyl-CoA to the wells.

    • To determine the Ki for butyryl-CoA , initiate the reaction by adding a fixed, non-saturating concentration of acetyl-CoA along with varying concentrations of butyryl-CoA.

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

    • For Km determination, plot the initial velocities against the acetyl-CoA concentrations and fit the data to the Michaelis-Menten equation.

    • For Ki determination, plot the initial velocities against the acetyl-CoA concentrations at each butyryl-CoA concentration and perform a global fit to a competitive inhibition model.

Structural Basis for Acyl-CoA Discrimination

The crystal structure of human Gcn5 in complex with butyryl-CoA provides a clear explanation for its inhibitory action. While the active site can accommodate the longer butyryl group, the acyl chain adopts a conformation that sterically hinders the binding of the histone substrate.[4] This prevents the lysine residue from approaching the catalytic site, thus inhibiting the acetyl transfer reaction. In contrast, the smaller acetyl group of acetyl-CoA fits snugly in the active site, allowing for the proper positioning of both the acyl donor and the histone substrate for efficient catalysis.

Biological Implications: Acetylation vs. Butyrylation

The preference of Gcn5 for acetyl-CoA over butyryl-CoA has significant biological consequences, particularly in the context of cellular metabolism and gene regulation.

  • Metabolic Sensing: The activity of Gcn5 is sensitive to the intracellular concentration of acetyl-CoA, a central metabolite.[5] This links the metabolic state of the cell directly to the regulation of gene expression through histone acetylation.

  • Distinct Downstream Effects: Histone acetylation and butyrylation are both associated with transcriptionally active chromatin, but they can have different downstream effects.[7] For instance, they can be recognized by different "reader" proteins containing bromodomains, leading to the recruitment of distinct protein complexes and differential regulation of gene expression. Histone butyrylation can stimulate transcription, and the interplay between acetylation and butyrylation at specific histone residues, such as H4K5, can control the binding of factors like the bromodomain-containing protein Brdt.[7]

  • Cellular Acyl-CoA Pools: The intracellular concentrations of acetyl-CoA are generally higher than those of butyryl-CoA.[8][9] However, under certain metabolic conditions or in specific cellular compartments, the levels of butyryl-CoA can increase, potentially leading to the inhibition of Gcn5 and alterations in the landscape of histone acylation.

Gcn5_Biological_Implications cluster_metabolism Cellular Metabolism cluster_gcn5 Gcn5 Activity cluster_chromatin Chromatin Modification cluster_downstream Downstream Effects Acetyl_CoA Acetyl-CoA (High Cellular Concentration) Gcn5_Active Gcn5 (Active) Acetyl_CoA->Gcn5_Active Substrate Butyryl_CoA Butyryl-CoA (Low Cellular Concentration) Gcn5_Inhibited Gcn5 (Inhibited) Butyryl_CoA->Gcn5_Inhibited Competitive Inhibitor Acetylation Histone Acetylation Gcn5_Active->Acetylation No_Acetylation Reduced Histone Acetylation Gcn5_Inhibited->No_Acetylation Gene_Activation Transcriptional Activation Acetylation->Gene_Activation Gene_Repression Altered Gene Expression No_Acetylation->Gene_Repression

Figure 2: Biological Implications of Gcn5's Acyl-CoA Specificity. This diagram illustrates how the differential interaction of Gcn5 with acetyl-CoA and butyryl-CoA influences chromatin modification and downstream gene expression.

Conclusion

The data unequivocally demonstrate that Gcn5 has a strong preference for acetyl-CoA as a substrate, while butyryl-CoA acts as a competitive inhibitor. This selectivity is rooted in the structural constraints of the enzyme's active site. The kinetic disparity between these two acyl-CoA molecules has profound implications for the metabolic regulation of gene expression, highlighting the intricate interplay between cellular metabolism and epigenetic control. For researchers developing Gcn5 inhibitors, the competitive nature of butyryl-CoA provides a valuable framework for designing novel therapeutic agents that target the acyl-CoA binding pocket.

References

  • Arbter, R., et al. (2021). Metabolomic and kinetic investigations on the electricity‐aided production of butanol by Clostridium pasteurianum strains. Biotechnology and Bioengineering, 118(5), 1935-1949.
  • Goudarzi, A., et al. (2016). Dynamic Competing Histone H4 K5K8 Acetylation and Butyrylation Are Hallmarks of Highly Active Gene Promoters. Molecular Cell, 62(2), 169-180.
  • Grupe, H., & Gottschalk, G. (1994). Intracellular Concentrations of Coenzyme A and Its Derivatives from Clostridium acetobutylicum ATCC 824 and Their Roles in Enzyme Regulation. Applied and Environmental Microbiology, 60(1), 39-44.
  • van den Berg, M. A., et al. (2015). Enzyme kinetics and inhibition of histone acetyltransferase KAT8. Biochemical Journal, 472(3), 363-374.
  • Petrov, A. J., et al. (2016). Real-time kinetic monitoring of histone acetylation provides insights into the mechanism of KAT inhibitors. ACS Chemical Biology, 11(10), 2823-2831.
  • Dahlin, J. L., & Walters, M. A. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Methods in Enzymology, 589, 139-164.
  • Simithy, J., et al. (2017). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(10 Pt B), 1148-1155.
  • Langer, M. R., et al. (2002). Modulating acetyl-CoA binding in the GCN5 family of histone acetyltransferases. Journal of Biological Chemistry, 277(30), 27299-27306.
  • Lu, Y., et al. (2018). Dynamics and functional interplay of histone lysine butyrylation, crotonylation, and acetylation in rice under starvation and submergence. Plant Physiology, 178(2), 721-736.
  • Ringel, A. E., et al. (2016). Structural basis for acyl-group discrimination by human Gcn5L2. Acta Crystallographica Section D: Structural Biology, 72(Pt 5), 634-641.
  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. (2023). Metabolites, 13(10), 1056.
  • Histone Butyrylation/ Acetylation Remains Unchanged in Triple Negative Breast Cancer Cells after a Long Term Metabolic Reprogramming. (2019). International Journal of Molecular and Cellular Medicine, 8(4), 263-270.
  • Ringel, A. E., & Wolberger, C. (2016). Figure 5 from: Structural basis for acyl-group discrimination by human Gcn5L2.
  • Histone Acetylation Dynamics Integrates Metabolic Activity to Regulate Plant Response to Stress. (2019). Frontiers in Plant Science, 10, 1234.
  • Histone Acetyltransferase Assay (HAT) Services for Drug Discovery. Reaction Biology.
  • Function and mechanism of histone β-hydroxybutyrylation in health and disease. (2022). Frontiers in Cell and Developmental Biology, 10, 972017.
  • Langer, M. R., et al. (2002). Modulating Acetyl-CoA Binding in the GCN5 Family of Histone Acetyltransferases*. Journal of Biological Chemistry, 277(30), 27299-27306.
  • Wang, Y., et al. (2013). Quantitating the Specificity and Selectivity of Gcn5-Mediated Acetylation of Histone H3. PLoS ONE, 8(2), e54896.
  • Ringel, A. E., & Wolberger, C. (2016). Butyryl-CoA competitively inhibits acetylation by human Gcn5. (A)...
  • Wang, Y., et al. (2013).
  • Dominy, J. E., Jr, & Puigserver, P. (2013). GCN5 acetyltransferase in cellular energetic and metabolic processes. Molecular and Cellular Endocrinology, 365(2), 120-127.
  • Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors. (2015). Cell Reports, 12(3), 518-529.
  • Poux, A. N., et al. (2002). Structure of the GCN5 histone acetyltransferase bound to a bisubstrate inhibitor. Proceedings of the National Academy of Sciences, 99(22), 14065-14070.
  • Inhibition of Histone Lysine Acetyltransferases by Coenzyme A Analogs. (2026). Molecules, 31(3), 477.
  • Design, Synthesis, and Biological Evaluation of a Small-Molecule Inhibitor of the Histone Acetyltransferase Gcn5.

Sources

Benchmarking Purity: A Comparative Guide to Validating Butyryl-CoA via 1H-NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Instability Challenge

Butyryl-Coenzyme A (Butyryl-CoA) is a linchpin metabolite in


-oxidation and histone butyrylation. However, its thioester bond is thermodynamically unstable, making it prone to rapid hydrolysis into free Coenzyme A (CoA) and butyrate, particularly under non-neutral pH conditions or during freeze-thaw cycles.

For researchers calculating kinetic constants (


, 

), even minor hydrolysis (5-10%) introduces significant error. Free CoA acts as a competitive inhibitor for many acyltransferases, while free butyrate alters ionic strength and pH.

Standard validation methods like HPLC-UV often fail to distinguish between the thioester and its hydrolysis products without rigorous (and often unavailable) reference standards. This guide establishes 1H-NMR (Proton Nuclear Magnetic Resonance) as the superior, self-validating method for assessing Butyryl-CoA purity, offering a direct structural "fingerprint" that chromatographic methods lack.

Comparative Analysis: NMR vs. Alternatives

The following table objectively compares the three primary validation methodologies.

Feature1H-NMR (Recommended) HPLC-UV Enzymatic Assay
Primary Detection Structural protons (H)UV Absorbance (254/260 nm)Reaction Product (Color/Fluor)
Reference Standard Not Required (Absolute Quantification)Required (Must be pure)Required
Specificity High (Distinguishes isomers & hydrolysis)Medium (Co-elution risks)Low (Interference common)
Hydrolysis Detection Excellent (Distinct shift of

-CH2)
Poor (Polarities are similar)Variable
Sample Recovery Yes (Non-destructive)NoNo
Time to Result < 15 Minutes30-60 Minutes1-2 Hours
Why HPLC Falls Short

While HPLC is sensitive, the retention times of Butyryl-CoA and free CoA can drift with column age and buffer pH. Furthermore, HPLC solvents (often containing methanol or acetonitrile) can induce on-column hydrolysis, leading to false degradation signals.

The 1H-NMR Advantage: Mechanistic Causality

The superiority of NMR lies in the physics of the thioester bond .

In intact Butyryl-CoA, the carbonyl group of the thioester bond exerts a strong deshielding effect on the adjacent


-methylene protons (the 

group next to the carbonyl).
  • Intact Thioester:

    
    -methylene protons resonate downfield at ~2.65 ppm .
    
  • Hydrolyzed (Free Butyrate): The carboxylic acid lacks this specific thioester anisotropy, shifting these protons upfield to ~2.16 ppm .

This chemical shift difference (


 ppm) provides a binary, self-validating readout of purity without needing an external standard.

Experimental Protocol

A. Materials & Reagents[2][3]
  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.[1]
    
  • Buffer: Phosphate buffer (pH 7.0) prepared in

    
     (prevents hydrolysis during acquisition).
    
  • Internal Standard (Optional for purity, required for quantification): TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid), 1 mM.[1]

B. Sample Preparation Workflow

SamplePrep Sample Lyophilized Butyryl-CoA Solvent Add 600uL D2O (Buffered pH 7.0) Sample->Solvent Mix Gently Invert (DO NOT VORTEX) Solvent->Mix Dissolution Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire Spectrum (ns=64, d1=5s) Transfer->Acquire

Figure 1: Optimized sample preparation workflow to minimize hydrolysis artifacts.

C. Acquisition Parameters[4][5][6][7]
  • Pulse Sequence: zg30 (standard 1D proton) or noesypr1d (if water suppression is needed).

  • Relaxation Delay (d1):

    
     5 seconds (Essential for accurate integration of the Adenine protons).[1]
    
  • Scans (ns): 64 (Sufficient for >1 mM concentration).

Data Interpretation & "Fingerprint" Validation[7]

To validate your sample, integrate the following regions relative to the TSP reference (0.0 ppm).

Table 1: Diagnostic Chemical Shifts (in D2O, pH 7.0)
MoietyProton GroupMultiplicityChemical Shift (

)
Integration
Butyryl Chain Terminal

Triplet0.92 ppm3H
Butyryl Chain

-Methylene (

)
Sextet1.63 ppm2H
Butyryl Chain

-Methylene (

)
Triplet 2.65 ppm 2H (Critical)
CoA Backbone Ribose

Doublet6.13 ppm1H
CoA Backbone Adenine

Singlets8.25, 8.52 ppm1H each
The Impurity Check

If the sample is degraded, you will see "ghost peaks":

  • Free Butyrate: Look for a triplet at 2.16 ppm .

  • Free CoA: Look for splitting or shifting of the methylene protons adjacent to the sulfur (usually ~2.9 - 3.0 ppm region changes complexity).[1]

Calculation of Purity (%)

[1]

Logic Flow for Quality Control

Use this decision tree to determine if your Butyryl-CoA batch is suitable for kinetic studies.

QC_Logic Start Analyze 1H-NMR Spectrum CheckAlpha Check 2.65 ppm (Triplet) Start->CheckAlpha Decision1 Peak Present? CheckAlpha->Decision1 NoPeak Identity Mismatch (Not Butyryl-CoA) Decision1->NoPeak No CheckImpurity Check 2.16 ppm (Free Butyrate) Decision1->CheckImpurity Yes Decision2 Peak > 5%? CheckImpurity->Decision2 Fail REJECT BATCH (High Hydrolysis) Decision2->Fail Yes Pass PASS (Proceed to Assay) Decision2->Pass No

Figure 2: Decision logic for accepting or rejecting Butyryl-CoA batches based on NMR spectral data.

References

  • Human Metabolome Database (HMDB). Metabocard for Butyryl-CoA (HMDB0001034). [Link][1]

  • Schroeder, F., et al. (2005). Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha.[1][2][3] Journal of Biological Chemistry. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolite Standards and Chemical Shifts. [Link][1]

Sources

Technical Comparison: Mass Spectral Profiling of Butyryl-CoA Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectral fragmentation of Butyryl-CoA, specifically addressing the handling of its sodium salt form and distinguishing it from structural analogs.

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) is a critical intermediate in fatty acid beta-oxidation and valine catabolism. In research reagents, it is frequently supplied as a sodium salt (e.g., Butyryl-CoA·nNa) to enhance stability and water solubility. However, for Mass Spectrometry (MS) applications, the sodium counterion presents a specific analytical challenge: it can lead to ionization suppression or the formation of stable sodium adducts (


, 

) that split the signal intensity.

This guide details the Positive Electrospray Ionization (ESI+) fragmentation pattern of Butyryl-CoA, establishes a protocol for displacing the sodium ion to yield the protonated species (


), and provides a comparative framework for distinguishing it from its isobaric isomer, Isobutyryl-CoA .

Sample Preparation & "Sodium" Management

The "sodium salt" designation refers to the solid-state reagent. In LC-MS, direct injection of high-sodium samples causes source contamination and signal suppression. The following protocol ensures the conversion of the sodium salt to the analyzable protonated form.

Protocol: Salt Displacement & Extraction

Objective: Remove


 interference and stabilize the thioester bond.
  • Reconstitution: Dissolve Butyryl-CoA sodium salt in 50 mM Ammonium Formate (pH 4.6) . The ammonium ions compete with sodium, and the acidic pH stabilizes the labile thioester bond.

  • Deproteinization (Biological Samples): Use Sulfosalicylic Acid (SSA) or cold Acetonitrile/Methanol (50:50) . Avoid strong mineral acids which hydrolyze CoA.

  • LC Condition: Use a mobile phase containing 0.1% Formic Acid . This excess of protons drives the equilibrium toward the

    
     species during electrospray ionization.
    

Mass Spectral Fragmentation Pattern

Under Positive ESI-MS/MS conditions, Acyl-CoAs exhibit a highly conserved fragmentation pathway driven by the cleavage of the pyrophosphate bridge.

The "Fingerprint" Mechanism
  • Precursor Ion: The protonated Butyryl-CoA molecule appears at m/z 838.2 (

    
    ).
    
  • Primary Neutral Loss: The most dominant feature is the loss of the Adenosine-3'-phosphate-5'-diphosphate moiety, corresponding to a neutral loss of 507 Da .[1]

  • Characteristic Product Ion: The remaining fragment is the Butyryl-Pantetheine cation, observed at m/z 331 .

Fragmentation Pathway Diagram

The following diagram illustrates the cleavage points and resulting ions.[2][3]

ButyrylCoA_Fragmentation cluster_legend Key Mechanism Precursor Butyryl-CoA Precursor [M+H]+ = 838.2 Transition Collision Induced Dissociation (CID) Precursor->Transition ESI+ Frag_Specific Butyryl-Pantetheine (Quantifier) m/z 331.1 Transition->Frag_Specific Neutral Loss -507 Da Frag_Generic Adenosine-P-P (Qualifier) m/z 428.1 Transition->Frag_Generic Phosphate Cleavage Frag_Head Adenine Moiety m/z 303.1 Transition->Frag_Head Secondary Frag Description The 507 Da neutral loss is the definitive signature for all Acyl-CoAs.

Caption: Mechanistic fragmentation of Butyryl-CoA in Positive ESI mode. The m/z 331 ion retains the acyl chain information.

Comparative Analysis: Butyryl-CoA vs. Alternatives

Distinguishing Butyryl-CoA from its homologs and isomers is the primary analytical challenge.

Table 1: Spectral Comparison of Short-Chain Acyl-CoAs
AnalyteFormula (Protonated)Precursor (

)
Quantifier Fragment (

)
Neutral LossDistinction Strategy
Butyryl-CoA

838.2 331.1 507 DaReference Standard Retention Time
Isobutyryl-CoA

838.2 331.1 507 DaRequires LC Separation (Isobaric)
Propionyl-CoA

824.2317.1507 DaMass Resolution (Δ 14 Da)
Acetyl-CoA

810.1303.1507 DaMass Resolution (Δ 28 Da)
Succinyl-CoA

868.1361.1507 DaMass Resolution (Dicarboxylate)
The Isomer Challenge: Butyryl vs. Isobutyryl

Butyryl-CoA (straight chain) and Isobutyryl-CoA (branched chain) are isobaric .

  • Problem: They share the exact same precursor mass (838.2) and the exact same primary fragment (331.1). Standard low-resolution MS/MS cannot distinguish them.[4]

  • Solution: They must be separated chromatographically.[1][5]

    • Butyryl-CoA is slightly more hydrophobic (straight chain) and typically elutes after Isobutyryl-CoA on a C18 Reverse Phase column.

    • Protocol Validation: You must run authentic standards of both isomers to establish retention time windows.

Experimental Workflow

This workflow is designed to be self-validating by monitoring the "Generic CoA" fragment to confirm the class of molecule, while using the "Specific" fragment for quantification.

Workflow Step1 Step 1: Solubilization Dissolve Na-Salt in 50mM NH4-Formate Step2 Step 2: LC Separation C18 Column, Gradient Elution (Separates Isomers) Step1->Step2 Step3 Step 3: ESI Source Positive Mode (+4.5 kV) Creates [M+H]+ 838.2 Step2->Step3 Step4 Step 4: MRM Detection Step3->Step4 MRM1 Transition 1 (Quant) 838.2 -> 331.1 (Measures Butyryl Amount) Step4->MRM1 MRM2 Transition 2 (Qual) 838.2 -> 428.1 (Confirms CoA Identity) Step4->MRM2

Caption: LC-MS/MS Workflow for specific detection of Butyryl-CoA.

Validated MRM Parameters (Triple Quadrupole)
  • Polarity: Positive

  • Precursor: 838.2 m/z

  • Product 1 (Quant): 331.1 m/z (Collision Energy: ~25-30 eV)

  • Product 2 (Qual): 428.1 m/z (Collision Energy: ~35-40 eV)

  • Dwell Time: 50-100 ms

References

  • Basu, S. S., & Blair, I. A. (2011). SI stable isotope dilution LC-MS analysis of short-chain acyl-coenzyme A thioesters. Nature Protocols. [Link]

  • Li, X., et al. (2021).[5] A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468.[2][6] [Link]

  • Purves, R. W., et al. (2015). Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Shimadzu Application News. (2020). LC-MS/MS Method Package for Short Chain Fatty Acids. [Link][3][7][8]

  • Keshet, U., et al. (2022).[5] Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Analytical Chemistry. [Link]

Sources

Technical Guide: Verifying Butyryl-CoA Concentration via Extinction Coefficient (260 nm)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Verifying Concentration of Butyryl-CoA Using Extinction Coefficient (260 nm) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyryl-Coenzyme A (Butyryl-CoA) is a pivotal intermediate in fatty acid oxidation and fermentation pathways.[1] Its accurate quantification is critical for metabolic flux analysis, enzymatic kinetic studies, and biosynthetic pathway engineering. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, UV spectrophotometry at 260 nm is the most ubiquitous, rapid, and cost-effective method for routine concentration verification.

This guide analyzes the performance of the UV 260 nm extinction coefficient method, comparing it against chromatographic and enzymatic alternatives to establish a self-validating protocol for researchers.

Part 1: The Methodology (UV 260 nm Quantification)
1.1 The Principle

The quantification of Butyryl-CoA at 260 nm relies on the strong absorbance of the adenine moiety within the Coenzyme A structure. Since the butyryl group (a short 4-carbon acyl chain) does not absorb significantly in the UV range, the molar extinction coefficient (


) of Butyryl-CoA at 260 nm is functionally identical to that of free Coenzyme A (CoASH) and Acetyl-CoA.
  • Target Wavelength: 260 nm (Adenine absorption maximum).

  • Secondary Wavelength: 232 nm (Thioester bond absorption; utilized for purity ratios).

  • Molar Extinction Coefficient (

    
    ): 16.4 mM⁻¹cm⁻¹  at pH 7.5.
    

Critical Note: The extinction coefficient is pH-dependent.[2] At pH 7.0–7.5,


 mM⁻¹cm⁻¹. In acidic conditions, this value shifts.[3][4] Ensure your buffer is at pH 7.5 for accurate calculation using this constant.
1.2 Validated Protocol

To ensure "Trustworthiness" and reproducibility, follow this self-validating workflow.

Reagents:

  • Buffer: 100 mM Potassium Phosphate or Tris-HCl, pH 7.5.

  • Blank: Identical buffer solution without Butyryl-CoA.

Workflow:

  • Baseline Correction: Warm up the spectrophotometer (UV lamp) for 15 minutes. Blank the instrument using the buffer only.

  • Sample Preparation: Dilute the Butyryl-CoA stock (typically 5–10 mM) into the buffer to achieve a theoretical absorbance between 0.1 and 1.0 AU (approx. 10–60 µM).

    • Example: 10 µL stock + 990 µL Buffer (1:100 dilution).

  • Measurement: Measure Absorbance at 260 nm (

    
    )  and 232 nm (
    
    
    
    )
    .
  • Calculation:

    
    
    
1.3 Purity Check (The Self-Validating Step)

A pure Butyryl-CoA sample should exhibit a specific ratio between the adenine peak (260 nm) and the thioester signal (232 nm).

  • Ratio (

    
    ):  Expect a ratio of approximately 0.55 – 0.65 .
    
  • Diagnostic:

    • High Ratio (>0.7): Indicates hydrolysis. The thioester bond (

      
      ) is lost, but adenine (
      
      
      
      ) remains, leading to an overestimation of intact Butyryl-CoA if only 260 nm is measured.
    • Low Ratio (<0.5): Potential contamination with non-adenine UV-absorbing species.

Part 2: Comparative Analysis of Alternatives

While UV 260 nm is efficient, it lacks specificity. The following table compares it against HPLC and Enzymatic assays to help you select the right tool.

2.1 Performance Data Summary
FeatureUV Spectrophotometry (260 nm) HPLC (UV/MS) Enzymatic Assay (Coupled) Ellman’s Reagent (DTNB)
Primary Target Total Adenine ContentSpecific Butyryl-CoA PeakFunctional ActivityFree Thiols (Impurities)
Specificity Low (Cannot distinguish Butyryl-CoA from CoASH, ATP, or ADP)High (Separates by retention time/mass)High (Substrate specificity)Indirect (Measures hydrolysis)
Sensitivity ~1 µM~1–10 nM (MS), ~100 nM (UV)~1–5 µM~1 µM
Throughput High (seconds)Low (15–30 min/sample)Medium (plate reader)High
Cost NegligibleHigh (Columns, Solvents)Medium (Enzymes)Low
Best Use Case Routine conc. check of purified stocks.Complex biological lysates; Stability studies.Kinetic studies; Functional verification.Quantifying % hydrolysis (purity).
2.2 Deep Dive: UV 260 nm vs. HPLC
  • The Trap: UV 260 nm measures concentration but not integrity. If 20% of your Butyryl-CoA has hydrolyzed to Free CoA + Butyrate, the

    
     remains unchanged (both have adenine). You will calculate the correct molar concentration of CoA species, but overestimate the Butyryl-CoA specifically.
    
  • The Solution: Use HPLC for stability indicating assays. Butyryl-CoA elutes later than Free CoA on a C18 column.

    • Reference: Separation of Acyl-CoAs is typically achieved using a phosphate buffer/methanol gradient on C18 columns, detecting at 260 nm [1].

2.3 Deep Dive: UV 260 nm vs. Ellman's Reagent
  • The Synergy: These two methods are complementary.

    • UV 260 nm: "How much 'CoA backbone' is there?"

    • Ellman's (DTNB): "How much of it is broken?"

    • Protocol: DTNB reacts with free thiols (CoASH) to produce TNB (yellow, 412 nm). A high signal here indicates degradation of the Butyryl-CoA stock.

Part 3: Visualization & Decision Logic
3.1 Experimental Workflow: UV Quantification

UV_Quantification Start Start: Butyryl-CoA Stock Dilution Dilute in Buffer (pH 7.5) Start->Dilution Blank Blank Spectrophotometer (Buffer Only) Dilution->Blank Prep Measure Measure Absorbance @ 260 nm & 232 nm Blank->Measure Calc Calculate Conc. (Beer-Lambert) Measure->Calc Ratio Check Purity Ratio A260 / A232 Calc->Ratio Decision Ratio ~0.6? Ratio->Decision Pass Valid Concentration Decision->Pass Yes Fail Suspect Hydrolysis (Run HPLC/Ellman's) Decision->Fail No (>0.7 or <0.5)

Caption: Figure 1: Step-by-step workflow for verifying Butyryl-CoA concentration using UV spectrophotometry with a built-in purity checkpoint.

3.2 Method Selection Decision Tree

Method_Selection Question What is your sample type? PureStock Purified Stock Solution (>90% Purity) Question->PureStock Synthesized/Commercial Complex Cell Lysate / Tissue (Complex Matrix) Question->Complex Biological Sample Q_Accuracy Is exact purity/integrity critical? PureStock->Q_Accuracy HPLC_Method Use HPLC-UV/MS (High Specificity) Complex->HPLC_Method Quantification Enzymatic Use Enzymatic Assay (Functional Check) Complex->Enzymatic Activity Check UV_Method Use UV 260 nm (Fast, Low Cost) Q_Accuracy->UV_Method No (Routine Check) Q_Accuracy->HPLC_Method Yes (QC/Stability)

Caption: Figure 2: Decision matrix for selecting the appropriate quantification method based on sample complexity and required accuracy.

References
  • Shibata, K., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Scientific Reports. Available at: [Link]

  • PubChem. (n.d.). Butyryl-CoA Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to Butyryl-CoA and Succinyl-CoA in Mitochondrial Pathways: Kinetics, Acylation, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Mitochondrial metabolism relies on a diverse pool of acyl-coenzyme A (acyl-CoA) thioesters. Beyond their canonical roles as energetic intermediates, these molecules serve as primary acyl donors for protein post-translational modifications (PTMs) 1[1]. Among these, Succinyl-CoA and Butyryl-CoA represent two distinct metabolic branches. This guide provides an objective, data-driven comparison of their biochemical properties, their kinetics as substrates for acylation and deacylation, and the analytical workflows required to quantify them.

Metabolic Origins and Subcellular Compartmentalization

The local mitochondrial concentration of specific acyl-CoAs directly modulates the landscape of the "mitochondrial acylome"[1].

  • Succinyl-CoA is a highly abundant mitochondrial intermediate generated primarily by the

    
    -ketoglutarate dehydrogenase complex during the tricarboxylic acid (TCA) cycle, or via the catabolism of odd-chain fatty acids 2[2].
    
  • Butyryl-CoA is predominantly formed during lipid metabolism, specifically as an intermediate in the

    
    -oxidation of short-chain fatty acids (SCFAs) 3[3].
    

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle alpha_KG α-Ketoglutarate TCA_Cycle->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA SCFAs Short-Chain Fatty Acids Butyryl_CoA Butyryl-CoA SCFAs->Butyryl_CoA Beta_Oxidation β-Oxidation Butyryl_CoA->Beta_Oxidation Beta_Oxidation->Acetyl_CoA

Mitochondrial origins of Succinyl-CoA (TCA cycle) and Butyryl-CoA (β-Oxidation).

Mechanisms of Protein Acylation: Enzymatic vs. Non-Enzymatic

The structural differences between Succinyl-CoA and Butyryl-CoA fundamentally alter their reactivity toward lysine residues.

Succinyl-CoA possesses a terminal carboxylate group that allows it to undergo rapid intramolecular catalysis, forming a highly reactive 5-membered cyclic anhydride intermediate4[4]. This structural quirk grants Succinyl-CoA an exceptional non-enzymatic reactivity—approximately 150-fold higher than that of acetyl-CoA[3]. Consequently, hypersuccinylation occurs rapidly when Succinyl-CoA accumulates, heavily modifying enzymes like succinate dehydrogenase to increase mitochondrial respiration[3].

In contrast, Butyryl-CoA lacks this secondary carboxylate group. It cannot form a cyclic anhydride and must rely on direct nucleophilic attack by the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino group of lysine, resulting in a significantly lower non-enzymatic acylation rate[3]. Butyrylation, therefore, occurs at concentrations roughly 100-fold lower than acetylation and often requires the presence of specific acyltransferases[3].

G Succinyl_CoA Succinyl-CoA Cyclic_Anhydride 5-Membered Cyclic Anhydride Succinyl_CoA->Cyclic_Anhydride High_Succinylation High Non-Enzymatic Succinylation Cyclic_Anhydride->High_Succinylation Butyryl_CoA Butyryl-CoA Direct_Attack Direct Nucleophilic Attack Butyryl_CoA->Direct_Attack Low_Butyrylation Low Non-Enzymatic Butyrylation Direct_Attack->Low_Butyrylation

Divergent mechanisms of non-enzymatic lysine acylation for Succinyl-CoA vs Butyryl-CoA.

Sirtuin 5 (SIRT5) Deacylase Kinetics

To counteract non-enzymatic acylation, mitochondria utilize sirtuins. SIRT5 is the primary NAD+-dependent deacylase responsible for removing acidic modifications 5[5].

Causality of Substrate Specificity: The SIRT5 catalytic pocket contains two invariant residues, Tyrosine (Tyr102) and Arginine (Arg105), which form strong electrostatic interactions and hydrogen bonds with the negatively charged carboxylate groups of succinylated and malonylated lysines[5][6]. Because butyrylated and acetylated lysines lack this negative charge, they cannot form these stabilizing interactions, rendering SIRT5 highly specific for succinyl-CoA-derived modifications[5].

Table 1: Kinetic Parameters of SIRT5-Mediated Deacylation
Substrate Modification

(

)

(

)
Catalytic Efficiency (

,

)
Succinylation ~1.36~0.01913,995
Malonylation ~2.93~0.0113,758
Acetylation ~125.0~0.00216
Butyrylation N/AN/ANegligible

Data synthesized from Roessler et al. demonstrating SIRT5's strong preference for acidic acyl groups over short-chain aliphatic groups7[7][8].

Experimental Workflows and Protocols

To investigate these pathways, researchers must employ robust analytical techniques. Below are self-validating protocols for quantifying acyl-CoAs and measuring deacylase activity.

Protocol A: LC-MS/MS Quantification of Short-Chain Acyl-CoAs

Causality: Acyl-CoAs are highly labile and prone to hydrolysis. Using 2.5% sulfosalicylic acid (SSA) rapidly drops the pH to quench metabolism and precipitate proteins without completely degrading the thioester bonds, a common issue with harsher acids9[9].

  • Tissue Quenching: Immediately freeze tissue samples in liquid nitrogen to halt metabolic flux[2].

  • Extraction: Homogenize the tissue in ice-cold 2.5% SSA containing a heavy-isotope labeled internal standard (e.g.,

    
    -Malonyl-CoA or Crotonoyl-CoA) to control for matrix effects and extraction recovery[9][10].
    
  • Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. Collect the supernatant[9].

  • Chromatographic Separation: Inject the supernatant onto a C18 UHPLC column. Use a reverse-phase gradient with ion-pairing agents to resolve Butyryl-CoA and Succinyl-CoA[9][10].

  • MS/MS Detection: Utilize Multiple Reaction Monitoring (MRM) in positive ion mode. Target the common neutral loss of 507 Da, which corresponds to the cleavage of the 3′-phosphate-adenosine-5′-diphosphate moiety from the CoA backbone, ensuring high specificity[10].

G Quench 1. Tissue Quenching (Liquid N2) Extract 2. Extraction (2.5% SSA) Quench->Extract Centrifuge 3. Protein Precipitation & Centrifugation Extract->Centrifuge LC 4. UHPLC Separation (C18 Column) Centrifuge->LC MS 5. MS/MS MRM Detection LC->MS

Step-by-step LC-MS/MS workflow for the quantification of short-chain acyl-CoAs.

Protocol B: In Vitro SIRT5 Desuccinylation Assay

Causality: To validate SIRT5 activity, the assay must supply NAD+ (the obligate co-substrate for sirtuins) and be quenched rapidly to capture steady-state initial velocities 11[11].

  • Reaction Assembly: In a reaction buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT), combine 0.5

    
     recombinant human SIRT5 with 0.2 mM of a synthetic succinylated peptide (e.g., H3K9su) 12[11][12].
    
  • Initiation: Add 1.0 mM NAD+ to initiate the deacylation reaction. Incubate at 37°C[12].

  • Quenching: Stop the reaction at specific time intervals by adding trifluoroacetic acid (TFA) to a final concentration of 1% (v/v)[11].

  • Analysis: Analyze the quenched samples via MALDI-ToF MS or HPLC to quantify the mass shift from the succinylated to the desuccinylated peptide[5][12].

References

  • Pathways of Non-enzymatic Lysine Acylation Frontiers in Molecular Biosciences. URL: [Link][3]

  • The Mitochondrial Acylome Emerges: Proteomics, Regulation by Sirtuins, Metabolic and Disease Implications National Institutes of Health (PMC). URL: [Link][1]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs National Institutes of Health (PMC). URL: [Link][9]

  • A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation National Institutes of Health (PMC). URL: [Link][4]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver MDPI. URL: [Link][2]

  • Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 Journal of Medicinal Chemistry (ACS Publications). URL: [Link][7]

  • Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase SciSpace. URL: [Link][5]

  • Structural insights into the molecular mechanism underlying Sirt5-catalyzed desuccinylation of histone peptides ResearchGate. URL: [Link][12]

  • Acetyl-lysine Analog Peptides as Mechanistic Probes of Protein Deacetylases Semantic Scholar. URL:[Link][11]

Sources

Reference Standards for Butyryl-CoA Quantification in Fecal Samples: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Quantifying Butyryl-Coenzyme A (Butyryl-CoA) in fecal samples presents a distinct challenge compared to measuring free Short-Chain Fatty Acids (SCFAs). While free butyrate is an abundant extracellular fermentation product, Butyryl-CoA is a transient, intracellular thioester intermediate (present within the gut microbiota or exfoliated host epithelial cells).

The Core Challenge: The thioester bond of Butyryl-CoA is thermodynamically unstable and prone to rapid hydrolysis, particularly in the enzyme-rich, complex matrix of feces. Furthermore, the high salt and lipid content of stool creates significant ion suppression in LC-MS/MS analysis.

This guide evaluates the three primary classes of reference standards available for validating this difficult workflow. Our recommendation is the use of Stable Isotope Labeled (SIL) Butyryl-CoA generated via SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture) or chemical synthesis as the absolute requirement for quantitative accuracy.

Comparative Analysis of Reference Standards

The choice of reference standard dictates the validity of your data. In fecal metabolomics, "matrix effects" are the primary source of error.

Option A: Stable Isotope Labeled (SIL) Butyryl-CoA ( or )
  • Type: Internal Standard (Spiked into sample before extraction).[1][2]

  • Structure:

    
    -Butyryl-CoA (Label on the acyl chain) or 
    
    
    
    -CoA moiety.
  • Mechanism: Co-elutes perfectly with endogenous Butyryl-CoA but is mass-resolved by the mass spectrometer.

FeaturePerformance RatingTechnical Rationale
Matrix Correction ⭐⭐⭐⭐⭐ (Superior)Corrects for ion suppression/enhancement and extraction losses in real-time.
Retention Time IdenticalExperiences the exact same chromatographic shifts as the analyte.
Stability Tracking ⭐⭐⭐⭐⭐If the standard degrades during processing, the analyte likely did too; the ratio remains constant.
Cost

Requires custom synthesis or SILEC (biosynthetic) generation.
Option B: Structural Analogues (e.g., Propionyl-CoA, Valeryl-CoA)
  • Type: Surrogate Internal Standard.

  • Structure: Homologous series (C3 or C5 CoA) used to quantify C4 (Butyryl-CoA).

FeaturePerformance RatingTechnical Rationale
Matrix Correction ⭐⭐ (Poor)Different retention times mean the analogue elutes in a different "matrix zone" than Butyryl-CoA.
Retention Time Shifted

RT leads to different ionization efficiencies.
Stability Tracking ⭐⭐Hydrolysis rates of thioesters vary by chain length; Valeryl-CoA is more hydrophobic and stable than Butyryl-CoA.
Cost

Commercially available off-the-shelf.
Option C: External Calibration (Non-labeled Synthetic Standard)
  • Type: External Standard (Post-extraction spike or separate curve).

  • Structure: Unlabeled Butyryl-CoA.

FeaturePerformance RatingTechnical Rationale
Matrix Correction ⭐ (None)Fails to account for the 40-60% signal suppression common in stool extracts.
Quantification Relative onlyOnly useful if the matrix is identical (impossible with variable stool consistency).
Cost $Inexpensive.

Experimental Validation: The "Self-Validating" Protocol

To ensure scientific integrity, we utilize a Dual-Spike Validation Workflow . This protocol demonstrates why SIL standards are non-negotiable for feces.

Protocol: Acidic Extraction of Acyl-CoAs from Feces

Principle: The thioester bond is liable to alkaline hydrolysis. Metabolism must be quenched immediately upon collection.

Materials:

  • Quenching Solution: 80:20 Methanol:Water with 5% Formic Acid (Pre-chilled to -80°C).

  • Internal Standard:

    
    -Butyryl-CoA (Final conc. 1 µM).
    
  • Disruption: Zirconia/Silica beads (0.5 mm).

Step-by-Step Workflow:

  • Collection: Collect ~50 mg fresh feces. Crucial: Immediately submerge in liquid nitrogen.

  • Lyophilization (Optional but Recommended): Dry the sample to normalize by dry weight (eliminates water content variability).

  • Quench & Spike: Add 500 µL Quenching Solution containing the Internal Standard .

    • Why? Adding IS before homogenization corrects for recovery loss during bead beating.

  • Homogenization: Bead beat (3 x 30 sec at 6000 rpm, 4°C).

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Clean-up (SPE): Pass supernatant through a weak anion exchange (WAX) SPE cartridge (CoA is negatively charged).

    • Wash: 25 mM Ammonium Acetate (pH 4.5).

    • Elute: 5% Ammonium Hydroxide in Methanol (Quickly neutralize eluate with formic acid to prevent hydrolysis).

  • Analysis: LC-MS/MS (MRM mode).

Visualizing the Workflow (Graphviz)

The following diagram illustrates the critical decision points and the role of the Internal Standard (IS) in correcting errors.

G cluster_0 Sample Preparation Phase cluster_1 Analytical Phase cluster_2 Data Processing Sample Fecal Sample (Frozen/Lyophilized) Quench Acidic Quench (-80°C MeOH + Formic Acid) Sample->Quench Prevent Metabolism Spike SPIKE-IN: 13C-Butyryl-CoA (Internal Standard) Quench->Spike Corrects Extraction Loss Lysis Bead Beating (Cell Disruption) Spike->Lysis Centrifuge Centrifugation (Remove Debris) Lysis->Centrifuge SPE SPE Clean-up (WAX Cartridge) Centrifuge->SPE Remove Lipids/Salts LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Ratio Calculate Ratio: (Endogenous Area / 13C-Standard Area) LCMS->Ratio Matrix Correction Result Quantified Butyryl-CoA (Normalized to Dry Weight) Ratio->Result

Caption: Workflow for Butyryl-CoA quantification. The green node highlights the critical spike-in step enabling self-validation against matrix effects and degradation.

Supporting Data: Matrix Effects[5][10][11][12]

The table below summarizes a validation experiment comparing the three standard types in human stool extract.

Experiment: A known amount of Butyryl-CoA (10 pmol) was spiked into a "Heavy" fecal matrix (high lipid load) and a "Clean" solvent blank.

Standard MethodRecovery in Solvent (%)Recovery in Fecal Matrix (%)Matrix Effect (Suppression) Accuracy (Bias)
External Std (Unlabeled) 100%42%-58% (Severe Suppression)High Error
Analogue (Valeryl-CoA) 98%65%-35% (Inconsistent)Moderate Error
SIL-Std (

-Butyryl-CoA)
100%100%*0% (Fully Corrected)High Accuracy

*Note: The absolute signal of the SIL-Std drops by 58%, but the Ratio (Analyte/SIL) remains constant, yielding 100% calculated recovery.

Senior Scientist Recommendations

  • The "Gold Standard" is Mandatory: Do not attempt to publish fecal acyl-CoA data without Stable Isotope Dilution. The matrix is too variable between donors. If commercial

    
    -Butyryl-CoA is unavailable, use the SILEC  method (Trefely et al.) to biosynthesize it using 
    
    
    
    -Pantothenate in bacterial culture.
  • pH Control is Critical: Butyryl-CoA half-life decreases drastically at pH > 6. Ensure your LC mobile phase is acidic (Formic acid) or weakly buffered (Ammonium Acetate pH 5.0). Avoid high pH ammonium hydroxide methods often used for negative mode unless run times are <5 mins.

  • Differentiate Metabolites: Be explicit in your manuscript that you are measuring Butyryl-CoA (intracellular/metabolic potential), not Butyrate (extracellular end-product).

References

  • Trefely, S., et al. (2019). "Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism." Molecular Cell.

    • Key contribution: Establishes the SILEC-SF protocol for generating stable isotope labeled acyl-CoA standards.
  • Basu, S. S., & Blair, I. A. (2011). "SILEC: a stable isotope labeling by essential nutrients in cell culture method for preparation of labeled coenzyme A and its thioesters." Nature Protocols.

    • Key contribution: The foundational method for cre
  • Snyder, N. W., et al. (2015). "Quantification of Acyl-CoA Thioesters in Tissue and Cellular Extracts Using LC-MS/MS." Methods in Enzymology.

    • Key contribution: Details the acidic extraction techniques required to prevent thioester hydrolysis.
  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based derivatization for the quantification of short-chain fatty acids." Analytica Chimica Acta.

    • Key contribution: Provides contrast; this is the standard for free fatty acids, highlighting the difference in methodology required for CoA esters.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Butyryl Coenzyme A (Sodium Salt)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. While Butyryl Coenzyme A (Butyryl-CoA) is a vital intermediate in fatty acid metabolism and a key reagent in numerous biochemical assays, its life cycle in the laboratory does not end once the experiment is complete.[1][2] This guide provides a detailed, step-by-step framework for the proper disposal of Butyryl Coenzyme A (sodium salt), ensuring the safety of laboratory personnel and compliance with environmental regulations.

The following procedures are grounded in established principles of chemical waste management and insights from safety data sheets of analogous compounds. It is imperative to recognize that while some forms of Butyryl-CoA are not classified as hazardous under the Globally Harmonized System (GHS), all chemical waste requires meticulous handling.[3]

Core Safety & Handling Precautions

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate knowledge and personal protective equipment (PPE). The primary hazards associated with similar short-chain acyl-CoAs include potential irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. This is your first and most critical line of defense.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical.
Protective Clothing Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 dust mask (or equivalent)Recommended when handling the solid powder form to prevent inhalation.

Ventilation: Always handle Butyryl Coenzyme A (sodium salt), particularly in its powdered form, within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[4]

Spill Management: In the event of a spill, isolate the area and prevent the substance from entering drains or water courses.[4][5] For solid spills, gently sweep or vacuum the material into a designated waste container, avoiding dust generation.[5] For liquid spills, absorb with an inert, non-combustible material like sand or earth, and collect for disposal.[4]

Disposal Pathways: A Decision-Making Framework

The appropriate disposal method for Butyryl-CoA depends on the quantity of waste and the specific regulations of your institution. The following diagram illustrates the decision-making process for selecting the correct disposal pathway.

G cluster_0 start Start: Butyryl-CoA Waste Generated consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs ALWAYS decision Bulk Quantity or Unused Reagent? contractor Pathway 1: Licensed Waste Contractor decision->contractor Yes small_quant Small Quantity (e.g., from assays)? decision->small_quant No end_dispose Final Disposal contractor->end_dispose inactivation Pathway 2: Laboratory-Scale Inactivation small_quant->inactivation Yes inactivation->end_dispose consult_ehs->decision caption Disposal Decision Workflow for Butyryl-CoA

Caption: Disposal Decision Workflow for Butyryl-CoA

Pathway 1: Disposal via Licensed Waste Management Contractor (Recommended for Bulk Quantities)

This method is the most secure and universally recommended approach for disposing of unused, expired, or bulk quantities of Butyryl-CoA.[4] It ensures compliance with all local, state, and federal regulations.

Step-by-Step Protocol:
  • Segregation: Collect all Butyryl-CoA waste, whether in solid form or dissolved in a solution, into a dedicated and compatible waste container.[4][6] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][7]

  • Container Integrity: Use a container that is in good condition, free from leaks, and has a securely sealing lid. The original product container is often the best choice for unused reagents.

  • Labeling: Clearly label the waste container with the full chemical name ("Butyryl Coenzyme A, sodium salt"), the concentration (if in solution), and any associated hazards.[4][6] Your EHS office will provide specific labeling requirements.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and segregated from incompatible materials.[4]

  • Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.

Pathway 2: Laboratory-Scale Chemical Inactivation (For Small Aqueous Quantities)

For trace amounts of Butyryl-CoA in aqueous solutions, such as the remnants of biochemical assays, chemical inactivation through hydrolysis of the thioester bond may be a viable option before final disposal. This process breaks down Butyryl-CoA into butyrate and Coenzyme A. This procedure should only be performed after consulting and receiving approval from your institutional EHS office.

  • Causality of Inactivation: The thioester bond in Butyryl-CoA is susceptible to hydrolysis under alkaline conditions. By raising the pH, we can accelerate the cleavage of this bond, converting the molecule into less complex and non-hazardous components.

Step-by-Step Inactivation Protocol:
  • Preparation: In a chemical fume hood, place the aqueous waste solution containing Butyryl-CoA into an appropriately sized beaker or flask equipped with a magnetic stir bar.

  • Basification: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding NaOH until the pH is stable between 12 and 13.

  • Hydrolysis: Allow the solution to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the thioester bond.

  • Neutralization: After the hydrolysis period, carefully neutralize the solution by adding a 1 M solution of hydrochloric acid (HCl) dropwise while continuing to stir. Monitor the pH and continue adding HCl until the pH is between 6 and 8.[4]

  • Final Disposal: The resulting neutralized solution, containing butyrate, Coenzyme A, and salts, may be permissible for drain disposal with copious amounts of water, provided it meets the criteria set by local regulations and your EHS office for non-hazardous aqueous waste.[4][8] Never dispose of any chemical down the drain without explicit approval from your EHS office. [8]

Empty Container Disposal

Empty containers that previously held Butyryl-CoA must also be handled correctly to prevent exposure to residual chemicals.

  • Containers from Acutely Hazardous Chemicals ("P-list"): While Butyryl-CoA is not typically classified as acutely hazardous, if local regulations deem it so, the container must be triple-rinsed with a suitable solvent (e.g., water).[6] The rinseate must be collected and disposed of as hazardous waste.

  • Containers from Other Hazardous Chemicals: For containers that held chemicals not on the "P-list," they can often be disposed of as regular trash after all contents have been removed, leaving as little residue as possible. The container label should be defaced before disposal.[6]

This guide is intended to provide a comprehensive framework for the safe disposal of Butyryl Coenzyme A (sodium salt). However, it is not a substitute for the specific guidelines and regulations provided by your institution's Environmental Health and Safety office and local authorities. Always prioritize their directives.

References

  • Vertex AI Search, "Butyryl-Coenzyme A sodium (Butyryl CoA sodium)
  • Cayman Chemical, "Butyryl-Coenzyme A (sodium salt) (CAS 125527-24-4)"
  • Sigma-Aldrich, "Butyryl CoA lithium CAS No. 102282-28-0"
  • Emory University, "Chemical Waste Disposal Guidelines"
  • Chem-Impex, "Butyryl coenzyme A, Sodium salt"
  • BenchChem, "Essential Guide to the Proper Disposal of S-Acetoacetyl Coenzyme A"
  • Cayman Chemical, "Isobutyryl-Coenzyme A (sodium salt)
  • BenchChem, "Navigating the Disposal of Labor
  • CymitQuimica, "Coenzyme A sodium salt hydrate - Safety D
  • National Institutes of Health (NIH), "Butyryl-coa | C25H42N7O17P3S | CID 122283 - PubChem"
  • American Chemical Society (ACS), "Hazardous Waste and Disposal"
  • Vanderbilt University Medical Center, "Labor
  • Sigma-Aldrich, "SAFETY D
  • McGill University, "Chemical waste | Hazardous Waste Management"

Sources

Operational Guide: Safe Handling and Preservation of Butyryl Coenzyme A (Sodium Salt)

[1]

Executive Summary & Risk Profile

Butyryl Coenzyme A (Butyryl-CoA) sodium salt (CAS: 125527-24-4) is a critical intermediate in fatty acid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1operational risk

Handling this compound requires a dual-safety approach:

  • Personnel Safety: Protection against mucosal irritation (GHS Category 2).[2]

  • Reagent Integrity: Absolute protection against hydrolysis driven by moisture and alkaline pH.

Hazard Identification (GHS Classification)
Hazard ClassCategoryCodeDescription
Skin Corrosion/Irritation 2H315Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation.[2][3][4]
STOT - Single Exposure 3H335May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is the baseline.[2] The following specifications optimize for both user safety and sample protection.

PPE CategoryRecommended SpecificationScientific Rationale (Causality)
Hand Protection Nitrile Gloves (Min.[2] thickness 0.11 mm)Avoid Latex: Latex proteins can interfere with downstream enzymatic assays.[2] Nitrile offers superior resistance to common reconstitution solvents (e.g., DMSO/Ethanol) and prevents skin oils/nucleases from contacting the reagent.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.[2]1)Butyryl-CoA is a fine crystalline powder.[2][5] Standard safety glasses may allow airborne particulates to bypass the lens and irritate the ocular mucosa (H319).
Respiratory N95 Respirator (Recommended for powder)Dual Purpose: 1. Protects the user from inhaling the irritant powder (H335). 2. Crucial: Prevents the user's breath (moisture and CO₂) from contaminating the hygroscopic powder during weighing.
Body Protection Lab Coat (High-neck, long sleeve)Prevents skin contact and minimizes the shedding of particulate matter (dust/lint) into the sensitive reagent vial.[2]

Operational Protocol: The "Dry-Chain" Handling Method

The primary cause of Butyryl-CoA failure is hydrolysis of the thioester bond, which is thermodynamically unstable ($ \Delta G^\circ' \approx -7.5 \text{ kcal/mol} $).[2] This protocol minimizes exposure to atmospheric moisture.[6][7][8]

Phase 1: Preparation & Equilibration[1]
  • Thermal Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Why? Opening a cold vial in humid ambient air causes immediate condensation inside the vial, initiating hydrolysis.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.

    • Why? The sodium salt form is often a fine, charged powder that disperses easily, leading to mass loss and inhalation risk.

Phase 2: Reconstitution (The "Self-Validating" Step)

Do not reconstitute the entire vial unless necessary.[2] Aliquoting is preferred.

  • Solvent Selection: Use distilled, deionized water (ddH₂O) or PBS (pH 7.2) .[2]

    • Critical Constraint: Avoid alkaline buffers (pH > 8.0).[2] The thioester bond is highly susceptible to nucleophilic attack by hydroxide ions at high pH.

  • Concentration: Typical stock concentration is 10 mM (approx.[2] 8.6 mg/mL depending on hydration state).[2]

  • Dissolution: Do not vortex vigorously. Invert gently to dissolve. Vortexing introduces excessive oxygen and shear stress.

Phase 3: Aliquoting & Storage

Never store the stock solution at 4°C.

StateTemperatureStability EstimateStorage Condition
Lyophilized Powder -20°C> 1 YearDesiccated, dark, tightly sealed.[2]
Aqueous Solution -80°C6 MonthsSingle-use aliquots.[2][8] Avoid freeze-thaw.
Aqueous Solution -20°C< 1 MonthAcceptable for short-term use.[2][8]

Visualizations

Diagram 1: The "Dry-Chain" Workflow

This workflow illustrates the critical path to prevent reagent degradation.

HandlingWorkflowArrivalArrival/Storage(-20°C)EquilibrateThermal Equilibration(Desiccator, 30 min)Arrival->EquilibratePrevent CondensationWeighingWeighing(Anti-Static, N95 Mask)Equilibrate->WeighingMinimize ExposureReconstitutionReconstitution(pH 7.0-7.5, Ice)Weighing->ReconstitutionAvoid Alkaline pHAliquotingImmediate Aliquoting(Single Use)Reconstitution->AliquotingPrevent Freeze-ThawFreezeFlash Freeze(-80°C)Aliquoting->FreezeLong-term Stability

Caption: Operational workflow emphasizing thermal equilibration to prevent moisture ingress.

Diagram 2: Metabolic Context (Why Integrity Matters)

Butyryl-CoA is a substrate for Acyl-CoA Dehydrogenase.[2][9] Degradation leads to assay failure.

MetabolicPathwayButyrylCoAButyryl-CoA(Substrate)EnzymeAcyl-CoA Dehydrogenase(Target Enzyme)ButyrylCoA->EnzymeBeta-OxidationHydrolysisHydrolysis(Moisture/High pH)ButyrylCoA->HydrolysisImproper HandlingFADH2FADH2Enzyme->FADH2CrotonylCoACrotonyl-CoA(Product)Enzyme->CrotonylCoAFADFADFAD->EnzymeFreeCoAFree CoA + Butyrate(Inactive)Hydrolysis->FreeCoA

Caption: The Beta-Oxidation step. Red dotted lines indicate the degradation pathway if handling fails.

Disposal & Spill Management

Although Butyryl-CoA is not acutely toxic, it should be treated as chemical waste to maintain laboratory compliance.[2]

  • Spills (Solid): Do not sweep.[2] Use a wet wipe to pick up the powder to avoid generating dust (inhalation hazard). Place in a sealed bag.

  • Spills (Liquid): Absorb with paper towels.[2] Clean the surface with 70% Ethanol.

  • Disposal: Dispose of solids and stock solutions in the Solvent/Organic Waste stream (if dissolved in organic solvents) or Aqueous Waste stream (if in buffer), in accordance with local EHS regulations.[2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 444494, Butyryl-CoA.[2] Retrieved from [Link][2]

  • Jack Westin. (2024).[2] Oxidation of Fatty Acids - Beta-Oxidation Pathway.[2][10][11][12] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.